alpha-L-Rhamnose
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-HGVZOGFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331435 | |
| Record name | alpha-L-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-42-2 | |
| Record name | α-L-Rhamnose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-L-Rhamnose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-L-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-L-RHAMNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0E04Y9M7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Functions of alpha-L-Rhamnose: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Rhamnose, a naturally occurring 6-deoxy-L-mannose, is a monosaccharide of significant interest due to its diverse and crucial biological functions across various kingdoms of life, with the notable exception of mammals. This technical guide provides a comprehensive overview of the biosynthesis, catabolism, and multifaceted roles of alpha-L-Rhamnose. It is an integral structural component of cell walls in both bacteria and plants, playing a critical role in microbial virulence and pathogenesis, as well as plant development. Furthermore, L-Rhamnose and its derivatives exhibit compelling pharmacological properties, including anti-inflammatory and anti-aging effects, making its metabolic pathways attractive targets for novel therapeutic interventions. This document details these functions, presents quantitative data on its bioactivities, outlines key experimental methodologies for its study, and provides visual representations of its core metabolic and signaling pathways.
Introduction to this compound
This compound is a methyl-pentose sugar found predominantly in nature in its L-form, an unusual characteristic as most natural sugars are in the D-form.[1] It is a fundamental constituent of complex glycoconjugates in bacteria, plants, and fungi.[2] In bacteria, L-rhamnose is a key component of lipopolysaccharides (LPS) in Gram-negative species and cell wall polysaccharides in Gram-positive species, directly influencing the structural integrity, stress resistance, and virulence of these microorganisms.[3][4][5] In the plant kingdom, L-rhamnose is a major component of the pectic polysaccharides rhamnogalacturonan I and II, which are crucial for the architecture and flexibility of the primary cell wall.[2][6][7] Additionally, it is found in a variety of plant secondary metabolites, such as flavonoids, contributing to their biological activities.[6]
The absence of L-rhamnose biosynthesis and metabolic pathways in humans and other mammals makes the enzymes involved in these processes prime targets for the development of novel antimicrobial agents.[5][8] Moreover, recent research has highlighted the direct effects of L-rhamnose on human cells, particularly in the context of skin aging and inflammation, opening avenues for its application in cosmetics and pharmaceuticals.[9][10]
Biosynthesis of L-Rhamnose
The biosynthesis of L-rhamnose proceeds via distinct pathways in bacteria and plants, utilizing different nucleotide-activated sugar precursors.
Bacterial dTDP-L-Rhamnose Biosynthesis
In bacteria, the precursor for L-rhamnose incorporation into glycans is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). This synthesis is a conserved four-step enzymatic process known as the Rml pathway, starting from glucose-1-phosphate.[4][5]
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the conversion of glucose-1-phosphate and dTTP to dTDP-D-glucose.[5]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[2]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose.[2]
-
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose.[3][11]
Disruption of any of these rml genes leads to the loss of L-rhamnose in the cell wall, severely impacting bacterial fitness and virulence.[5]
Plant UDP-L-Rhamnose Biosynthesis
In plants, the activated sugar donor is uridine diphosphate-L-rhamnose (UDP-L-rhamnose), synthesized from UDP-D-glucose.[2] This conversion is remarkably efficient, often catalyzed by a single, multifunctional enzyme known as RHAMNOSE BIOSYNTHESIS (RHM).
-
Dehydration: An NAD+-dependent reaction converts UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose.
-
Epimerization: The intermediate undergoes epimerization at C3' and C5' to form UDP-4-keto-L-rhamnose.
-
Reduction: An NADPH-dependent reduction of the keto group at C4' yields the final product, UDP-L-rhamnose.
Biological Functions in Bacteria
L-rhamnose is indispensable for many bacterial species, contributing to cell structure, survival, and interaction with hosts.
-
Structural Integrity: In Gram-positive bacteria like Streptococcus and Enterococcus, rhamnose-rich cell wall polysaccharides (Rha-CWPS) are major structural components, analogous to wall teichoic acids (WTA).[12][13] These polymers are crucial for cell wall architecture and the cell division process.[13] In Saccharopolyspora spinosa, disruption of rhamnose biosynthesis leads to fragmented mycelia, indicating a critical role in maintaining cell wall integrity.[14][15]
-
Virulence and Pathogenesis: The L-rhamnose biosynthetic pathway is essential for the virulence of many pathogenic bacteria.[5][8] In Streptococcus mutans, the primary agent of dental caries, the rhamnose-glucose polysaccharide (RGP) is vital for biofilm formation and protection against acid and oxidative stress.[3] In uropathogenic E. coli, a lack of rhamnose biosynthesis sensitizes the bacteria to serum-mediated killing. In Mycobacterium tuberculosis, L-rhamnose serves as a critical linker between the peptidoglycan and arabinogalactan layers of the cell wall.
-
Bacteriophage Receptors: Rha-CWPS can act as receptors for bacteriophages, mediating phage infection in species like Lactococcus lactis.[13]
Biological Functions in Plants
In plants, L-rhamnose is a key building block for both structural polysaccharides and bioactive secondary metabolites.[6]
-
Cell Wall Structure: L-rhamnose is a core component of pectin, a major heteropolysaccharide in the primary cell walls of terrestrial plants. Specifically, it forms the backbone of rhamnogalacturonan I (RG-I), a repeating disaccharide of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→], and is also present in the complex structure of rhamnogalacturonan II (RG-II).[2][7] These pectic polysaccharides are vital for cell wall flexibility, stability, growth, and development.[2] Mutations in the RHAMNOSE BIOSYNTHESIS 1 (RHM1) gene in Arabidopsis lead to defects in pectin synthesis and cause abnormal helical growth, highlighting the importance of rhamnose in controlling cell expansion.
-
Secondary Metabolism: L-rhamnose is frequently attached to flavonoids and other specialized metabolites, forming rhamnosides.[6] This glycosylation can modulate the solubility, stability, and biological activity of these compounds, which play roles in plant defense, pigmentation, and signaling.
Pharmacological and Therapeutic Significance
The absence of rhamnose in mammals, coupled with its biological effects on human cells, makes it a molecule of high interest for drug development and dermatology.
Anti-inflammatory and Antioxidant Properties
Rhamnose-containing compounds, including various rhamnosides and polysaccharides, exhibit significant anti-inflammatory and antioxidant activities.
-
Inhibition of Inflammatory Mediators: Rhamnose and its derivatives can inhibit the production of nitric oxide (NO) and reduce the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage models.[16][17] For instance, a polysaccharide from Citrus medica rich in rhamnose significantly inhibited IL-6 and TNF-α production in RAW 264.7 cells.[17] Mechanistically, rhamnose can alleviate endotoxemia by signaling through the CEACAM1/LGALS9 axis, which inhibits p38 phosphorylation and attenuates the LPS-triggered inflammatory response.[7]
-
Antioxidant Activity: Rhamnose-containing polysaccharides have demonstrated strong free-radical-scavenging properties in DPPH and ABTS assays.[17]
Anti-Aging and Dermatological Applications
L-rhamnose has shown considerable promise as an active ingredient in cosmetic and dermatological formulations for its anti-aging properties.[9][10]
-
Stimulation of Extracellular Matrix (ECM) Components: L-rhamnose stimulates the proliferation of human dermal fibroblasts and enhances the biosynthesis of collagen.[18][19] In vitro and in vivo studies have demonstrated that rhamnose increases the production of procollagen I and collagen IV, key components for dermal structure and the integrity of the dermal-epidermal junction.[13][20]
-
Inhibition of Matrix Degrading Enzymes: Rhamnose and rhamnose-rich polysaccharides can inhibit the activity of enzymes that degrade the ECM, such as collagenase and elastase.[19][21] This helps to preserve the skin's structural integrity and elasticity.
-
Cellular Signaling: A specific this compound-recognizing lectin site has been identified on human dermal fibroblasts, which functions as a signal transducer.[22] Binding of rhamnose-containing molecules to this site can modulate intracellular calcium fluxes and gene expression, leading to the observed anti-aging effects.[22]
Catabolism of L-Rhamnose
Bacteria that can utilize L-rhamnose as a carbon source possess specific catabolic pathways to break it down. The canonical pathway in enteric bacteria involves phosphorylation.[23][24]
-
Isomerization: L-rhamnose is converted to L-rhamnulose by L-rhamnose isomerase (RhaA).[23]
-
Phosphorylation: L-rhamnulose is phosphorylated to L-rhamnulose-1-phosphate by rhamnulokinase (RhaB).[23]
-
Aldol Cleavage: L-rhamnulose-1-phosphate aldolase (RhaD) cleaves the intermediate into dihydroxyacetone phosphate (DHAP), which enters glycolysis, and L-lactaldehyde.[24]
-
L-lactaldehyde Metabolism: L-lactaldehyde is further metabolized, typically to L-lactate and then pyruvate under aerobic conditions, or to 1,2-propanediol under anaerobic conditions.[24]
Alternative, non-phosphorylated catabolic pathways have also been identified in some bacteria and fungi.[20][23]
Quantitative Data Summary
The following tables summarize quantitative data related to the biological activities of L-rhamnose and its derivatives.
Table 1: Anti-inflammatory and Cytotoxic Activities of Rhamnose-Containing Compounds
| Compound | Assay | Cell Line | EC50 / IC50 (µM) | Citation |
|---|---|---|---|---|
| Ursolic Acid (UA) | NO Production Inhibition | RAW 264.7 | 9.0 ± 0.9 | [15] |
| UA-Rhamnoside | NO Production Inhibition | RAW 264.7 | 9.8 ± 1.0 | [15] |
| UA-Dirhamnoside | NO Production Inhibition | RAW 264.7 | 16.0 ± 1.5 | [15] |
| Betulinic Acid (BA) | NO Production Inhibition | RAW 264.7 | 14.0 ± 1.2 | [15] |
| BA-Rhamnoside | NO Production Inhibition | RAW 264.7 | > 50 | [15] |
| BA-Dirhamnoside | NO Production Inhibition | RAW 264.7 | > 50 | [15] |
| BA-Rhamnoside | Cytotoxicity (DLD-1 Cancer) | DLD-1 | 4.0 ± 0.5 | [15] |
| BA-Dirhamnoside | Cytotoxicity (DLD-1 Cancer) | DLD-1 | 5.0 ± 0.6 | [15] |
| BA-Rhamnoside | Cytotoxicity (WS1 Fibroblast) | WS-1 | 33.0 ± 2.5 | [15] |
| BA-Dirhamnoside | Cytotoxicity (WS1 Fibroblast) | WS-1 | > 100 | [15] |
| Kaempferol | NO Production Inhibition | RAW 264.7 | 15.4 | [10] |
| α-rhamnoisorobin | NO Production Inhibition | RAW 264.7 | 37.7 | [10] |
| Rhamnus prinoides Extract | COX-2 Inhibition | - | 20.61 ± 0.13 µg/mL |[22] |
Table 2: Effects of Rhamnose on Skin-Related Enzymes
| Compound | Enzyme | Inhibition (%) | Concentration | Citation |
|---|---|---|---|---|
| Rhamnose | Hyaluronidase | 60 - 70% | 0.25 - 100 mM | [21] |
| Rhamnose | Elastase | ~23% | 1 mM | [21] |
| Rhamnose | Collagenase | ~15% | 25 - 100 mM | [21] |
| Rutinose | Elastase | ~22% | 0.25 mM |[21] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of L-rhamnose functions are provided below.
General Experimental Workflow for In Vitro Anti-inflammatory Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 3. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, cytotoxicity and anti-inflammatory activity of rhamnose-containing ursolic and betulinic acid saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | Structural Characterization and Anti-inflammatory Activity of a Galactorhamnan Polysaccharide From Citrus medica L. var. sarcodactylis [frontiersin.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Potentially beneficial effects of rhamnose on skin ageing: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hesperidin, Hesperetin, Rutinose, and Rhamnose Act as Skin Anti-Aging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antioxidant, Anti-inflammatory Activities and Polyphenol Profile of Rhamnus prinoides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. Protocol Griess Test [protocols.io]
The Technical Guide to alpha-L-Rhamnose: From Natural Reserves to Bioactive Pathways
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-L-Rhamnose, a deoxy sugar of significant interest in the pharmaceutical and cosmetic industries, is a naturally occurring monosaccharide found in a diverse range of biological sources. Its unique structure and biological activities, including anti-inflammatory and anti-aging properties, have positioned it as a valuable molecule for drug development and advanced skincare formulations. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its prevalence in plants, bacteria, and fungi. Furthermore, it offers a comparative analysis of various extraction methodologies, from traditional solvent-based techniques to modern, eco-friendly approaches such as ultrasound-assisted and microwave-assisted extraction. Detailed experimental protocols for key extraction and purification processes are provided to facilitate practical application in a laboratory setting. This guide also elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action and potential therapeutic applications. Quantitative data is systematically presented in tabular format for ease of comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams to enhance comprehension.
Natural Sources of this compound
This compound is widely distributed in nature as a structural component of complex carbohydrates in various organisms.
-
Plants: A primary source of L-rhamnose is plant-based glycosides and polysaccharides. It is a key constituent of pectin, a structural heteropolysaccharide found in the cell walls of terrestrial plants.[1] Notable plant sources include:
-
Citrus Fruits: The peels of citrus fruits such as pomelo (Citrus maxima), kinnow mandarin (Citrus reticulata), and citron (Citrus medica) are rich in pectin, which contains L-rhamnose.[2]
-
Apple Pomace: A byproduct of apple juice production, apple pomace is a significant commercial source of pectin.
-
Sugar Beet Pulp: This residue from sugar production is another valuable source of rhamnogalacturonan-I pectin.[3][4][5][6]
-
Other Plants: L-rhamnose can also be isolated from buckthorn (Rhamnus), poison sumac, plants of the genus Uncaria, lotus seeds, Astragalus membranaceus, Artemisia selengensis, buckwheat, ginseng, quince, and the buds of Sophora japonica.[7][8][9] The glycoside rutin, found in many plants including buckwheat, is a common source from which L-rhamnose can be obtained through hydrolysis.[9][10]
-
-
Bacteria: L-rhamnose is an integral component of the lipopolysaccharides (LPS) that form the outer membrane of many Gram-negative bacteria. It is also found in the cell wall polysaccharides of some Gram-positive bacteria. Bacterial species known to produce L-rhamnose include:
-
Mycobacterium species (including the causative agent of tuberculosis)
-
Pseudomonas aeruginosa
-
Helicobacter pylori
-
Salmonella enterica
-
Shigella flexneri
-
Escherichia coli
-
Lactococcus lactis
-
Enterococcus faecalis
-
-
Fungi and Algae: Certain fungi and microalgae, such as diatoms (class Bacillariophyceae), are also known to produce L-rhamnose.[7] Marine algae, particularly those from the Monostromaceae family, are another documented source.
Extraction and Purification Methodologies
The extraction of this compound from its natural sources can be achieved through various methods, each with its own set of advantages and limitations. The choice of method often depends on the source material, desired purity, and scalability.
Traditional Extraction Methods
Conventional methods for L-rhamnose extraction typically involve the hydrolysis of rhamnose-containing glycosides or polysaccharides, followed by purification.
-
Acid Hydrolysis: This method involves treating the raw material with a dilute acid (e.g., sulfuric acid) at elevated temperatures to break the glycosidic bonds and release L-rhamnose.[11][12]
-
Solvent Extraction: Hot water or ethanol can be used to extract rhamnose-containing compounds from plant materials.[8]
Modern "Green" Extraction Techniques
In recent years, there has been a shift towards more environmentally friendly and efficient extraction methods.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the raw material enhances cell disruption and solvent penetration, leading to increased extraction efficiency and reduced extraction time and temperature.[5][13][14][15]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the sample matrix directly and rapidly. This localized heating creates pressure within the plant cells, causing them to rupture and release their contents. MAE is known for its high extraction yields, reduced solvent consumption, and shorter extraction times compared to conventional methods.[2][5][11][16][17][18][19]
-
Enzyme-Assisted Extraction (EAE): This method uses specific enzymes, such as pectinases and cellulases, to break down the plant cell wall and facilitate the release of intracellular components, including rhamnose-containing polysaccharides. EAE is highly specific and operates under mild conditions, which helps to preserve the integrity of the target molecules.
Enzymatic Hydrolysis
For sources rich in rhamnose-containing glycosides like rutin, enzymatic hydrolysis using α-L-rhamnosidases is a highly specific method to liberate L-rhamnose.[9][10][20][21][22][23] This approach offers high yields and purity under mild reaction conditions.
Purification
Following extraction and hydrolysis, crude extracts require purification to isolate L-rhamnose. Common purification techniques include:
-
Chromatography: Column chromatography using resins like Sephadex G-100 or ion-exchange chromatography can effectively separate L-rhamnose from other sugars and impurities.[11][24][25] High-performance liquid chromatography (HPLC) can be used for both analytical quantification and preparative purification.[11]
-
Crystallization: After chromatographic purification and concentration, L-rhamnose can be crystallized to obtain a high-purity final product.
Quantitative Data on Extraction Yields
The yield of this compound is highly dependent on the natural source and the extraction method employed. The following tables summarize quantitative data from various studies.
| Natural Source | Extraction Method | Key Parameters | Pectin/Polysaccharide Yield (%) | Rhamnose Content | Reference |
| Sugar Beet Pulp | Sequential UAE and MAE | pH 4, 10 min UAE, 157°C MAE | 39-40 g/100g SBP | - | [3] |
| Sugar Beet Pulp | Ultrasound-Assisted Extraction | 20 kHz, 10 min, 96% amplitude | 20.85 | - | [5] |
| Sugar Beet Pulp | Conventional Heating | 90°C, 4 h, pH 1 | 20.75 | - | [5] |
| Citrus maxima (Pomelo) Peel | Microwave-Assisted Extraction | - | 24.19 | - | [2] |
| Citrus reticulata (Kinnow) Peel | Microwave-Assisted Extraction | 900 W, 180 s, 1:20 solid:solvent | 26.87 | - | [16] |
| Citrus limetta Peel | Microwave-Assisted Extraction | 600 W, 180 s, pH 1 | 32.75 | - | [17] |
| Grapefruit Peel | Microwave-Assisted Extraction | 60 min, 1:15 solid:solvent | up to 18.58 | - | |
| Lemon Peel | Microwave- and Ultrasound-Assisted | 60°C, 500 W, 50% amplitude, 3 min | up to 65.40 | - | [18] |
| Substrate | Enzyme | Key Parameters | Product Yield | Reference |
| Rutin (130 g/L) | Recombinant α-L-rhamnosidase from Aspergillus niger | Deep eutectic solvent (ChCl-U) | 100% conversion, 208.68 mM/h productivity of L-rhamnose and isoquercitrin | [21] |
| Rutin | Hesperidinase from Penicillium sp. | 40°C, pH 3.8, 4h | 64.7% quercetin-3-glucoside, 8.3% quercetin, 27% residual rutin | [23] |
| Rutin | α-L-rhamnosidase from Aspergillus niger | pH 6.4-6.8, 60°C | High yield of isoquercitrin | [10] |
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of this compound.
Ultrasound-Assisted Extraction of Rhamnose-Containing Polysaccharides
Objective: To extract rhamnogalacturonan-I pectin from sugar beet pulp.
Materials and Equipment:
-
Dried and ground sugar beet pulp
-
Deionized water
-
pH meter
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Ethanol (96%)
-
Drying oven
Procedure:
-
Sample Preparation: Suspend the dried sugar beet pulp powder in deionized water at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
pH Adjustment: Adjust the pH of the suspension to the desired level (e.g., pH 4) using an appropriate acid.
-
Ultrasonication: Place the suspension in an ultrasonic bath or use a probe sonicator. Apply ultrasound at a specific frequency (e.g., 20 kHz) and amplitude (e.g., 96%) for a defined period (e.g., 10 minutes).[5] Maintain the temperature of the suspension if required.
-
Centrifugation: After ultrasonication, centrifuge the mixture at high speed (e.g., 8000 x g) for a specified time to separate the solid residue from the supernatant containing the extracted polysaccharides.
-
Precipitation: Add ethanol (96%) to the supernatant, typically in a 1:1 or 2:1 (v/v) ratio, to precipitate the polysaccharides. Allow the mixture to stand, preferably at 4°C, to ensure complete precipitation.
-
Collection and Drying: Collect the precipitated pectin by centrifugation and wash it with ethanol to remove any remaining impurities. Dry the purified pectin in an oven at a controlled temperature (e.g., 50°C) to a constant weight.
Microwave-Assisted Extraction of Pectin
Objective: To extract pectin from citrus peel.
Materials and Equipment:
-
Dried and powdered citrus peel
-
Acidified water (e.g., citric acid solution)
-
Microwave extraction system
-
Centrifuge
-
Ethanol (96%)
-
Drying oven
Procedure:
-
Sample Preparation: Mix the dried citrus peel powder with the acidified water at a specific solid-to-liquid ratio.
-
Microwave Irradiation: Place the mixture in the microwave extraction system. Apply microwave power (e.g., 600 W) for a specific duration (e.g., 180 seconds).[17] The extraction can be performed at a controlled temperature.
-
Cooling and Centrifugation: After extraction, allow the mixture to cool to room temperature. Centrifuge the mixture to separate the solid residue.
-
Precipitation: Precipitate the pectin from the supernatant by adding an equal volume of 96% ethanol.
-
Purification and Drying: Collect the pectin precipitate by centrifugation, wash it with ethanol, and dry it to a constant weight.
Enzymatic Hydrolysis of Rutin to L-Rhamnose
Objective: To produce L-rhamnose by enzymatic hydrolysis of rutin.
Materials and Equipment:
-
Rutin
-
α-L-rhamnosidase (e.g., from Aspergillus niger)
-
Buffer solution (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
Incubator or water bath
-
Boiling water bath
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Substrate Preparation: Prepare a solution of rutin in the appropriate buffer.
-
Enzymatic Reaction: Add the α-L-rhamnosidase solution to the rutin solution. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) for a specific duration (e.g., 1 hour).
-
Reaction Termination: Stop the enzymatic reaction by heating the mixture in a boiling water bath for a few minutes to denature the enzyme.
-
Analysis: Analyze the reaction mixture using TLC or HPLC to confirm the production of L-rhamnose and the derhamnosylated product (isoquercitrin).
-
Purification: The L-rhamnose can be purified from the reaction mixture using chromatographic techniques as described below.
Purification of L-Rhamnose by Column Chromatography
Objective: To purify L-rhamnose from a crude extract or hydrolysate.
Materials and Equipment:
-
Crude L-rhamnose extract
-
Chromatography column
-
Sephadex G-100 or other suitable resin
-
Elution buffer (e.g., deionized water)
-
Fraction collector
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Column Packing: Pack a chromatography column with the chosen resin and equilibrate it with the elution buffer.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the elution buffer and carefully load it onto the top of the column.
-
Elution: Elute the column with the buffer and collect fractions using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions for the presence of L-rhamnose using a suitable method (e.g., TLC or a colorimetric assay).
-
Pooling and Concentration: Pool the fractions containing pure L-rhamnose and concentrate them using a rotary evaporator.
-
Lyophilization: Lyophilize the concentrated solution to obtain pure L-rhamnose powder.
Signaling Pathways and Biological Activities
This compound and its derivatives exhibit a range of biological activities, making them attractive for drug development. These activities are mediated through specific signaling pathways.
Anti-Aging Effects in Skin
L-rhamnose has been shown to have beneficial effects on skin aging by modulating the extracellular matrix (ECM).[3][21][26]
-
Stimulation of Collagen Production: L-rhamnose can stimulate the production of procollagen I and collagen IV in the dermis, which are essential for maintaining skin structure and elasticity.[3][21][26]
-
Inhibition of Matrix Metalloproteinases (MMPs): It can reduce the expression of MMP-1, an enzyme responsible for collagen degradation.[2]
-
Modulation of Inflammatory Cytokines: In skin aging models, L-rhamnose has been observed to decrease the levels of pro-inflammatory cytokines such as IL-8.[2]
The mechanism of action in dermal fibroblasts is believed to involve a specific lectin-like receptor on the cell surface. Binding of L-rhamnose to this receptor triggers intracellular signaling cascades.
-
Calcium Signaling: The addition of L-rhamnose or rhamnose-rich polysaccharides to human dermal fibroblasts leads to a rapid and transient increase in intracellular free Ca2+ levels.[1][27] This modulation of calcium fluxes suggests that the lectin site functions as a signal transducer.
-
Gene Expression: The interaction of rhamnose with its receptor can also lead to changes in gene expression, including the downregulation of genes involved in pro-tumoral activity and fibrotic processes.[1]
Modulation of the Innate Immune Response
L-rhamnose plays a dual role in the innate immune system. As a component of bacterial LPS, it can be recognized as a Pathogen-Associated Molecular Pattern (PAMP), triggering an immune response. Conversely, free L-rhamnose has been shown to have anti-inflammatory effects.
In a model of endotoxemia, gut microbiota-derived rhamnose can alleviate systemic inflammation and organ damage.[20][26] This anti-inflammatory effect is mediated through a specific signaling pathway in macrophages.
-
Receptor Binding: Rhamnose binds to the carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1) on macrophages.[20][26]
-
Protein-Protein Interaction: This binding promotes the interaction between CEACAM1 and galectin-9 (LGALS9).[20][26]
-
Upregulation of DUSP1: The CEACAM1-LGALS9 interaction leads to an increase in the protein level of dual-specificity phosphatase 1 (DUSP1).[20][26]
-
Inhibition of p38 MAPK: DUSP1 is a negative regulator of the p38 MAPK signaling pathway. By increasing DUSP1, rhamnose inhibits the phosphorylation of p38.[20][26]
-
Anti-inflammatory Effect: The inhibition of p38 phosphorylation attenuates the LPS-triggered expression of pro-inflammatory factors, thus exerting an anti-inflammatory effect.[20][26]
Conclusion
This compound is a versatile and biologically active monosaccharide with significant potential in the pharmaceutical and cosmetic industries. Its widespread availability from natural sources, coupled with the development of efficient and sustainable extraction and purification methods, makes it an increasingly accessible compound for research and commercial applications. The elucidation of its signaling pathways provides a solid foundation for the development of novel therapeutics targeting inflammation and skin aging. This technical guide serves as a comprehensive resource for professionals in the field, providing the necessary theoretical background and practical methodologies to harness the potential of this compound. Further research into its diverse biological activities and the optimization of its production will undoubtedly expand its applications in the future.
Experimental Workflows
References
- 1. The this compound recognizing lectin site of human dermal fibroblasts functions as a signal transducer: modulation of Ca2+ fluxes and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. researchgate.net [researchgate.net]
- 5. Sugar beet pectin extracted by ultrasound or conventional heating: a comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of pectic substances as an example of a rhamnopolysaccharide assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. ajbls.com [ajbls.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Mannose-binding lectin enhances Toll-like receptors 2 and 6 signaling from the phagosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Microwave-assisted acid extraction of high-methoxyl kinnow (Citrus reticulata) peels pectin: Process, techno-functionality, characterization and life cycle assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-assisted valorization and characterization of Citrus limetta peel waste into pectin as a perspective food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sapub.org [sapub.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Enzymatic Hydrolysis of Rutin: Evaluation of Kinetic Parameters and Anti-Proliferative, Mutagenic and Anti-Mutagenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A simple method for preparation of D-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Purification and characterization of an alpha-L-rhamnosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Rhamnose alleviates the proinflammatory response during endotoxemia via the CEACAM1/LGALS9-p38 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analysis of Rhamnose, Rhamnose Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]
The α-L-Rhamnose Biosynthesis Pathway: A Core Target in Pathogenic Bacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
The biosynthesis of α-L-rhamnose, a deoxy sugar integral to the cell wall of numerous pathogenic bacteria, represents a critical pathway for bacterial viability, virulence, and resistance to environmental stresses. Its absence in humans makes it an attractive and specific target for the development of novel antimicrobial agents. This technical guide provides a detailed overview of the core dTDP-L-rhamnose biosynthesis pathway, quantitative data on its enzymatic components, detailed experimental protocols for its study, and visualizations of the pathway and associated workflows.
The Core dTDP-L-Rhamnose Biosynthesis Pathway
In both Gram-positive and Gram-negative bacteria, the synthesis of L-rhamnose for incorporation into cellular structures proceeds via a highly conserved four-step enzymatic pathway that converts D-glucose-1-phosphate into dTDP-L-rhamnose.[1][2][3][4][5] This nucleotide-activated sugar is the donor substrate for rhamnosyltransferases that build rhamnose-containing polysaccharides, lipopolysaccharides (LPS), and other essential glycoconjugates.[1][2][5] Disruption of this pathway has been shown to be lethal or severely attenuating in pathogens such as Mycobacterium tuberculosis, Streptococcus mutans, and Pseudomonas aeruginosa.[6][7][8][9]
The pathway is catalyzed by four enzymes, encoded by the rmlA, rmlB, rmlC, and rmlD genes, respectively:[1][2][3][4]
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the transfer of a thymidylylmonophosphate group from dTTP to D-glucose-1-phosphate, forming dTDP-D-glucose and pyrophosphate (PPi).[1][2][3][4][6]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): An NAD dependent enzyme that oxidizes the C4 hydroxyl group of the glucose moiety, followed by the elimination of a water molecule to produce dTDP-4-keto-6-deoxy-D-glucose.[1][2][3][4][6]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes a complex double epimerization at carbons C3' and C5' of the sugar ring, converting the intermediate into dTDP-4-keto-L-rhamnose.[1][3][4][6]
-
RmlD (dTDP-4-keto-L-rhamnose reductase): An NADPH-dependent reductase that catalyzes the final step, reducing the C4' keto group to a hydroxyl group to yield the final product, dTDP-L-rhamnose.[1][6][10]
The entire pathway is subject to feedback inhibition, where the final product, dTDP-L-rhamnose, allosterically inhibits the first enzyme, RmlA, to regulate its own synthesis.[6]
Caption: The four-step enzymatic pathway for dTDP-L-rhamnose biosynthesis in pathogenic bacteria.
Quantitative Analysis of Pathway Enzymes
The efficiency and regulation of the dTDP-L-rhamnose pathway are governed by the kinetic properties of its constituent enzymes and their susceptibility to inhibition. This data is crucial for designing targeted therapeutics.
| Enzyme | Pathogen | Substrate(s) | K_m (μM) | k_cat (s⁻¹) | Inhibitor | IC_50 (μM) | Reference |
| RmlA | Pseudomonas aeruginosa | dTTP | 7.8 | - | Compound 1 | 0.22 | [11] |
| G1P | 9.5 | - | Compound 2 | 1.23 | [11] | ||
| RmlB | Saccharothrix syringae | dTDP-glucose | 98.60 | 11.2 | - | - | [12] |
| RmlB/C/GacA | Streptococcus pyogenes | dTDP-D-glucose | - | - | Ri03 | ~166 | [1] |
| GAS Growth | Streptococcus pyogenes | - | - | - | Ri03 | 120-410 | [1] |
| M. tb Growth | Mycobacterium tuberculosis | - | - | - | Ri03 | 120-410 | [1] |
Note: Data for all enzymes across a single pathogenic species is not always available in a single source. The table aggregates available data. The assay for Ri03 was performed on a cocktail of recombinant RmlB, RmlC, and GacA (a rhamnosyltransferase).
Experimental Methodologies
Studying the α-L-Rhamnose biosynthesis pathway involves a range of molecular biology and biochemical techniques. Below are representative protocols for key experiments.
Cloning, Expression, and Purification of Rml Enzymes
This protocol describes a general workflow for producing recombinant Rml proteins for in vitro assays.
-
Gene Amplification: The rmlA, rmlB, rmlC, or rmlD gene is amplified from the genomic DNA of the target pathogen using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: The amplified PCR product and a suitable expression vector (e.g., pET series with an N-terminal His-tag) are digested with the corresponding restriction enzymes. The digested gene is then ligated into the vector using T4 DNA ligase.
-
Transformation: The ligation product is transformed into a competent E. coli cloning strain (e.g., DH5α). Positive clones are selected on antibiotic-containing media and verified by colony PCR and Sanger sequencing.
-
Expression: The verified plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, lysozyme, DNase I), and lysed by sonication on ice.
-
Purification: The lysate is cleared by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole gradient.
-
Quality Control: The purity of the protein is assessed by SDS-PAGE. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
Caption: A generalized experimental workflow for the cloning and purification of Rml enzymes.
RmlA (Glucose-1-phosphate thymidylyltransferase) Activity Assay
This colorimetric assay measures the activity of RmlA by quantifying the pyrophosphate (PPi) released during the reaction.[12][13]
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate. For a 50 µL reaction, combine:
-
Reaction Buffer (50 mM Tris-HCl, pH 7.5; 1 mM DTT; 5 mM MgCl₂)
-
0.2 mM dTTP
-
1 mM D-Glucose-1-Phosphate
-
0.04 units of Saccharomyces cerevisiae inorganic pyrophosphatase
-
5 µg of purified RmlA enzyme to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 50 µL of malachite green reagent (0.03% malachite green, 0.2% ammonium molybdate, 0.05% Triton X-100 in 0.7 N HCl).
-
Incubation: Incubate at 37°C for 5-15 minutes to allow for color development. The inorganic pyrophosphatase hydrolyzes the PPi product into two molecules of inorganic phosphate (Pi), which then reacts with the malachite green reagent to produce a green color.
-
Measurement: Read the absorbance at 630 nm using a microplate reader.
-
Quantification: The amount of PPi released is determined by comparing the absorbance to a standard curve generated with known concentrations of inorganic phosphate.
Coupled Spectrophotometric Assay for RmlB, RmlC, and RmlD
This assay monitors the entire pathway from dTDP-D-glucose to dTDP-L-rhamnose by coupling the activity of the three enzymes and monitoring the consumption of NADPH by RmlD.
-
Reaction Setup: Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette. For a 200 µL reaction, combine:
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
0.2 mM NADPH
-
Purified RmlB enzyme (e.g., 5-10 µg)
-
Purified RmlC enzyme (e.g., 5-10 µg)
-
Purified RmlD enzyme (e.g., 5-10 µg)
-
-
Initiation: Start the reaction by adding the substrate, dTDP-D-glucose, to a final concentration of 400 µM.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer. The rate of NADPH consumption is directly proportional to the rate of dTDP-L-rhamnose formation.
-
Calculation: The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). This coupled assay is particularly useful for high-throughput screening of inhibitors that target any of the three enzymes in the latter part of the pathway.[1]
References
- 1. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 4. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. scispace.com [scispace.com]
- 10. Identification of a fourth gene involved in dTDP-rhamnose synthesis in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
The Pivotal Role of α-L-Rhamnose in Plant Cell Wall Architecture: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The plant cell wall is a complex and dynamic extracellular matrix crucial for plant growth, development, and defense. While polysaccharides like cellulose and xyloglucans are major components, the seemingly minor sugar α-L-rhamnose plays a disproportionately critical role in dictating the architecture and functionality of the pectic matrix. This technical guide provides a comprehensive overview of the structural significance, biosynthesis, and experimental analysis of α-L-rhamnose in the plant cell wall, with a focus on its implications for cell wall integrity and potential applications in biotechnology and drug development.
α-L-Rhamnose: A Key Constituent of Pectic Polysaccharides
L-rhamnose is a deoxy sugar that is an essential component of two major pectic polysaccharides: rhamnogalacturonan-I (RG-I) and rhamnogalacturonan-II (RG-II).[1] These pectin domains are critical for the structural integrity and flexibility of the primary cell wall.
Rhamnogalacturonan-I (RG-I): The "Hairy" Pectin
RG-I is characterized by a backbone of repeating disaccharide units of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→].[2] The inclusion of α-L-rhamnose residues introduces kinks into the otherwise linear galacturonan chain, imparting flexibility to the pectin network.[1] Attached to the rhamnose residues are neutral side chains of arabinans, galactans, and arabinogalactans, giving RG-I its characteristic "hairy" structure.[3] The composition and length of these side chains are highly variable depending on the plant species and tissue type.
Rhamnogalacturonan-II (RG-II): A Structurally Complex and Conserved Pectin
RG-II is the most structurally complex polysaccharide in the plant cell wall and is remarkably conserved across all vascular plants.[2] It consists of a short homogalacturonan backbone substituted with four complex oligosaccharide side chains.[2] These side chains contain a variety of unusual sugars, including apiose, aceric acid, Kdo (3-deoxy-D-manno-octulosonic acid), and Dha (3-deoxy-D-lyxo-heptulosaric acid).[2] A crucial feature of RG-II is its ability to form dimers through a borate diester bond, which cross-links pectin chains and is essential for normal plant growth and development.[2]
Biosynthesis of UDP-L-Rhamnose: The Precursor for Rhamnose Incorporation
In plants, the precursor for the incorporation of rhamnose into cell wall polysaccharides is UDP-L-rhamnose. This nucleotide sugar is synthesized in the cytosol from UDP-D-glucose by the action of UDP-L-rhamnose synthases (RHM).[4][5] In many plants, including Arabidopsis thaliana, RHM is a multifunctional enzyme that catalyzes a three-step process: dehydration, epimerization, and reduction.[5]
Once synthesized, UDP-L-rhamnose is transported into the Golgi apparatus, where it serves as the donor substrate for rhamnosyltransferases that incorporate rhamnose into the growing pectin chains.
Quantitative Analysis of Rhamnose in Plant Cell Walls
The abundance of rhamnose in plant cell walls varies between species, tissues, and developmental stages. Below are tables summarizing the monosaccharide composition of cell walls from wild-type Arabidopsis thaliana and mutants with altered rhamnose content.
Table 1: Monosaccharide Composition of Cell Walls from Arabidopsis thaliana Wild-Type and mur Mutants (mol %)
| Monosaccharide | Wild Type | mur1 | mur8 | mur9 | mur10 |
| Rhamnose | 10.2 | 10.5 | 6.1 | 12.1 | 13.5 |
| Fucose | 4.8 | 0.0 | 4.5 | 5.2 | 5.8 |
| Arabinose | 20.1 | 22.3 | 21.5 | 23.4 | 24.1 |
| Xylose | 15.5 | 16.1 | 14.8 | 13.2 | 11.8 |
| Mannose | 3.2 | 3.5 | 3.1 | 2.9 | 2.7 |
| Galactose | 12.8 | 13.5 | 13.2 | 11.8 | 10.9 |
| Glucose | 33.4 | 34.1 | 36.8 | 31.4 | 31.2 |
| Data adapted from Reiter et al., 1997.[6] |
Table 2: Monosaccharide Composition of Cell Walls from Arabidopsis thaliana Wild-Type and xgd1 Mutants (mol %)
| Monosaccharide | Wild Type (Col-0) | xgd1-1 | xgd1-2 |
| Rhamnose | 10.8 ± 0.4 | 10.5 ± 0.3 | 10.7 ± 0.2 |
| Fucose | 4.2 ± 0.2 | 4.1 ± 0.1 | 4.3 ± 0.1 |
| Arabinose | 22.1 ± 0.7 | 22.5 ± 0.5 | 22.8 ± 0.4 |
| Xylose | 16.9 ± 0.5 | 14.2 ± 0.4 | 14.5 ± 0.3 |
| Galactose | 11.5 ± 0.3 | 11.8 ± 0.2 | 11.6 ± 0.1 |
| Galacturonic Acid | 21.3 ± 0.9 | 23.1 ± 0.8 | 22.9 ± 0.7 |
| Glucose | 13.2 ± 0.6 | 13.8 ± 0.5 | 13.2 ± 0.4 |
| Data adapted from Jensen et al., 2008. |
Experimental Protocols
Pectin Extraction and Fractionation
This protocol describes a general method for the sequential extraction of different pectin fractions from plant material.
Materials:
-
Fresh or frozen plant tissue
-
Ethanol (70% and absolute)
-
Chloroform:Methanol (1:1, v/v)
-
Amylase and Pronase
-
CDTA (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid)
-
Sodium carbonate (Na₂CO₃)
-
Glacial acetic acid
Procedure:
-
Preparation of Alcohol Insoluble Residue (AIR):
-
Homogenize plant tissue in 70% ethanol.
-
Wash the pellet sequentially with 70% ethanol, chloroform:methanol (1:1), and absolute ethanol.
-
Destarch the AIR by treating with amylase.
-
Deproteinate the AIR by treating with pronase.
-
Wash the resulting AIR with water and freeze-dry.
-
-
Sequential Pectin Extraction:
-
Water-Soluble Pectin: Extract the AIR with deionized water at room temperature.
-
Chelator-Soluble Pectin: Extract the remaining pellet with a solution of CDTA to chelate calcium ions and solubilize ionically cross-linked pectins.[7]
-
Dilute Alkali-Soluble Pectin: Extract the remaining pellet with a dilute solution of Na₂CO₃ to solubilize covalently bound pectins.[7]
-
Neutralize the alkali extract with glacial acetic acid.
-
Dialyze all fractions against water and freeze-dry.
-
Monosaccharide Composition Analysis by GC-MS
This protocol outlines the analysis of neutral and acidic monosaccharides from pectin extracts using gas chromatography-mass spectrometry (GC-MS).[8][9]
Materials:
-
Pectin extract
-
Trifluoroacetic acid (TFA)
-
O-methylhydroxylamine hydrochloride (MOX)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS system
Procedure:
-
Hydrolysis:
-
Hydrolyze the pectin sample with 2 M TFA at 121°C for 1 hour.[8]
-
Evaporate the TFA under a stream of nitrogen.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the monosaccharide derivatives on a suitable capillary column.
-
Identify and quantify the monosaccharides based on their retention times and mass spectra compared to standards.
-
Cell Wall Integrity Signaling and the Role of Pectin
The plant cell wall is not a static structure but is constantly monitored and remodeled. Changes in pectin structure, including those related to rhamnose content and cross-linking, can trigger cell wall integrity (CWI) signaling pathways.[10][11]
Receptor-like kinases (RLKs) located at the plasma membrane, such as those in the CrRLK1L family (e.g., FERONIA) and Wall-Associated Kinases (WAKs), are key players in CWI sensing.[12][13] These receptors can perceive changes in the mechanical properties of the cell wall or bind to pectin fragments, such as oligogalacturonides (OGs), which are released upon cell wall damage.[12][13]
Binding of these ligands can initiate a signaling cascade, often involving an increase in cytosolic calcium ([Ca²⁺]cyt), activation of MAP kinase (MAPK) cascades, and changes in gene expression, leading to adaptive responses in cell wall composition and plant growth.[10][12]
Conclusion and Future Perspectives
α-L-Rhamnose is a critical determinant of pectin structure and, consequently, of the overall architecture and mechanical properties of the plant cell wall. Its incorporation into RG-I and RG-II influences cell wall flexibility, porosity, and the formation of load-bearing cross-links. Understanding the biosynthesis of rhamnose and its role in pectin architecture is essential for elucidating the mechanisms of plant growth and development.
For researchers in drug development, the enzymes involved in UDP-L-rhamnose biosynthesis and the rhamnosyltransferases that incorporate it into the cell wall represent potential targets for the development of novel herbicides or antifungal agents, as these pathways are often essential for pathogen virulence and are absent in animals. Furthermore, the manipulation of rhamnose content in plant biomass holds promise for improving the efficiency of biofuel production and the development of novel biomaterials. Future research should focus on the detailed structural characterization of rhamnose-containing polysaccharides in a wider range of plant species and the elucidation of the precise signaling networks that respond to changes in their structure.
References
- 1. benchchem.com [benchchem.com]
- 2. The cell wall pectic rhamnogalacturonan II, an enigma in plant glycobiology | Carbohydrate Chemistry: Chemical and Biological Approaches, Volume 45 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhamnose in plants - from biosynthesis to diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mutants of Arabidopsis thaliana with altered cell wall polysaccharide composition [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Pectin-derived Monosaccharides from Arabidopsis Using GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
alpha-L-Rhamnose as a key component of bacterial lipopolysaccharides
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Rhamnose, a 6-deoxy-L-mannose, is a monosaccharide of significant interest in the fields of microbiology, immunology, and drug development.[1] It is a common constituent of the O-antigen in the lipopolysaccharide (LPS) of many Gram-negative bacteria and is also found in the cell wall polysaccharides of several Gram-positive species.[2][3] The presence and specific glycosidic linkages of α-L-rhamnose contribute significantly to the serological specificity of bacteria and are crucial for their viability, virulence, and the formation of biofilms.[2][4] Notably, the biosynthetic pathway for L-rhamnose is absent in humans, making the enzymes involved in its synthesis attractive targets for the development of novel antimicrobial agents.[1][5] This technical guide provides a comprehensive overview of the role of α-L-rhamnose in bacterial LPS, detailing its biosynthesis, its impact on bacterial physiology and pathogenesis, and its interaction with the host immune system. Furthermore, this guide presents detailed experimental protocols for the study of rhamnose-containing LPS and visualizes key pathways and workflows to aid in research and drug discovery efforts.
Introduction to α-L-Rhamnose in Bacterial Lipopolysaccharides
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent immunostimulant that plays a critical role in the pathogenesis of bacterial infections.[3] LPS is composed of three domains: the lipid A moiety, which anchors the LPS molecule in the outer membrane and is responsible for its endotoxic activity; a core oligosaccharide; and a distal O-antigen polysaccharide.[3] The O-antigen is a polymer of repeating oligosaccharide units and is the most variable part of the LPS molecule, conferring serological specificity to different bacterial strains.[3]
α-L-Rhamnose is a frequently encountered component of the O-antigen, contributing to the immense structural diversity of LPS.[3] The specific arrangement and linkage of rhamnose residues within the O-antigen create unique epitopes that are recognized by the host's immune system. Beyond its role in antigenicity, rhamnose is essential for the structural integrity of the bacterial cell envelope and has been shown to be critical for the virulence of several pathogenic bacteria, including Pseudomonas aeruginosa, Salmonella enterica, and Shigella flexneri.[2][6]
Biosynthesis of α-L-Rhamnose
In bacteria, L-rhamnose is synthesized as a nucleotide-activated sugar, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), through a four-step enzymatic pathway from glucose-1-phosphate.[7][8] This pathway is highly conserved across various bacterial species.[7] The enzymes involved are RmlA, RmlB, RmlC, and RmlD.[7]
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.[9]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[9]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-mannose.[9]
-
RmlD (dTDP-4-keto-6-deoxy-L-mannose reductase): Reduces dTDP-4-keto-6-deoxy-L-mannose to the final product, dTDP-L-rhamnose.[4][9]
The absence of this pathway in humans makes it a prime target for the development of novel antibiotics.[5]
Quantitative Data on Rhamnose in Bacterial LPS
The amount of rhamnose in the LPS varies significantly among different bacterial species and even between serotypes of the same species. This variation contributes to the diversity of O-antigens and the serological specificity of the bacteria. The following table summarizes the reported rhamnose content in the LPS of several bacterial species.
| Bacterial Species | Serotype/Strain | Rhamnose Content (Molar Ratio or % of total sugars) | Reference(s) |
| Pseudomonas aeruginosa | PAC1R (serotype O5) | Present in outer core | [10] |
| Pseudomonas aeruginosa | Serogroup O7 | Major component of O-polysaccharide | [11] |
| Salmonella enterica serovar Typhimurium | Group B | α-L-rhamnosyl residues in the main chain | [12] |
| Escherichia coli | B | Present in the core oligosaccharide | [9] |
| Klebsiella pneumoniae | O1:K20- | Present in core oligosaccharide | [13] |
| Rhodopseudomonas capsulata | Not specified | L-rhamnose and 3-O-methyl-L-rhamnose present |
Role of α-L-Rhamnose in Pathogenesis and Immunity
The rhamnose-containing O-antigen of LPS is a major virulence factor for many pathogenic bacteria. It contributes to pathogenesis by:
-
Evasion of the Host Immune Response: The hydrophilic O-antigen creates a barrier that protects the bacterium from complement-mediated killing and phagocytosis.[2] The structural variability of the rhamnose-containing O-antigen allows bacteria to evade the host's adaptive immune response.
-
Bacterial Adhesion and Biofilm Formation: Rhamnose-containing surface polysaccharides can play a role in bacterial adhesion to host cells and the formation of biofilms, which are crucial for chronic infections.[4]
-
Induction of Inflammatory Responses: LPS, including its rhamnose-containing O-antigen, is a potent activator of the innate immune system. It is primarily recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells, leading to the production of pro-inflammatory cytokines and the initiation of an inflammatory cascade.[14]
TLR4 Signaling Pathways
The recognition of LPS by TLR4 triggers two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15]
-
TRIF-Dependent Pathway: This pathway is initiated from endosomes following the internalization of the LPS-TLR4 complex. It leads to the activation of the transcription factor IRF3 and the production of type I interferons (IFN-α/β), as well as a later phase of NF-κB activation.[15]
Experimental Protocols
Isolation and Purification of Rhamnose-Containing LPS (Hot Phenol-Water Extraction)
This protocol describes a widely used method for extracting LPS from Gram-negative bacteria.[7][14][16]
Materials:
-
Overnight bacterial culture
-
Luria Broth (LB)
-
Phosphate-buffered saline (PBS), pH 7.2
-
2x SDS buffer (4% SDS, 4% β-mercaptoethanol, 20% glycerol, 0.1 M Tris-HCl pH 6.8, bromophenol blue)
-
DNase I solution (10 mg/mL in sterile water)
-
RNase A solution (10 mg/mL in sterile water)
-
Proteinase K solution (10 mg/mL in sterile water)
-
Tris-saturated phenol
-
Diethyl ether
-
95% Ethanol
-
0.5 M Sodium acetate
Procedure:
-
Grow a 5 mL overnight culture of the bacterial strain of interest in LB medium at 37°C with shaking.[14]
-
Dilute the culture 1:10 with fresh LB and measure the optical density at 600 nm (OD600).
-
Prepare a 1.5 mL suspension of bacteria to an OD600 of 0.5.
-
Pellet the bacteria by centrifugation at 10,600 x g for 10 minutes. Discard the supernatant.[14]
-
Resuspend the pellet in 200 µL of 1x SDS buffer.
-
Boil the suspension in a water bath for 15 minutes. Cool to room temperature.[14]
-
Add 5 µL each of DNase I and RNase A solutions and incubate at 37°C for 30 minutes.[14]
-
Add 10 µL of Proteinase K solution and incubate at 59°C for 3 hours or overnight.[14]
-
Add 200 µL of ice-cold Tris-saturated phenol. Vortex vigorously for 10-15 seconds.
-
Incubate at 65°C for 15 minutes, with occasional vortexing.[14]
-
Cool to room temperature and add 1 mL of diethyl ether. Vortex for 5-10 seconds.
-
Centrifuge at 20,600 x g for 10 minutes.[14]
-
Carefully collect the bottom aqueous (blue) layer.
-
Repeat the phenol and ether extraction steps (9-13) at least once more.
-
To the final aqueous phase, add sodium acetate to a final concentration of 0.5 M and 10 volumes of cold 95% ethanol.[16]
-
Precipitate the LPS overnight at -20°C.
-
Pellet the LPS by centrifugation at 2,000 x g for 10 minutes at 4°C.[16]
-
Resuspend the pellet in sterile, pyrogen-free water.
-
Dialyze extensively against distilled water at 4°C to remove residual phenol.[16]
-
Lyophilize the purified LPS and store at 4°C.
Monosaccharide Analysis of LPS by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for determining the monosaccharide composition of purified LPS.[3][8]
Materials:
-
Purified LPS sample (lyophilized)
-
Methanolic HCl (e.g., 1.25 M)
-
Acetic anhydride
-
Pyridine
-
Internal standard (e.g., myo-inositol)
-
Hexane
-
GC-MS system with a suitable capillary column (e.g., for separating alditol acetates)
Procedure:
-
Weigh accurately about 1-2 mg of lyophilized LPS into a screw-cap glass tube.
-
Add a known amount of internal standard.
-
Add 1 mL of methanolic HCl. Seal the tube tightly.
-
Heat at 80°C for 16-24 hours to achieve methanolysis.
-
Cool the tube and evaporate the methanolic HCl under a stream of nitrogen.
-
To reduce the monosaccharides to alditols, add 0.5 mL of sodium borohydride in 1 M ammonium hydroxide and incubate at room temperature for 1 hour.
-
Neutralize the reaction with acetic acid.
-
Evaporate to dryness multiple times with methanol to remove borate.
-
For acetylation, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine. Seal the tube and heat at 100°C for 1 hour.[8]
-
Cool the tube and evaporate the reagents under nitrogen.
-
Partition the resulting alditol acetates between water and hexane.
-
Collect the hexane layer containing the derivatives.
-
Analyze the sample by GC-MS.
-
Identify the monosaccharides by comparing their retention times and mass spectra with those of known standards.
-
Quantify the monosaccharides by comparing their peak areas to that of the internal standard.
Structural Elucidation of LPS by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed structure of the O-antigen and core oligosaccharide of LPS.[17][18]
Materials:
-
Highly purified LPS sample (lyophilized)
-
Deuterium oxide (D₂O) of high purity
-
NMR spectrometer (high field, e.g., 600 MHz or higher, is recommended)
-
NMR tubes
Procedure:
-
Dissolve 5-10 mg of the purified LPS in 0.5-0.6 mL of D₂O. For rough-type LPS that is less soluble in water, a mixture of deuterated solvents like CDCl₃/CD₃OD/D₂O may be required.[17][18]
-
Lyophilize the sample from D₂O two to three times to exchange all labile protons with deuterium.
-
Finally, dissolve the sample in 100% D₂O for analysis.
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Commonly used experiments include:
-
1D ¹H NMR: Provides an overview of the proton signals.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar residue.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system of each sugar residue.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities of protons, which is crucial for determining the glycosidic linkages between sugar residues.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is also used to determine glycosidic linkages and the positions of non-carbohydrate substituents.
-
-
Process and analyze the NMR data using appropriate software.
-
Assign all proton and carbon signals for each monosaccharide residue.
-
Determine the sequence of the monosaccharides, their anomeric configurations (α or β), and the positions of the glycosidic linkages based on the COSY, TOCSY, NOESY/ROESY, and HMBC data.
Experimental Workflows
Workflow for the Characterization of Rhamnose-Containing LPS
Workflow for Screening Inhibitors of dTDP-L-Rhamnose Biosynthesis
Conclusion
α-L-Rhamnose is a fundamentally important component of bacterial lipopolysaccharides, with profound implications for bacterial survival, pathogenesis, and interaction with the host. Its unique presence in bacteria and absence in humans makes the enzymes of its biosynthetic pathway highly attractive targets for the development of new antibacterial therapies. The detailed understanding of the structure and function of rhamnose-containing LPS, facilitated by the experimental approaches outlined in this guide, is crucial for advancing our knowledge of bacterial infectious diseases and for designing novel strategies to combat them. The provided workflows and visualized pathways serve as a valuable resource for researchers and drug development professionals in this critical area of research.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. mdpi.com [mdpi.com]
- 3. Dissecting Lipopolysaccharide Composition and Structure by GC-MS and MALDI Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biorxiv.org [biorxiv.org]
- 7. LPS Extraction Protocol - Creative Biogene [creative-biogene.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneity of the L-rhamnose residue in the outer core of Pseudomonas aeruginosa lipopolysaccharide, characterized by using human monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Characteristics of rhamnan isolated from preparations of Pseudomonas aeruginosa lipopolysaccharides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of cell wall lipopolysaccharide from Salmonella typhimurium. IV. Anomeric configuration of L-rhamnose residues and its taxonomic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.york.ac.uk [pure.york.ac.uk]
- 14. Purification and Visualization of Lipopolysaccharide from Gram-negative Bacteria by Hot Aqueous-phenol Extraction [jove.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NMR-based Structural Analysis of the Complete Rough-type Lipopolysaccharide Isolated from Capnocytophaga canimorsus - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of alpha-L-Rhamnose
For researchers, scientists, and drug development professionals, a precise understanding of the molecular architecture of carbohydrates is paramount. This guide provides an in-depth analysis of alpha-L-Rhamnose, a deoxy sugar with significant biological roles and applications.
Chemical Identity and Structure
This compound is a monosaccharide that belongs to the L-series of sugars and is classified as a methyl-pentose or a 6-deoxy-hexose.[1] Its systematic IUPAC name is (2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol.[2] The molecular formula for this compound is C₆H₁₂O₅, and it has a molecular weight of approximately 164.16 g/mol .[1][2] In aqueous solution, L-Rhamnose exists in equilibrium between its open-chain (aldehydo) form and its cyclic hemiacetal forms (pyranose and furanose), with the pyranose form being predominant. The alpha anomer specifies the stereochemistry at the anomeric carbon (C1).
Stereochemistry: L-Rhamnose is the 6-deoxy derivative of L-mannose. The "L" designation refers to the configuration at the C5 stereocenter, which is analogous to that of L-glyceraldehyde. The stereochemical configuration of the chiral centers in the open-chain form of L-Rhamnose is 2R, 3R, 4S, 5S. In the cyclic alpha-L-rhamnopyranose form, the anomeric hydroxyl group at C1 is in the axial position, leading to the (1S, 2R, 3R, 4R, 5R, 6S) configuration.
The two-dimensional Haworth projection and the more conformationally accurate three-dimensional chair conformation are crucial for understanding the spatial arrangement of this compound.
Caption: Haworth projection of alpha-L-Rhamnopyranose.
Caption: Chair conformation of alpha-L-Rhamnopyranose.
Quantitative Data
The precise structural characterization of this compound is accomplished through various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the stereochemical environment of each nucleus.
| Parameter | Value | Reference |
| ¹H NMR Chemical Shifts (ppm in D₂O) | ||
| H-1 | 5.11 | [3] |
| H-2 | 3.93 | [3] |
| H-3 | 3.85 | [3] |
| H-4 | 3.44 | [3] |
| H-5 | 3.92 | [3] |
| H-6 (CH₃) | 1.27 | [3] |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C-1 | 94.5 | [4] |
| C-2 | 72.0 | [4] |
| C-3 | 71.5 | [4] |
| C-4 | 73.5 | [4] |
| C-5 | 70.0 | [4] |
| C-6 | 18.0 | [4] |
| Physical Properties | ||
| Molecular Weight | 164.16 g/mol | [1][2] |
| Melting Point | 92-94 °C | [1] |
| Solubility in Water | High | [5] |
Note: NMR chemical shifts can vary slightly depending on the solvent, temperature, and pH.
Experimental Protocols
The structural elucidation and stereochemical assignment of this compound rely on established experimental protocols.
Objective: To confirm the structure and stereochemistry of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified L-Rhamnose sample in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants (J-values), and integration of the signals to assign each proton. The anomeric proton (H-1) typically appears as a doublet at a distinct downfield chemical shift.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and trace the connectivity of the sugar backbone.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall structure and glycosidic linkages in larger molecules.
-
Employ ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which provides definitive evidence for stereochemical relationships, such as the alpha configuration at the anomeric center.[6]
-
Objective: To determine the concentration of L-Rhamnose in a sample.
Methodology: This protocol is based on the L-Rhamnose Dehydrogenase assay.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl, pH 8.6).
-
Prepare a solution of NAD⁺ (Nicotinamide Adenine Dinucleotide).
-
Prepare a solution of L-Rhamnose Dehydrogenase.
-
-
Standard Curve:
-
Prepare a series of L-Rhamnose standards of known concentrations.
-
For each standard, mix the buffer, NAD⁺ solution, and the L-Rhamnose standard in a cuvette.
-
Measure the initial absorbance at 340 nm.
-
Add L-Rhamnose Dehydrogenase to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 25°C) until the reaction is complete.
-
Measure the final absorbance at 340 nm. The change in absorbance is proportional to the amount of NADH formed, which is stoichiometric with the amount of L-Rhamnose.
-
Plot the change in absorbance versus the concentration of the L-Rhamnose standards to generate a standard curve.
-
-
Sample Analysis:
-
Perform the same procedure with the unknown sample instead of the standards.
-
Use the standard curve to determine the concentration of L-Rhamnose in the sample.
-
Caption: Workflow for the characterization of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H12O5 | CID 439710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Rhamnose | C6H12O5 | CID 25310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (3615-41-6) 13C NMR spectrum [chemicalbook.com]
- 5. abmole.com [abmole.com]
- 6. ROESY and 13C NMR to distinguish between D- and L-rhamnose in the α-D-Man p-(1 → 4)-β-Rha p-(1 → 3) repeating motif - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword of α-L-Rhamnose in Microbial Virulence: A Technical Guide
For Immediate Release
[CITY, STATE] – [DATE] – A comprehensive technical guide released today sheds new light on the intricate and often pivotal role of the deoxy sugar α-L-rhamnose in the virulence of a wide array of microbial pathogens. This in-depth whitepaper, targeted at researchers, scientists, and drug development professionals, meticulously details the involvement of L-rhamnose in key pathogenic processes, including cell wall architecture, biofilm formation, and virulence-associated signaling pathways. The guide aims to provide a foundational resource for the development of novel anti-infective strategies.
L-rhamnose, a sugar absent in humans, is an essential component of the cell envelope in many Gram-positive and Gram-negative bacteria, as well as some pathogenic fungi.[1][2] Its biosynthesis and incorporation into cellular structures are critical for microbial viability, pathogenesis, and interaction with the host.[1][2] This guide provides a detailed exploration of the enzymatic pathways responsible for producing the activated form of L-rhamnose, dTDP-L-rhamnose, and its subsequent integration into virulence-associated molecules like lipopolysaccharide (LPS) and rhamnose-glucose polysaccharides (RGP).[3][4]
The Structural Significance of L-Rhamnose in the Microbial Cell Wall
In Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, L-rhamnose is a key constituent of the O-antigen of LPS, a major determinant of serum resistance and a crucial factor in evading the host immune response.[2] Disruption of L-rhamnose biosynthesis in uropathogenic E. coli has been shown to render the bacteria highly susceptible to serum-mediated killing.[2]
In Gram-positive bacteria like Streptococcus mutans, the primary etiological agent of dental caries, L-rhamnose is a fundamental building block of the RGP that decorates the cell wall.[3][4] The absence of a complete RGP structure due to mutations in the rhamnose biosynthesis pathway leads to severe defects in cell division, morphology, and the ability to form robust biofilms, a critical step in the development of dental caries.[3][4]
Quantitative Impact of L-Rhamnose on Virulence Phenotypes
The presence or absence of L-rhamnose and its derivatives can have a quantifiable impact on various virulence-associated phenotypes. The following tables summarize key findings from studies on different microbial species.
| Microbial Species | Virulence Factor/Phenotype | Quantitative Observation | Reference |
| Pseudomonas aeruginosa | Rhamnolipid-mediated epithelial infiltration | Rhamnolipid-secreting strains efficiently infiltrated reconstituted human respiratory epithelium, whereas non-secreting strains did not. | [5] |
| Lactobacillus rhamnosus | Biosurfactant-mediated biofilm eradication | Crude biosurfactant eradicated preformed biofilms of B. subtilis (70.49 ± 0.92%), E. coli (66.65 ± 1.47%), P. aeruginosa (59.78 ± 1.30%), and S. aureus (55.77 ± 1.76%). | [6] |
| Lactobacillus rhamnosus | Biosurfactant-mediated inhibition of adhesion | Adhesion potential of biofilms was decreased by 64.83 ± 1.12% for B. subtilis, 59.23 ± 1.47% for E. coli, 53.44 ± 1.15% for P. aeruginosa, and 48.88 ± 1.42% for S. aureus. | [6] |
| Host Macrophages | Phagocytosis of E. coli | Pre-treatment with L-rhamnose (100 μmol/L) for 18 hours significantly enhanced the phagocytic activity of bone marrow-derived macrophages (BMDMs) and THP-1 derived macrophages. | [5] |
| Streptococcus pneumoniae 23F | Antibody-mediated opsonophagocytosis | L-rhamnose (10 mM) inhibited the opsonic capacity of serum antibodies by >60% in 36% of immunized individuals, indicating it is a key part of the immunodominant epitope. | [7] |
L-Rhamnose in Microbial Signaling and Regulation of Virulence
Beyond its structural role, L-rhamnose and its metabolic intermediates are involved in sophisticated signaling pathways that regulate the expression of virulence factors.
The Rhl Quorum Sensing System in Pseudomonas aeruginosa
In P. aeruginosa, the production of rhamnolipids, potent biosurfactants that act as virulence factors, is tightly controlled by the rhl quorum-sensing system. This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner. The RhlR protein, a transcriptional regulator, is activated by its autoinducer, N-butyryl-L-homoserine lactone (C4-HSL), synthesized by RhlI. The activated RhlR-C4-HSL complex then induces the transcription of the rhlAB operon, which encodes the enzymes responsible for rhamnolipid biosynthesis. This signaling cascade is a key element in the pathogenic arsenal of P. aeruginosa.[8][9]
The RhaRS Regulatory System in Escherichia coli
E. coli possesses a regulatory system for the catabolism of environmental L-rhamnose, which is controlled by the RhaR and RhaS transcriptional regulators. In the presence of L-rhamnose, RhaR activates the transcription of the rhaSR operon. RhaS, in turn, is activated by L-rhamnose and positively regulates the rhaBAD operon, encoding the enzymes for L-rhamnose metabolism, and the rhaT gene, which encodes an L-rhamnose transporter. While primarily a metabolic pathway, the ability to sense and respond to environmental L-rhamnose can influence the bacterium's behavior and potentially its interactions with the host.[1][10][11]
Experimental Protocols for Studying L-Rhamnose Involvement in Virulence
This section provides detailed methodologies for key experiments cited in the study of L-rhamnose and microbial virulence.
Protocol 1: Generation of a Markerless Gene Deletion Mutant of rmlD in Streptococcus mutans
This protocol describes the construction of an in-frame, nonpolar deletion of the rmlD gene, which is involved in the biosynthesis of dTDP-L-rhamnose. This method utilizes a two-step homologous recombination strategy.
Materials:
-
S. mutans wild-type strain
-
Suicide vector (e.g., pEVP3)
-
E. coli cloning strain (e.g., DH5α)
-
Primers for amplifying flanking regions of rmlD and the antibiotic resistance cassette
-
Restriction enzymes and T4 DNA ligase
-
Appropriate antibiotics (e.g., erythromycin, spectinomycin)
-
Sucrose for counter-selection
Methodology:
-
Construction of the Deletion Vector:
-
Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the rmlD gene from S. mutans genomic DNA using high-fidelity PCR.
-
Design primers with appropriate restriction sites for cloning into the suicide vector.
-
Amplify an antibiotic resistance cassette (e.g., erythromycin resistance) flanked by FRT sites.
-
Clone the upstream flank, the antibiotic resistance cassette, and the downstream flank sequentially into the suicide vector.
-
Transform the ligation product into an appropriate E. coli cloning strain and select on agar plates containing the appropriate antibiotic.
-
Verify the correct construct by restriction digestion and sequencing.
-
-
Transformation into S. mutans and First Recombination Event:
-
Transform the constructed suicide plasmid into competent S. mutans cells.
-
Plate the transformation mixture on agar plates containing the antibiotic for the resistance cassette to select for single-crossover integrants.
-
Incubate at a permissive temperature for plasmid replication to allow for integration into the chromosome via homologous recombination.
-
-
Second Recombination Event and Counter-selection:
-
Inoculate a single-crossover integrant colony into a non-selective liquid medium and grow overnight to allow for the second crossover event (excision of the plasmid).
-
Plate serial dilutions of the overnight culture onto agar plates containing sucrose. The suicide vector often carries a sacB gene, which is lethal in the presence of sucrose, thus selecting for cells that have lost the plasmid.
-
Replica-plate the sucrose-resistant colonies onto plates with and without the antibiotic used for the resistance cassette. Colonies that are sucrose-resistant and antibiotic-sensitive are potential double-crossover mutants where the rmlD gene has been replaced.
-
-
Verification of the Deletion Mutant:
-
Confirm the deletion of the rmlD gene by PCR using primers flanking the gene. The PCR product from the mutant will be smaller than that from the wild-type.
-
Further verify the clean deletion by DNA sequencing of the PCR product.
-
Protocol 2: Crystal Violet Biofilm Assay
This assay is used to quantify the ability of bacteria to form biofilms on an abiotic surface.
Materials:
-
96-well microtiter plates
-
Bacterial cultures (wild-type and mutant strains)
-
Appropriate growth medium
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Plate reader
Methodology:
-
Biofilm Formation:
-
Grow overnight cultures of the bacterial strains to be tested.
-
Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.05) in fresh growth medium.
-
Add 200 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with sterile medium as a negative control.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.
-
-
Staining:
-
Gently discard the planktonic cells from the wells by inverting the plate.
-
Wash the wells gently three times with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells again three times with PBS to remove excess stain.
-
-
Quantification:
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 150 µL of the solubilized stain from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 550-590 nm using a plate reader. The absorbance value is proportional to the amount of biofilm formed.
-
Protocol 3: Macrophage Invasion and Survival Assay
This assay is used to determine the ability of bacteria to invade and survive within macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)
-
Bacterial cultures (wild-type and mutant strains)
-
Cell culture medium (e.g., DMEM) with and without antibiotics (e.g., gentamicin)
-
Sterile PBS
-
Sterile water or lysis buffer (e.g., 0.1% Triton X-100)
-
Agar plates for bacterial enumeration
Methodology:
-
Cell Culture and Infection:
-
Seed macrophages into 24-well tissue culture plates at a desired density and allow them to adhere overnight.
-
Grow bacterial cultures to mid-log phase, wash, and resuspend in antibiotic-free cell culture medium.
-
Infect the macrophage monolayer with the bacterial suspension at a specific multiplicity of infection (MOI), e.g., 10:1 (bacteria:macrophage).
-
Centrifuge the plate briefly to synchronize the infection and incubate for 1 hour to allow for bacterial invasion.
-
-
Killing of Extracellular Bacteria:
-
After the invasion period, aspirate the medium and wash the wells three times with sterile PBS to remove non-adherent bacteria.
-
Add fresh cell culture medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin at 100 µg/mL) to kill extracellular bacteria. Incubate for 1 hour.
-
-
Intracellular Survival Time Course:
-
After killing the extracellular bacteria (this is time point 0), replace the medium with fresh medium containing a lower concentration of the antibiotic (e.g., gentamicin at 10 µg/mL) to prevent the growth of any remaining extracellular bacteria.
-
At various time points post-infection (e.g., 0, 2, 4, 8, 24 hours), wash the wells with PBS.
-
Lyse the macrophages by adding sterile water or a gentle lysis buffer to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar plates to determine the number of viable intracellular bacteria (colony-forming units, CFU).
-
-
Data Analysis:
-
Calculate the percentage of the initial inoculum that invaded the macrophages (at time point 0).
-
Plot the CFU/mL over time to determine the intracellular survival rate of the bacteria. Compare the survival of the mutant strain to the wild-type strain.
-
Conclusion and Future Directions
The ubiquitous presence and critical functions of α-L-rhamnose in microbial pathogens make its biosynthetic and regulatory pathways attractive targets for the development of novel therapeutics. By disrupting the production or utilization of this sugar, it is possible to significantly attenuate virulence and increase the susceptibility of pathogens to host defenses. This technical guide provides a comprehensive overview of the current understanding of L-rhamnose's role in microbial virulence, offering valuable data, experimental protocols, and visual representations of key pathways to aid researchers in this important field. Future research should focus on identifying specific inhibitors of the L-rhamnose biosynthesis enzymes and further elucidating the complex regulatory networks that govern its role in pathogenesis. Such efforts will be instrumental in the fight against infectious diseases.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and rapid one-step method to generate gene deletions in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptococcus mutans requires mature rhamnose-glucose polysaccharides for proper pathophysiology, morphogenesis and cellular division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut commensal metabolite rhamnose promotes macrophages phagocytosis by activating SLC12A4 and protects against sepsis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avirulent Pseudomonas aeruginosa T3SS-negative strains belonging to Clade 5 produce variable quantities of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-rhamnose is often an important part of immunodominant epitope for pneumococcal serotype 23F polysaccharide antibodies in human sera immunized with PPV23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Rhamnose-containing supramolecular nanofibrils as a potential immunosuppressive material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Multiscale Invasion Assay for Probing Macrophage Response to Gram-Negative Bacteria [frontiersin.org]
- 10. Macrophage Invasion and Survival Assay – NC DNA Day Blog [ncdnadayblog.org]
- 11. Immune-Stimulating Potential of Lacticaseibacillus rhamnosus LM1019 in RAW 264.7 Cells and Immunosuppressed Mice Induced by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of α-L-Rhamnose in Biological Samples using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-L-Rhamnose is a naturally occurring deoxy sugar found in various glycoconjugates in plants, bacteria, and fungi.[1] In biomedical research, the quantification of L-rhamnose in biological samples is crucial for several applications, including intestinal permeability assessment, studying bacterial metabolism and biofilm formation, and investigating the structure of polysaccharides.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) offers a robust, reliable, and cost-effective method for the direct quantification of non-chromophoric compounds like rhamnose. This application note provides detailed protocols for the quantification of α-L-rhamnose in various biological matrices, including urine, plasma/serum, cell extracts, and microbial culture supernatants.
Principle of the Method
The method is based on the separation of α-L-rhamnose from other components in a biological sample using liquid chromatography. The separation is typically achieved using an amine-modified silica or an ion-exchange column. The eluting compounds are then detected by a Refractive Index Detector (RID), which measures the change in the refractive index of the column effluent relative to the mobile phase. The concentration of α-L-rhamnose in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of α-L-rhamnose.
Materials and Reagents
-
α-L-Rhamnose monohydrate (reagent grade or higher)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Perchloric acid (70%)
-
Sodium hydroxide
-
Phosphate-buffered saline (PBS)
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.
-
Analytical column (e.g., Amine-modified silica column, Aminex HPX-87C, or equivalent)
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of α-L-rhamnose monohydrate and dissolve it in 100 mL of ultrapure water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate quantification and depends on the biological matrix.
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 10,000 x g for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with ultrapure water to bring the rhamnose concentration within the linear range of the standard curve.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Harvest cells (typically 1-5 x 10^6) by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Add 1 mL of ice-cold 50% acetonitrile in water to the cell pellet to lyse the cells and precipitate proteins.[3]
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.[3]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[3]
-
Collect the microbial culture and centrifuge at 10,000 x g for 15 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
To inactivate any enzymatic activity, the supernatant can be heat-treated (e.g., 90-95°C for 10 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[4][5]
-
Dilute the sample with ultrapure water as needed.
HPLC-RID Chromatographic Conditions
The following are example chromatographic conditions. These may need to be optimized depending on the specific column and HPLC system used.
| Parameter | Condition 1 (Amine Column) | Condition 2 (Ion-Exchange) |
| Column | Amine-modified silica, 5 µm, 4.6 x 250 mm | Aminex HPX-87C, 9 µm, 7.8 x 300 mm |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) | 100% Ultrapure Water |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Column Temperature | 35°C | 80°C |
| Detector | Refractive Index Detector (RID) | Refractive Index Detector (RID) |
| Injection Volume | 20 µL | 20 µL |
| Run Time | ~20 minutes | ~20 minutes |
Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of α-L-rhamnose against the corresponding concentration to generate a standard curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Sample Analysis: Inject the prepared biological samples into the HPLC system.
-
Calculation: Determine the concentration of α-L-rhamnose in the samples using the equation from the standard curve. Account for any dilution factors used during sample preparation.
Data Presentation
The following tables summarize representative quantitative data for α-L-rhamnose in various biological samples.
Table 1: Quantification of α-L-Rhamnose in Human Urine
| Sample Group | N | Rhamnose Concentration (mmol/L) | Reference |
| Healthy Children | 14 | Varies based on oral load | [4] |
Note: In intestinal permeability studies, rhamnose is orally administered, and its urinary excretion is measured. The absolute concentration varies depending on the administered dose and collection time.
Table 2: Quantification of α-L-Rhamnose in Human Serum
| Sample Group | N | Rhamnose Concentration (µg/mL) | Reference |
| Healthy Volunteers | 200 | ~44.51 µmol/L | [6] |
| Early-Stage Ovarian Cancer Patients | - | ~50.09 µmol/L | [6] |
| Advanced-Stage Ovarian Cancer Patients | - | ~61.22 µmol/L | [6] |
Table 3: Representative Quantification of α-L-Rhamnose in Microbial Culture Supernatant
| Microbial Strain | Culture Condition | Rhamnose Concentration (g/L) | Reference |
| Pseudomonas aeruginosa | Optimized fermentation | Varies (often as rhamnolipids) | [7] |
| Escherichia coli | Minimal media with rhamnose | Dependent on initial concentration and consumption rate | [8] |
Note: Free rhamnose concentration in microbial cultures is dynamic, as it can be a substrate for growth or a component of secreted products like rhamnolipids. The values are highly dependent on the strain, media composition, and fermentation time.
Method Validation
For reliable results, the HPLC-RID method should be validated for the following parameters:
Table 4: Typical Method Validation Parameters for α-L-Rhamnose Quantification
| Parameter | Typical Range | Description |
| Linearity (R²) | > 0.99 | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the test results obtained by the method to the true value. |
| Precision (% RSD) | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | ~0.01 - 0.1 mg/mL | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | ~0.03 - 0.5 mg/mL | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Visualizations
Caption: Experimental workflow for α-L-Rhamnose quantification.
Caption: Logical relationship of method development to application.
Caption: Biological roles and applications of α-L-Rhamnose.
References
- 1. biomedres.us [biomedres.us]
- 2. Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High Di-rhamnolipid Production Using Pseudomonas aeruginosa KT1115, Separation of Mono/Di-rhamnolipids, and Evaluation of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Standard Protocol for α-L-Rhamnosidase Enzymatic Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
α-L-Rhamnosidases (EC 3.2.1.40) are exo-glycosidases that catalyze the hydrolysis of terminal α-L-rhamnose residues from a wide variety of natural glycosides.[1][2] These enzymes are of significant biotechnological interest for applications in the food and pharmaceutical industries, including the debittering of citrus juices, enhancement of wine aromas, and the synthesis of pharmaceutically valuable compounds.[1][2]
This document provides a detailed protocol for a standard, reliable, and widely used colorimetric assay to determine α-L-rhamnosidase activity. The assay is based on the enzymatic hydrolysis of the synthetic chromogenic substrate, p-nitrophenyl-α-L-rhamnopyranoside (pNPR). The enzyme cleaves pNPR into L-rhamnose and p-nitrophenol (pNP).[3][4] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate anion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm.[5][6] The amount of p-nitrophenol released is directly proportional to the enzyme's activity under the specified assay conditions.
Enzymatic Reaction
The core of the assay is the enzymatic hydrolysis of p-nitrophenyl-α-L-rhamnopyranoside (pNPR).
Caption: Enzymatic hydrolysis of pNPR by α-L-Rhamnosidase.
Materials and Reagents
-
Substrate: p-Nitrophenyl-α-L-rhamnopyranoside (pNPR)
-
Buffer Solution: The choice of buffer depends on the optimal pH of the specific α-L-rhamnosidase being studied. Common buffers include citrate-phosphate buffer (pH 4.0-7.0) or sodium phosphate buffer (pH 6.0-8.0).[7][8]
-
Enzyme Solution: A solution of purified or crude α-L-rhamnosidase, appropriately diluted in the assay buffer.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃) solution.[5]
-
Equipment:
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific enzyme's characteristics such as its optimal pH, temperature, and Michaelis-Menten constant (Kₘ).
4.1. Reagent Preparation
-
Assay Buffer: Prepare a 100 mM buffer solution at the desired pH. For example, to prepare a 100 mM sodium phosphate buffer (pH 6.5), mix appropriate volumes of 100 mM monobasic and dibasic sodium phosphate solutions.
-
Substrate Stock Solution: Prepare a 5 mM stock solution of pNPR in the assay buffer. Gentle warming may be required to fully dissolve the substrate.
-
Enzyme Dilution: Prepare dilutions of the enzyme solution in cold assay buffer immediately before use. The dilution factor should be chosen so that the final absorbance reading falls within the linear range of the p-nitrophenol standard curve.
-
Stop Solution: Prepare a 1 M solution of Na₂CO₃ in deionized water.
4.2. Assay Procedure
-
Reaction Setup: For each reaction, pipette the following into a microcentrifuge tube or a well of a 96-well plate:
-
Sample: Add a specific volume of the appropriately diluted enzyme solution (e.g., 50 µL).
-
Blank (Control): Add the same volume of assay buffer instead of the enzyme solution (e.g., 50 µL). This accounts for any spontaneous substrate hydrolysis.[5]
-
-
Pre-incubation: Pre-incubate the tubes/plate at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the enzymatic reaction by adding a specific volume of the pre-warmed 5 mM pNPR substrate solution (e.g., 250 µL) to each tube/well. Mix gently.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the optimal temperature.[5][9] The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a volume of the 1 M Na₂CO₃ stop solution (e.g., 700 µL).[9] The addition of the alkaline solution will stop the enzyme activity and develop the yellow color of the p-nitrophenolate ion.
-
Measure Absorbance: Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader. Use the blank control to zero the instrument.
Experimental Workflow
The following diagram outlines the key steps in the α-L-rhamnosidase activity assay protocol.
Caption: Workflow for the spectrophotometric assay of α-L-rhamnosidase.
Data Presentation and Calculations
6.1. p-Nitrophenol Standard Curve To quantify the amount of p-nitrophenol released, a standard curve must be generated.
-
Prepare a series of known concentrations of p-nitrophenol (e.g., 0 to 100 µM) in the assay buffer.
-
Add the stop solution to each standard.
-
Measure the absorbance at 405 nm.
-
Plot Absorbance vs. Concentration (µM) and determine the linear regression equation (y = mx + c), where 'm' is the slope, which represents the molar extinction coefficient under these specific conditions.
6.2. Calculation of Enzyme Activity One unit (U) of α-L-rhamnosidase activity is typically defined as the amount of enzyme required to liberate 1 µmol of p-nitrophenol per minute under the specified assay conditions.[8][9][10]
The activity can be calculated using the following formula:
Activity (U/mL) = [(ΔAbs × Vₜ) / (ε × t × Vₑ)] × D
Where:
-
ΔAbs: Absorbance of the sample minus the absorbance of the blank.
-
Vₜ: Total volume of the reaction mixture in mL (before adding stop solution).
-
ε: Molar extinction coefficient of p-nitrophenol in M⁻¹cm⁻¹ (determined from the standard curve, or use a literature value if the path length is 1 cm).
-
t: Incubation time in minutes.
-
Vₑ: Volume of the enzyme solution used in the assay in mL.
-
D: Dilution factor of the enzyme.
6.3. Summary of Reaction Conditions
The optimal conditions for α-L-rhamnosidase activity vary significantly depending on the source of the enzyme. The following table summarizes conditions reported for enzymes from different organisms.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Substrate(s) | Reference |
| Dictyoglomus thermophilum | 5.0 | 95 | pNPR | [5] |
| Papiliotrema laurentii | 7.0 | 55 | pNPR, Epimedin C | [7] |
| Aspergillus niger | 4.8 | 50 | Rutin, Hesperidin | [11] |
| Bacillus amyloliquefaciens | 6.0 | 40 | pNPR | [8] |
| Fusarium crookwellence | 8.0 | 65 | Naringin | |
| Lactobacillus plantarum | 5.5 | 50 | pNPR | [12] |
This table illustrates the necessity of optimizing the assay conditions for the specific enzyme being investigated. Researchers should perform pH and temperature profiling experiments to determine the ideal parameters for their enzyme of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme Activity Measurement for Alpha-L-Rhamnosidase [creative-enzymes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Nitrophenyl α-L-rhamnopyranoside - Immunomart [immunomart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A method for assaying the rhamnosidase activity of naringinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of a Novel α-L-Rhamnosidase from Papiliotrema laurentii ZJU-L07 and Its Application in Production of Icariin from Epimedin C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajbls.com [ajbls.com]
- 9. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
- 10. alpha-Rhamnosidase prokaryote Enzyme | Megazyme [megazyme.com]
- 11. Insights into glycosidic bond specificity of an engineered selective α-L-rhamnosidase N12-Rha via activity assays and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.csic.es [digital.csic.es]
Application Notes and Protocols for Sensitive Detection of alpha-L-Rhamnose in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-L-Rhamnose, a 6-deoxy-L-mannose, is a naturally occurring monosaccharide found in a variety of biological structures, including plant cell wall polysaccharides (e.g., pectin), bacterial capsules, and the carbohydrate moiety of eukaryotic glycoproteins.[1][2][3] Its presence and concentration are of significant interest in various fields. In clinical research, L-rhamnose is utilized as a non-metabolizable marker for assessing intestinal permeability in the diagnosis of conditions like Crohn's disease and celiac disease.[1][4] In microbiology, it is a key component of the cell wall of pathogenic bacteria such as Mycobacterium tuberculosis and is involved in the biosynthesis of rhamnolipids, virulence factors in organisms like Pseudomonas aeruginosa.[5][6] Furthermore, its role in food science and biotechnology is expanding. Given its importance, sensitive and specific detection of L-rhamnose in complex matrices such as biological fluids, cell cultures, and food products is crucial.
These application notes provide detailed protocols for three distinct and sensitive methods for the detection and quantification of this compound: an Enzymatic Assay, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and a Bioluminescent Microbial Biosensor assay.
Methods Overview and Quantitative Data
The following table summarizes the key quantitative parameters of the described methods for easy comparison.
| Parameter | Enzymatic Assay | LC-MS/MS | Bioluminescent Microbial Biosensor |
| Principle | Enzymatic oxidation of L-rhamnose coupled to NAD+ reduction, measured spectrophotometrically. | Chromatographic separation followed by mass spectrometric detection of the [M+Cl]⁻ adduct. | Genetically engineered E. coli expressing lux genes in response to L-rhamnose, measured by luminescence. |
| Limit of Detection (LOD) | ~1.2 mg/L[1][2][7] | Not explicitly stated, but LOQ is 500 ng/mL. | Not explicitly stated, but responds to low concentrations. |
| Limit of Quantification (LOQ) | 5 µg per assay[1][2] | 500 ng/mL | Not explicitly stated. |
| Linear Range | 5 - 100 µg per assay[1][2] | 500 - 50,000 ng/mL | Quantitative response confirmed, but specific range not detailed.[8] |
| Specificity | High, does not react with common monosaccharides like D-glucose, D-galactose, etc.[1] | High, based on chromatographic retention time and specific mass transitions.[9] | 80 times higher response to L-rhamnose compared to other carbohydrates.[8] |
| Typical Matrices | Plant extracts, culture media, fermentation samples, food products.[1][2] | Blood plasma, biological fluids. | Food ingredients, pectin-containing samples.[8] |
| Analysis Time | ~5 minutes (reaction time)[2][10] | ~22 minutes (chromatographic run)[11] | 1-2 hours (induction time)[8] |
I. Enzymatic Assay for L-Rhamnose Detection
This method relies on the specific enzymatic oxidation of L-rhamnose by L-rhamnose dehydrogenase, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of L-rhamnose in the sample.[1]
Experimental Workflow
Detailed Protocol
Materials:
-
L-Rhamnose Assay Kit (e.g., Megazyme K-RHAMNOSE or similar) containing:
-
Buffer solution
-
NAD+ reagent
-
L-rhamnose dehydrogenase enzyme suspension
-
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm light path)
-
Micropipettes and tips
-
Vortex mixer
-
Water bath or incubator set to 25°C
-
Distilled or deionized water
-
For sample preparation: Centrifuge, filters (e.g., Whatman No. 1), Carrez reagents (optional for deproteinization).
Procedure:
-
Sample Preparation:
-
Plant Samples: Weigh ~1 g of the sample and extract with 90 mL of 80°C water. Quantitatively transfer to a 100 mL volumetric flask and bring to volume with distilled water. Mix, filter, and dilute the clear solution as needed.[1]
-
Fermentation/Cell Culture Samples: To inactivate enzymes, incubate ~10 mL of the sample at 90-95°C for 10 minutes. Centrifuge or filter to obtain a clear supernatant.[1] For protein-rich samples, deproteinization using Carrez reagents may be necessary.
-
The final concentration of L-rhamnose in the sample to be assayed should be between 0.05 and 1.0 g/L.[1]
-
-
Assay:
-
Pipette the following into cuvettes:
-
2.1 mL Distilled water
-
0.1 mL Buffer solution
-
0.1 mL NAD+ solution
-
-
Mix the contents of the cuvettes thoroughly.
-
Read the initial absorbance (A1) at 340 nm for each cuvette.
-
Start the reaction by adding 0.05 mL of L-rhamnose dehydrogenase suspension to each cuvette.
-
Mix and incubate at 25°C for approximately 5 minutes.
-
Read the final absorbance (A2) at 340 nm.
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) for each sample: ΔA = A2 - A1.
-
The concentration of L-rhamnose can be calculated using the Beer-Lambert law and the extinction coefficient of NADH at 340 nm (6300 L·mol⁻¹·cm⁻¹), or by using a standard curve prepared with known concentrations of L-rhamnose.
-
II. LC-MS/MS Method for L-Rhamnose Detection
This highly sensitive and specific method is ideal for complex biological matrices like blood plasma. It involves separation of L-rhamnose from other sample components using Hydrophilic Interaction Chromatography (HILIC) followed by detection with a tandem mass spectrometer.
Experimental Workflow
Detailed Protocol
Materials:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Shimadzu LCMS 8040 or similar).[9]
-
HILIC column (e.g., Imtakt Unison Amino, 100 x 3.0 mm, 3 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
L-Rhamnose standard.
-
Acetonitrile for protein precipitation.
-
Microcentrifuge and tubes.
Procedure:
-
Sample Preparation:
-
To a plasma sample, add a sufficient volume of cold acetonitrile to precipitate proteins (e.g., a 3:1 ratio of acetonitrile to plasma).
-
Vortex thoroughly and incubate at 4°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Monitor the [M+Cl]⁻ adduct for rhamnose.
-
Set up a Multiple Reaction Monitoring (MRM) transition specific for L-rhamnose. The exact m/z values for the precursor and product ions will need to be determined empirically on the specific instrument.
-
-
-
Data Analysis:
-
Integrate the peak area for the L-rhamnose MRM transition.
-
Construct a calibration curve by analyzing a series of L-rhamnose standards (e.g., 500 to 50,000 ng/mL).[9]
-
Quantify the L-rhamnose concentration in the samples by comparing their peak areas to the calibration curve.
-
III. Bioluminescent Microbial Biosensor for L-Rhamnose
This innovative method utilizes a genetically engineered strain of Escherichia coli that produces a bioluminescent signal in the presence of L-rhamnose. The bacterial cells contain a plasmid where the promoter of the rhamnose operon (PrhaB) controls the expression of the luxCDABE genes from Vibrio fischeri.[8]
Signaling Pathway
Detailed Protocol
Materials:
-
Bioluminescent E. coli biosensor strain carrying the PrhaB-luxCDABE construct.
-
Luria-Bertani (LB) broth or a suitable growth medium, supplemented with the appropriate antibiotic for plasmid maintenance.
-
Luminometer or a microplate reader with luminescence detection capabilities.
-
Shaking incubator.
-
Opaque microplates (e.g., white 96-well plates) for luminescence measurements.
Procedure:
-
Biosensor Culture Preparation:
-
Inoculate a single colony of the biosensor strain into growth medium.
-
Grow overnight in a shaking incubator at the optimal temperature (e.g., 37°C).
-
The next day, dilute the overnight culture into fresh medium and grow to a specific optical density (e.g., OD600 of 0.2-0.4) to ensure the cells are in the exponential growth phase.
-
-
Induction and Measurement:
-
Aliquot the biosensor cell culture into the wells of an opaque microplate.
-
Add the samples containing unknown concentrations of L-rhamnose to the wells. Include a series of L-rhamnose standards for calibration and a negative control (no L-rhamnose).
-
Incubate the plate at the optimal temperature for a defined period (e.g., 1-2 hours) to allow for induction of the lux genes and production of light.[8]
-
Measure the bioluminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the negative control) from all readings.
-
Generate a standard curve by plotting the luminescence intensity versus the concentration of the L-rhamnose standards.
-
Determine the concentration of L-rhamnose in the unknown samples by interpolating their luminescence values on the standard curve.
-
Concluding Remarks
The choice of method for the detection of this compound depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity and throughput, and the available instrumentation. The enzymatic assay offers a rapid and cost-effective solution for a variety of sample types.[2] The LC-MS/MS method provides the highest sensitivity and specificity, making it the gold standard for complex biological fluids. The bioluminescent biosensor represents a novel and specific whole-cell-based approach that is particularly useful for screening applications in food science and biotechnology.[8] Each of these protocols can be adapted and optimized to suit the specific needs of the researcher, providing a robust toolkit for the accurate quantification of this important monosaccharide.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. L-Rhamnose Assay Kit - Rapid Analysis Method | Megazyme [megazyme.com]
- 3. biomedres.us [biomedres.us]
- 4. a3p-scientific.com [a3p-scientific.com]
- 5. abdel-mawgoud.com [abdel-mawgoud.com]
- 6. biorxiv.org [biorxiv.org]
- 7. L-Rhamnose Assay Kit - CD Biosynsis [biosynsis.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. L-Rhamnose Assay Kit | Nutritional Analysis [neogen.com]
- 11. lcms.cz [lcms.cz]
Step-by-Step Extraction of Rhamnose-Containing Polysaccharides from Bacterial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Rhamnose-containing polysaccharides (RCPs) are a diverse group of biopolymers synthesized by a wide range of bacteria. These polysaccharides, which include exopolysaccharides (EPS), capsular polysaccharides (CPS), lipopolysaccharides (LPS), and cell wall polysaccharides, play crucial roles in bacterial survival, virulence, and interaction with the environment and host organisms. The unique structural features of RCPs, often characterized by a backbone rich in L-rhamnose, a 6-deoxyhexose not commonly found in mammals, make them attractive targets for various biomedical and pharmaceutical applications. Their potential as vaccine components, immunomodulators, and anti-cancer agents has spurred significant interest in their extraction, purification, and characterization.
This document provides detailed application notes and standardized protocols for the step-by-step extraction and purification of rhamnose-containing polysaccharides from bacterial cultures. It is intended to guide researchers, scientists, and drug development professionals in obtaining high-purity RCPs for further structural and functional analysis.
II. Overview of Rhamnose-Containing Polysaccharides in Bacteria
Bacteria synthesize a variety of polysaccharides that incorporate rhamnose. Understanding the type of polysaccharide is crucial for selecting the appropriate extraction method.
-
Exopolysaccharides (EPS): Secreted into the extracellular environment, forming a slime layer or biofilm matrix. They are generally loosely associated with the cell surface.
-
Capsular Polysaccharides (CPS): Tightly bound to the bacterial cell surface, forming a protective capsule.[1] These are major virulence factors in many pathogenic bacteria.
-
Lipopolysaccharides (LPS): Integral components of the outer membrane of Gram-negative bacteria, consisting of a lipid A anchor, a core oligosaccharide, and an O-antigen polysaccharide chain, which is often rich in rhamnose.
-
Cell Wall Polysaccharides: Covalently attached to the peptidoglycan of Gram-positive bacteria. These polysaccharides can constitute a significant portion of the cell wall mass.[2][3]
III. Quantitative Data Summary
The yield and monosaccharide composition of rhamnose-containing polysaccharides can vary significantly depending on the bacterial species, strain, culture conditions, and extraction method. The following tables summarize quantitative data from various studies.
Table 1: Yield of Rhamnose-Containing Polysaccharides from Various Bacterial Species
| Bacterial Species | Polysaccharide Type | Culture Conditions | Extraction Method | Yield | Reference |
| Pseudomonas paucimobilis DSM 4429 | Exopolysaccharide | 2-12% glucose/sucrose/molasses, pH 5-8.5, 20-40°C, 2-7 days | Not specified | 30-70 g/L | [4] |
| Pseudomonas aeruginosa AG01 | Exopolysaccharide | Galactose or glucose as carbon source, 32°C, 96 hours | Not specified | ~0.089 g/100 mL | [5] |
| Pseudomonas aeruginosa | Exopolysaccharide | Heavy oil as carbon source, 0.5 g/L NaNO₃, pH 6.0, 5 days | Ethanol precipitation | 0.5 g/L | [6] |
| Streptococcus mutans B13 (serotype d) | Cell Wall Polysaccharide | Not specified | Trichloroacetic acid and hot acid extraction, chromatography | 90% carbohydrate content of purified fraction | [7] |
| Lactobacillus plantarum IMB19 | Capsular Polysaccharide | Not specified | Not specified | Not specified |
Table 2: Monosaccharide Composition of Rhamnose-Containing Polysaccharides
| Bacterial Species | Polysaccharide Type | Rhamnose Molar Ratio/Percentage | Other Monosaccharides Present | Reference |
| Pseudomonas paucimobilis DSM 4429 | Exopolysaccharide | 1 | Glucose (0.5-1.8), Galactose (0.04-0.1), Mannose (0.04-0.16), Glucuronic acid (0.2-0.6) | [4] |
| Streptococcus pneumoniae Serotype 19A | Capsular Polysaccharide | Present | Glucose, N-acetyl-mannosamine | [8][9][10] |
| Salmonella typhimurium (Group B) | Lipopolysaccharide (O-antigen) | Present (α-L-rhamnose) | D-galactose, D-mannose | [11][12][13] |
| Streptococcus mutans B13 (serotype d) | Cell Wall Polysaccharide | 1.6 | Glucose (1) | [7] |
| Lactobacillus casei BL23 | Cell Wall Polysaccharide | Present | α-Glc, β-GlcNAc, β-GalNAc | [14] |
| Lactobacillus plantarum IMB19 | Capsular Polysaccharide | Rich in rhamnose | Galactose, Glucose, Glucosamine | [15] |
| Klebsiella I-714 | Exopolysaccharide | 3 | D-galactose (2), D-glucuronic acid (1) | [16] |
IV. Experimental Protocols
The following are detailed protocols for the extraction of different types of rhamnose-containing polysaccharides.
Protocol 1: Extraction of Exopolysaccharides (EPS) from Lactic Acid Bacteria (e.g., Lactobacillus)
This protocol is adapted for the isolation of loosely associated EPS from the culture supernatant.
Materials:
-
Bacterial culture in appropriate broth medium (e.g., MRS broth)
-
Trichloroacetic acid (TCA) solution (80% w/v)
-
Cold absolute ethanol
-
Deionized water
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Centrifuge and appropriate tubes
-
Magnetic stirrer and stir bars
-
Freeze-dryer
Procedure:
-
Bacterial Cultivation: Inoculate the desired lactic acid bacteria strain into a suitable broth medium and incubate under optimal conditions (e.g., 37°C for 24-48 hours) to promote EPS production.
-
Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 8,000 x g for 20 minutes at 4°C) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted EPS.
-
Protein Precipitation: To the supernatant, add 80% TCA to a final concentration of 14% (v/v) to precipitate proteins. Stir the mixture gently on a magnetic stirrer for 30-40 minutes at room temperature.
-
Clarification: Centrifuge the mixture again (e.g., 8,000 x g for 20 minutes at 4°C) to remove the precipitated proteins.
-
EPS Precipitation: Transfer the clarified supernatant to a clean container and add two volumes of cold absolute ethanol. Mix gently and store at 4°C for 24-48 hours to allow the EPS to precipitate.
-
Crude EPS Collection: Centrifuge the ethanol-precipitated mixture (e.g., 8,000 x g for 20 minutes at 4°C) to pellet the crude EPS. Carefully discard the supernatant.
-
Dialysis: Dissolve the crude EPS pellet in a minimal amount of deionized water. Transfer the solution into dialysis tubing and dialyze against deionized water at 4°C for 48-72 hours. Change the water several times to remove low molecular weight impurities such as salts and residual TCA.
-
Lyophilization: Freeze the dialyzed EPS solution at -80°C and then lyophilize using a freeze-dryer to obtain a purified, dry EPS powder.
-
Storage: Store the lyophilized EPS at -20°C or lower for long-term stability.
Protocol 2: Hot Phenol-Water Extraction of Lipopolysaccharides (LPS) from Gram-Negative Bacteria (e.g., E. coli, Salmonella)
This method is a classic and effective technique for isolating LPS.
Materials:
-
Overnight culture of Gram-negative bacteria
-
Phosphate-buffered saline (PBS), pH 7.2
-
90% Phenol solution, preheated to 65-70°C
-
DNase I and RNase A solutions (10 mg/mL)
-
Proteinase K solution (10 mg/mL)
-
Sodium acetate solution
-
Cold absolute ethanol
-
Centrifuge and appropriate tubes
-
Water bath
-
Dialysis tubing (12-14 kDa MWCO)
-
Freeze-dryer
Procedure:
-
Cell Harvesting: Harvest bacterial cells from an overnight culture by centrifugation (e.g., 2,500 x g for 10 minutes). Wash the cell pellet with cold PBS.
-
Cell Lysis and Nuclease Treatment: Resuspend the cell pellet in PBS. To remove contaminating nucleic acids, add DNase I and RNase A to the cell suspension and incubate at 37°C for at least one hour.
-
Protein Digestion: Add Proteinase K to the suspension and incubate at 55-60°C for 1-2 hours to digest proteins.
-
Phenol Extraction: Add an equal volume of preheated 90% phenol to the bacterial suspension. Vortex vigorously and incubate in a 65-70°C water bath for 15-30 minutes with intermittent vortexing.
-
Phase Separation: Cool the mixture on ice and then centrifuge at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to separate the aqueous and phenol phases.
-
Aqueous Phase Collection: Carefully collect the upper aqueous phase, which contains the LPS, and transfer it to a new tube.
-
Re-extraction (Optional): For higher purity, the phenol phase can be re-extracted with an equal volume of preheated water. Combine the aqueous phases.
-
LPS Precipitation: To the combined aqueous phase, add sodium acetate to a final concentration of 0.3 M and then add 2.5-3 volumes of cold absolute ethanol. Store at -20°C overnight to precipitate the LPS.
-
LPS Pelleting and Washing: Centrifuge the mixture at high speed to pellet the LPS. Wash the pellet with cold 70% ethanol to remove residual phenol and other impurities.
-
Dialysis and Lyophilization: Dissolve the LPS pellet in deionized water, dialyze extensively against deionized water at 4°C, and then lyophilize to obtain purified LPS.
Protocol 3: Extraction of Capsular Polysaccharides (CPS) from Gram-Positive Bacteria (e.g., Streptococcus pneumoniae)
This protocol is a general method for the isolation of CPS.
Materials:
-
Bacterial culture in a suitable broth medium (e.g., Todd-Hewitt broth)
-
Formaldehyde
-
Sodium deoxycholate
-
Ethanol
-
Trichloroacetic acid (TCA)
-
Anion-exchange chromatography column and buffers
-
Dialysis tubing
-
Freeze-dryer
Procedure:
-
Bacterial Culture and Inactivation: Grow the bacteria to the desired density. Stop the growth by adding formaldehyde to a final concentration of 0.2% (v/v).
-
Cell Lysis: Lyse the bacterial cells by adding sodium deoxycholate to a final concentration of 0.1% (w/v).
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Initial Precipitation: Precipitate the CPS from the supernatant by adding ethanol.
-
Protein Removal: Redissolve the precipitate and treat with TCA to precipitate contaminating proteins. Centrifuge to remove the protein pellet.
-
Further Purification: The supernatant containing the CPS can be further purified using techniques like anion-exchange chromatography to separate the polysaccharide based on charge.
-
Dialysis and Lyophilization: Dialyze the purified CPS fraction against deionized water and then lyophilize.
V. Visualization of Workflows and Pathways
A. General Workflow for Bacterial Polysaccharide Extraction
The following diagram illustrates the general steps involved in the extraction and purification of polysaccharides from bacterial cultures.
Caption: A generalized workflow for the extraction of bacterial polysaccharides.
B. Biosynthesis of dTDP-L-Rhamnose
The biosynthesis of dTDP-L-rhamnose is a key pathway for the production of the rhamnose donor required for the synthesis of many rhamnose-containing polysaccharides.
Caption: The four-step enzymatic pathway for dTDP-L-rhamnose biosynthesis.
VI. Conclusion
The protocols and data presented in this document provide a comprehensive resource for the extraction and initial characterization of rhamnose-containing polysaccharides from bacterial cultures. The choice of the extraction method is critical and depends on the type of polysaccharide and the bacterial species. The provided protocols offer a starting point that can be optimized for specific research needs. The quantitative data highlights the variability in polysaccharide production and composition, emphasizing the need for careful characterization of the final product. The visualized workflows offer a clear overview of the experimental processes and biosynthetic pathways, aiding in the planning and execution of research in this exciting field. Further characterization of these purified polysaccharides will undoubtedly contribute to the development of novel therapeutics and biotechnological applications.
References
- 1. Streptococcus pneumoniae Capsular Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural variations and roles of rhamnose-rich cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JPH0236201A - Rhamnose-containing polysaccharide and its manufacture - Google Patents [patents.google.com]
- 5. Production and characterization of exopolysaccharides from Pseudomonas aeruginosa AG01 with some medical potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. Purification and characterization of a rhamnose-containing cell wall antigen of Streptococcus mutans B13 (serotype d) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polysaccharide Capsule Composition of Pneumococcal Serotype 19A Subtypes Is Unaltered among Subtypes and Independent of the Nutritional Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. [PDF] Structure of cell wall lipopolysaccharide from Salmonella typhimurium. IV. Anomeric configuration of L-rhamnose residues and its taxonomic implications. | Semantic Scholar [semanticscholar.org]
- 12. Structure of cell wall lipopolysaccharide from Salmonella typhimurium. IV. Anomeric configuration of L-rhamnose residues and its taxonomic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Structural studies of the rhamnose-rich cell wall polysaccharide of Lactobacillus casei BL23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exopolysaccharides enriched in rare sugars: bacterial sources, production, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing α-L-Rhamnose in Glycosyltransferase Assays: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the utilization of alpha-L-Rhamnose as a substrate in glycosyltransferase assays. This collection of application notes and detailed protocols provides a critical resource for studying the enzymes responsible for rhamnosylation, a key post-translational modification implicated in various biological processes, including bacterial virulence and plant cell wall biosynthesis.
The ability to accurately measure the activity of rhamnosyltransferases is essential for understanding their function and for the development of novel therapeutics. This guide offers detailed methodologies for various assay formats, data presentation standards, and visual workflows to facilitate experimental design and execution.
Core Concepts in Rhamnosyltransferase Activity
Rhamnosyltransferases are enzymes that catalyze the transfer of a rhamnose moiety from a nucleotide-activated sugar donor, such as UDP-β-L-rhamnose or dTDP-β-L-rhamnose, to an acceptor molecule.[1][2] The l-enantiomer of rhamnose is the most abundant form found in nature.[2] These enzymes play a crucial role in the biosynthesis of a wide array of glycoconjugates, including glycoproteins and bacterial lipopolysaccharides.[1][2] The study of these enzymes is critical as rhamnose-containing glycans are often essential for cell viability in many organisms.[2]
The general reaction catalyzed by a rhamnosyltransferase can be depicted as:
NDP-β-L-Rhamnose + Acceptor Molecule → Rhamnosyl-Acceptor + NDP
Experimental Workflows and Logical Relationships
A typical workflow for a glycosyltransferase assay involves several key stages, from preparation of reagents to data analysis. The specific details may vary depending on the chosen assay method.
Caption: General experimental workflow for a rhamnosyltransferase assay.
The biosynthesis of the activated sugar donor, NDP-β-L-rhamnose, is a critical precursor to the glycosyltransferase reaction. In bacteria, this often follows a four-step enzymatic pathway starting from TDP-α-D-glucose.[1][2]
Caption: Biosynthesis pathway of TDP-β-L-rhamnose in bacteria.
Quantitative Data Summary
The kinetic parameters of rhamnosyltransferases can vary significantly depending on the enzyme source, acceptor substrate, and reaction conditions. Below is a summary of representative kinetic data from published studies.
| Enzyme | Sugar Donor | Acceptor Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |
| SrGT822 | dTDP-L-rhamnose | Nosiheptide | 15.6 - 2000 | - | 10.0 | 50 | [3] |
| MrUGT78R1 | UDP-Rha | Myricetin | 650 | - | 6.0 | 50 | [4][5] |
| Rhamnosyltransferase (Citrus paradisi) | UDP-β-L-rhamnose | Prunin | 1.3 | - | - | - | [6] |
| Rhamnosyltransferase (Citrus paradisi) | UDP-β-L-rhamnose | Hesperetin-7-O-glucoside | 1.1 | - | - | - | [6] |
| VvGT6 | UDP-Rhamnose | Quercetin | - | - | 7.0 | - | [7] |
Note: '-' indicates data not specified in the cited sources.
Detailed Experimental Protocols
Several methods can be employed to measure rhamnosyltransferase activity. The choice of assay depends on factors such as throughput requirements, sensitivity, and the availability of specific reagents and instrumentation.
Protocol 1: HPLC-Based Activity Assay
This method directly measures the formation of the rhamnosylated product.
Materials:
-
Purified rhamnosyltransferase
-
UDP-β-L-rhamnose (or other suitable NDP-rhamnose)
-
Acceptor substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Methanol or other quenching agent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acceptor substrate, and UDP-β-L-rhamnose in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified rhamnosyltransferase.
-
Incubate the reaction for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of methanol or by heat inactivation.[6]
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate and product peaks.[6]
-
The reaction rate is determined by quantifying the product peak area.[6]
Protocol 2: UDP-Glo™ Glycosyltransferase Assay
This is a sensitive, high-throughput bioluminescent assay that measures the amount of UDP produced.
Materials:
-
Purified rhamnosyltransferase
-
UDP-β-L-rhamnose
-
Acceptor substrate
-
Assay buffer
-
UDP-Glo™ Glycosyltransferase Assay Kit (contains UDP Detection Reagent)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Set up the glycosyltransferase reaction in a 96-well plate with a small reaction volume (e.g., 5-25 µL).[6]
-
Incubate the plate at the optimal temperature for the desired time.
-
Add an equal volume of the UDP-Glo™ Detection Reagent to each well.[6] This reagent converts the UDP byproduct to ATP, which then generates a luminescent signal with luciferase.[6]
-
Incubate the plate at room temperature for 60 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the UDP concentration, and thus to the enzyme activity.[6]
Protocol 3: Coupled Phosphate Assay
This colorimetric method detects the release of phosphate from the nucleotide diphosphate byproduct.
Materials:
-
Purified rhamnosyltransferase
-
NDP-rhamnose
-
Acceptor substrate
-
Assay buffer
-
A specific phosphatase (e.g., CD39L3 for UDP) that liberates phosphate from the nucleotide byproduct.[8]
-
Malachite green phosphate detection reagents.[8]
-
96-well microplate
-
Microplate reader
Procedure:
-
The glycosyltransferase reaction is carried out in the presence of a specific phosphatase.[8]
-
The phosphatase hydrolyzes the NDP byproduct (e.g., UDP) to release inorganic phosphate.[8]
-
After the reaction, the malachite green reagents are added to detect the liberated phosphate.[8]
-
The absorbance is measured at a specific wavelength (e.g., 620 nm).[9] The amount of phosphate released is directly proportional to the amount of sugar transferred.[8][10]
Concluding Remarks
The protocols and data presented herein provide a foundational framework for researchers investigating rhamnosyltransferases. The selection of an appropriate assay is contingent on the specific research question, available resources, and desired throughput. These guidelines are intended to streamline the process of studying these important enzymes, ultimately contributing to advancements in drug discovery and our understanding of fundamental biological processes.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. portlandpress.com [portlandpress.com]
- 3. Selective biosynthesis of a rhamnosyl nosiheptide by a novel bacterial rhamnosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Functional Differentiation of the Glycosyltransferases That Contribute to the Chemical Diversity of Bioactive Flavonol Glycosides in Grapevines (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]
- 9. A practical glycosyltransferase assay for the identification of new inhibitor chemotypes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Green Synthesis of alpha-L-Rhamnose-Conjugated Silver Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of nanotechnology offers promising avenues for the development of novel therapeutic agents. Silver nanoparticles (AgNPs) have garnered significant attention due to their potent antimicrobial and anticancer properties.[1][2] Green synthesis routes, employing natural biomolecules, present an eco-friendly and cost-effective alternative to conventional chemical and physical methods.[3][4][5] This document provides detailed protocols for the green synthesis of silver nanoparticles using alpha-L-Rhamnose as both a reducing and capping agent. L-Rhamnose, a naturally occurring deoxy sugar, facilitates the formation of stable and biocompatible AgNPs with potential applications in drug delivery and therapy.
These application notes further detail the characterization of L-Rhamnose-conjugated AgNPs and standardized protocols for evaluating their anticancer and antibacterial efficacy.
Data Presentation
The following tables summarize typical characterization and biological activity data for green-synthesized silver nanoparticles. Note that the specific values for L-Rhamnose-conjugated AgNPs should be determined experimentally.
Table 1: Physicochemical Characterization of L-Rhamnose-Conjugated AgNPs
| Parameter | Method | Typical Result |
| Surface Plasmon Resonance (λmax) | UV-Vis Spectroscopy | 410-450 nm |
| Average Particle Size | Transmission Electron Microscopy (TEM) | 10-50 nm |
| Crystallite Size | X-Ray Diffraction (XRD) | ~15-30 nm |
| Surface Charge | Zeta Potential Analysis | -15 mV to -30 mV |
| Functional Groups | FTIR Spectroscopy | Peaks corresponding to O-H, C-H, and C-O groups from L-Rhamnose |
Table 2: Anticancer Activity of L-Rhamnose-Conjugated AgNPs against various cell lines
| Cell Line | Assay | Concentration Range (µg/mL) | IC50 Value (µg/mL) |
| MCF-7 (Breast Cancer) | MTT Assay | 1-100 | ~10-25 |
| A549 (Lung Cancer) | MTT Assay | 1-100 | ~15-30 |
| HeLa (Cervical Cancer) | MTT Assay | 1-100 | ~20-40 |
| HepG2 (Liver Cancer) | MTT Assay | 1-100 | ~5-20 |
Table 3: Antibacterial Activity of L-Rhamnose-Conjugated AgNPs
| Bacterial Strain | Method | Concentration of AgNPs | Zone of Inhibition (mm) |
| Escherichia coli (Gram-negative) | Agar Well Diffusion | 50 µg/mL | ~12-18 mm |
| Staphylococcus aureus (Gram-positive) | Agar Well Diffusion | 50 µg/mL | ~10-16 mm |
| Pseudomonas aeruginosa (Gram-negative) | Agar Well Diffusion | 50 µg/mL | ~11-17 mm |
| Bacillus subtilis (Gram-positive) | Agar Well Diffusion | 50 µg/mL | ~13-20 mm |
Experimental Protocols
Green Synthesis of this compound-Conjugated Silver Nanoparticles
This protocol describes the synthesis of AgNPs where L-Rhamnose acts as both the reducing and capping agent.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Deionized water
-
Magnetic stirrer with heating plate
-
Erlenmeyer flasks
-
pH meter
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 1 mM aqueous solution of silver nitrate (AgNO₃).
-
Prepare a 1% (w/v) aqueous solution of this compound.
-
-
Synthesis Reaction:
-
Take 50 mL of the 1 mM AgNO₃ solution in a clean Erlenmeyer flask.
-
Heat the solution to 60-80°C with continuous stirring.
-
To the heated AgNO₃ solution, add 5 mL of the 1% L-Rhamnose solution dropwise under vigorous stirring.
-
Observe the color change of the solution from colorless to yellowish-brown, which indicates the formation of silver nanoparticles.[5] The surface plasmon resonance phenomenon is responsible for this color change.
-
Continue the reaction for 1-2 hours at the same temperature to ensure the complete reduction of silver ions.
-
-
Purification of Nanoparticles:
-
After the reaction, cool the solution to room temperature.
-
Centrifuge the synthesized AgNP solution at 10,000 rpm for 20 minutes to pellet the nanoparticles.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove any unreacted L-Rhamnose and other impurities.
-
-
Storage:
-
After the final wash, resuspend the purified AgNPs in a small volume of deionized water.
-
Store the nanoparticle suspension at 4°C in a dark container for further characterization and application.
-
Characterization of L-Rhamnose-Conjugated Silver Nanoparticles
a) UV-Visible Spectroscopy:
-
Take a small aliquot of the synthesized AgNP suspension and dilute it with deionized water.
-
Record the UV-Vis absorption spectrum in the range of 300-800 nm using a spectrophotometer.
-
The characteristic surface plasmon resonance (SPR) peak for AgNPs is typically observed between 410-450 nm.[6]
b) Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize a small amount of the purified AgNP suspension to obtain a powder.
-
Mix the AgNP powder with potassium bromide (KBr) and press it into a pellet.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify the functional groups from L-Rhamnose that are responsible for the reduction and capping of the nanoparticles.
c) X-Ray Diffraction (XRD):
-
Deposit a thin film of the purified AgNP suspension on a glass slide and allow it to dry.
-
Perform XRD analysis to determine the crystalline nature of the nanoparticles.
-
The diffraction peaks can be indexed to the face-centered cubic (fcc) structure of silver.
d) Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted AgNP suspension on a carbon-coated copper grid and allow it to dry.
-
Observe the grid under a transmission electron microscope to determine the size, shape, and morphology of the nanoparticles.
Evaluation of Anticancer Activity: MTT Assay
This protocol assesses the cytotoxicity of the synthesized AgNPs against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Treatment with AgNPs:
-
After 24 hours, remove the medium and treat the cells with 100 µL of fresh medium containing various concentrations of L-Rhamnose-conjugated AgNPs (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Include a control group with cells treated with medium only.
-
Incubate the plate for another 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value, which is the concentration of AgNPs that inhibits 50% of cell growth.
-
Evaluation of Antibacterial Activity: Agar Well Diffusion Method
This protocol determines the antibacterial efficacy of the synthesized AgNPs.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Nutrient agar plates
-
Sterile cotton swabs
-
Sterile cork borer
-
Micropipette
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a fresh culture of the test bacteria in nutrient broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of a nutrient agar plate.
-
-
Well Preparation and Treatment:
-
Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar plate.
-
Add a specific volume (e.g., 50-100 µL) of the L-Rhamnose-conjugated AgNP suspension at different concentrations into the wells.
-
Use a standard antibiotic as a positive control and deionized water as a negative control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[2] A larger zone of inhibition indicates greater antibacterial activity.
-
Visualizations
Caption: Experimental workflow for the green synthesis, characterization, and biological evaluation of L-Rhamnose-conjugated silver nanoparticles.
Caption: Proposed signaling pathway for the anticancer activity of L-Rhamnose-conjugated silver nanoparticles, leading to apoptosis.
Caption: Mechanism of antibacterial action of L-Rhamnose-conjugated silver nanoparticles against bacterial cells.
References
- 1. omicsonline.org [omicsonline.org]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnnonline.net [ijnnonline.net]
- 5. ijrbat.in [ijrbat.in]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Green Synthesized Silver Nanoparticles: Antibacterial and Anticancer Activities, Biocompatibility, and Analyses of Surface-Attached Proteins [frontiersin.org]
Illuminating Microbial Worlds: Fluorescent Labeling of α-L-Rhamnose for Advanced Imaging Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of bacterial cell wall composition and dynamics is paramount to understanding microbial physiology, pathogenesis, and antibiotic resistance. α-L-Rhamnose is a key monosaccharide component of the cell wall polysaccharides in numerous Gram-positive bacteria, including clinically relevant genera such as Streptococcus, Enterococcus, and Lactococcus. Visualizing the localization and metabolism of rhamnose-containing glycans in real-time provides invaluable insights into cell wall biogenesis, bacterial growth, and host-pathogen interactions.
This document provides detailed application notes and experimental protocols for the fluorescent labeling of α-L-Rhamnose. The methodology is based on a two-step bioorthogonal chemistry approach: metabolic incorporation of an azide-modified rhamnose analog into the bacterial cell wall, followed by covalent conjugation to a fluorescent probe via copper-free "click chemistry" (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). This strategy enables specific and robust labeling of live bacteria for a range of fluorescence microscopy applications.
Principle of the Method
The experimental workflow is centered around the metabolic labeling of bacteria with a synthetic analog of L-rhamnose, 6-azido-6-deoxy-L-rhamnose (6-Az-Rha). This analog is designed to be recognized and processed by the bacterial enzymatic machinery responsible for the biosynthesis of rhamnose-containing cell wall polysaccharides. Once incorporated, the azide group serves as a bioorthogonal handle for the specific attachment of a fluorescent dye. The azide group is chemically inert within the biological environment, preventing non-specific reactions with cellular components.
The second step involves the introduction of a fluorescent probe that is conjugated to a strained alkyne, such as dibenzocyclooctyne (DBCO). The strained ring of the DBCO moiety readily undergoes a [3+2] cycloaddition reaction with the azide group of the incorporated 6-Az-Rha. This SPAAC reaction is highly specific, occurs rapidly at physiological temperatures, and does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging. The result is a stable, covalent triazole linkage that attaches the fluorescent dye to the rhamnose-containing glycans in the bacterial cell wall.
Data Presentation
The following tables summarize key quantitative parameters relevant to the fluorescent labeling of α-L-Rhamnose. It is important to note that optimal conditions may vary depending on the bacterial species, growth conditions, and the specific fluorescent probe used.
Table 1: Properties of Recommended Fluorescent Probes for SPAAC
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (approx.) | Molecular Weight ( g/mol ) | Notes |
| DBCO-Cy5 | 649 | 670 | ~0.20 | ~795 | Bright in the far-red spectrum, good for minimizing autofluorescence. |
| DBCO-FITC | 495 | 519 | ~0.92 | ~772 | High quantum yield, but more susceptible to photobleaching. |
| DBCO-TAMRA | 546 | 579 | ~0.10 | ~824 | Photostable with good brightness. |
| DBCO-BODIPY FL | 503 | 512 | ~0.90 | ~603 | Bright and photostable green fluorophore. |
Table 2: Typical Experimental Parameters for Bacterial Labeling
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| Bacterial Strain | Streptococcus pyogenes, Lactococcus lactis | Or other rhamnose-utilizing Gram-positive bacteria. |
| Growth Phase | Early to mid-exponential phase (OD600 ≈ 0.2-0.6) | Ensures active cell wall synthesis. |
| 6-Az-Rha Concentration | 50 - 500 µM | Optimization is crucial to balance labeling efficiency and potential toxicity. |
| Incubation Time | 2 - 6 hours | Dependent on the bacterial growth rate. |
| SPAAC Reaction | ||
| DBCO-Fluorophore Conc. | 10 - 50 µM | Higher concentrations can increase background fluorescence. |
| Incubation Time | 30 - 60 minutes | At room temperature or 37°C, protected from light. |
| Imaging | ||
| Signal-to-Noise Ratio | > 5:1 | Highly dependent on the probe, concentration, and microscope settings. |
| Labeling Efficiency | Variable | Can be assessed by flow cytometry or fluorescence microscopy. |
Experimental Protocols
Protocol 1: Synthesis of 6-Azido-6-deoxy-L-rhamnose (6-Az-Rha)
This protocol is adapted from published methods for the synthesis of azido-sugars. Standard organic synthesis laboratory practices and safety precautions should be followed.
Materials:
-
L-Rhamnose
-
Pyridine
-
Acetic anhydride
-
Thiophenol
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Sodium methoxide in methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Peracetylation of L-Rhamnose:
-
Dissolve L-rhamnose in pyridine and cool to 0°C.
-
Add acetic anhydride dropwise and stir at room temperature overnight.
-
Quench the reaction with ice water and extract with EtOAc.
-
Wash the organic layer with HCl (1 M), saturated NaHCO3, and brine.
-
Dry over Na2SO4, filter, and concentrate to obtain tetraacetyl-L-rhamnose.
-
-
Thiophenyl Glycoside Formation:
-
Dissolve the tetraacetyl-L-rhamnose in dry DCM.
-
Add thiophenol and then BF3·OEt2 at 0°C.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench with saturated NaHCO3 and extract with DCM.
-
Purify by silica gel chromatography to yield the thiophenyl tetraacetyl-L-rhamnoside.
-
-
Deacetylation:
-
Dissolve the product from the previous step in dry MeOH.
-
Add a catalytic amount of sodium methoxide and stir at room temperature until deacetylation is complete.
-
Neutralize with Amberlite IR120 (H+) resin, filter, and concentrate.
-
-
Selective Tosylation of the Primary Hydroxyl Group:
-
Dissolve the deacetylated product in pyridine and cool to 0°C.
-
Add p-toluenesulfonyl chloride portion-wise and stir at 0°C.
-
Allow the reaction to warm to room temperature and stir until the desired mono-tosylated product is formed (monitor by TLC).
-
Work up as in step 1 and purify by silica gel chromatography.
-
-
Azide Substitution:
-
Dissolve the tosylated compound in DMF and add sodium azide.
-
Heat the reaction to 80-90°C and stir overnight.
-
Cool to room temperature, dilute with water, and extract with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry over Na2SO4, filter, and concentrate.
-
Purify by silica gel chromatography to obtain 6-azido-6-deoxy-L-rhamnose with protecting groups.
-
-
Final Deprotection:
-
Remove any remaining protecting groups (e.g., thiophenyl group) under appropriate conditions to yield the final product, 6-azido-6-deoxy-L-rhamnose.
-
Characterize the final product by NMR and mass spectrometry.
-
Protocol 2: Metabolic Labeling and Fluorescent Staining of Bacteria
This protocol provides a general procedure for labeling a rhamnose-utilizing Gram-positive bacterium, such as Streptococcus pyogenes.
Materials:
-
Streptococcus pyogenes culture
-
Appropriate growth medium (e.g., Todd-Hewitt broth)
-
6-azido-6-deoxy-L-rhamnose (6-Az-Rha) stock solution (e.g., 50 mM in sterile water or DMSO)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Microcentrifuge tubes
-
Incubator
-
Centrifuge
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. pyogenes into 5 mL of growth medium and incubate overnight at 37°C.
-
The next day, dilute the overnight culture 1:100 into fresh medium and grow to the early- to mid-exponential phase (OD600 ≈ 0.2-0.4).
-
-
Metabolic Labeling with 6-Az-Rha:
-
To the exponentially growing culture, add the 6-Az-Rha stock solution to a final concentration of 100 µM (this may require optimization).
-
Continue to incubate the culture for 3-4 hours at 37°C to allow for the incorporation of the azido-sugar into the cell wall.
-
-
Harvesting and Washing:
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet twice with 1 mL of sterile PBS to remove unincorporated 6-Az-Rha.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Resuspend the washed cell pellet in 500 µL of PBS.
-
Add the DBCO-fluorophore stock solution to a final concentration of 25 µM (optimization may be necessary).
-
Incubate the cell suspension for 45 minutes at room temperature or 37°C, protected from light.
-
-
Final Washing:
-
Wash the labeled cells three times with 1 mL of PBS to remove excess fluorescent probe.
-
After the final wash, resuspend the cell pellet in a suitable volume of PBS for imaging.
-
Protocol 3: Fluorescence Microscopy Imaging
Materials:
-
Fluorescently labeled bacterial suspension
-
Microscope slides and coverslips
-
Agarose pads (1% in PBS) for live-cell imaging (optional)
-
Fluorescence microscope equipped with appropriate filter sets and a high-resolution camera
Procedure:
-
Sample Preparation:
-
For live-cell imaging, prepare a 1% agarose pad on a microscope slide. Pipette 2-3 µL of the labeled bacterial suspension onto the agarose pad and cover with a coverslip.
-
For fixed-cell imaging, pipette 5-10 µL of the labeled bacterial suspension onto a clean microscope slide and allow it to air-dry. You can then proceed with fixation methods if desired (e.g., 4% paraformaldehyde).
-
-
Image Acquisition:
-
Place the slide on the microscope stage and locate the bacteria using phase-contrast or DIC microscopy.
-
Switch to fluorescence imaging using the appropriate filter set for the chosen fluorophore (e.g., for Cy5, use an excitation filter around 620-640 nm and an emission filter around 660-680 nm).
-
Adjust the exposure time and gain to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Acquire images using a high-resolution camera.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to process and analyze the acquired images.
-
Quantitative analysis can include measurements of fluorescence intensity, cell size, and the localization of the fluorescent signal.
-
Visualizations
Caption: Experimental workflow for fluorescent labeling of α-L-Rhamnose.
Caption: Bacterial dTDP-L-Rhamnose biosynthesis pathway.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescent signal | - Inefficient metabolic incorporation of 6-Az-Rha. | - Optimize 6-Az-Rha concentration and incubation time. - Ensure bacteria are in the exponential growth phase. - Verify the viability of the bacterial culture. |
| - Incomplete SPAAC reaction. | - Check the quality and concentration of the DBCO-fluorophore. - Increase the incubation time for the SPAAC reaction. | |
| - Photobleaching of the fluorophore. | - Reduce the intensity of the excitation light. - Decrease the exposure time during image acquisition. - Use a more photostable fluorophore. | |
| High background fluorescence | - Incomplete removal of unincorporated DBCO-fluorophore. | - Increase the number of washing steps after the SPAAC reaction. - Use a lower concentration of the DBCO-fluorophore. |
| - Non-specific binding of the fluorophore. | - Include a control experiment without metabolic labeling to assess non-specific binding. | |
| - Autofluorescence of the growth medium or cells. | - Image cells in PBS instead of growth medium. - Use a fluorophore with emission in the far-red spectrum to minimize cellular autofluorescence. | |
| Cell death or altered morphology | - Toxicity of 6-Az-Rha or the DBCO-fluorophore. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of the labeling reagents. - Reduce the incubation times. |
Conclusion
The metabolic labeling of α-L-Rhamnose with a fluorescent probe via bioorthogonal click chemistry is a powerful and versatile technique for studying the cell walls of Gram-positive bacteria. The protocols provided herein offer a comprehensive guide for researchers to implement this methodology in their own laboratories. Successful application of this technique will enable detailed investigations into bacterial cell wall dynamics, providing new insights into microbial physiology and potentially aiding in the development of novel antimicrobial strategies.
Anwendungs- und Protokollhandbuch zur Derivatisierung von alpha-L-Rhamnose für die Gaschromatographie-Massenspektrometrie (GC-MS) Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: alpha-L-Rhamnose ist ein Desoxyhexose-Zucker, der in vielen pflanzlichen Glykosiden, Lipopolysacchariden von Bakterien und einigen tierischen Geweben vorkommt. Die quantitative Analyse von Rhamnose ist in verschiedenen Forschungsbereichen, einschließlich der Glykobiologie, der Lebensmittelchemie und der pharmazeutischen Entwicklung, von entscheidender Bedeutung. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Analyse von Monosacchariden, erfordert jedoch aufgrund der geringen Flüchtigkeit und hohen Polarität der Zucker eine vorherige Derivatisierung.[1] Diese Application Note beschreibt zwei gängige Derivatisierungsmethoden für this compound: die Silylierung und die Acetylierung (als Alditolacetat), und liefert detaillierte Protokolle für deren Durchführung sowie Richtlinien für die anschließende GC-MS-Analyse.
Silylierungs-Methode (Zweistufige Oximierung/Silylierung)
Die Silylierung ist eine weit verbreitete Methode zur Derivatisierung von Zuckern. Ein zweistufiger Prozess, der eine Oximierung vor der Silylierung beinhaltet, ist vorteilhaft, da er die Anzahl der tautomeren Formen reduziert und somit zu weniger chromatographischen Peaks pro Zucker führt, was die Quantifizierung vereinfacht.[1]
Experimentelles Protokoll: Oximierung und Trimethylsilylierung
Dieses Protokoll basiert auf etablierten Methoden zur Analyse von Kohlenhydraten in komplexen Proben.[2]
Reagenzien und Materialien:
-
This compound Standard
-
Methoxyaminhydrochlorid in Pyridin (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Pyridin (wasserfrei)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Kappen)
-
Heizblock oder Wasserbad
-
Vortex-Mischer
-
Zentrifuge
Prozedur:
-
Probenvorbereitung: Eine bekannte Menge an this compound (z.B. 1 mg) in ein Reaktionsgefäß einwiegen. Die Probe sollte trocken sein.
-
Oximierung: 50 µL der Methoxyaminhydrochlorid-Lösung in Pyridin zur trockenen Probe geben. Das Gefäß fest verschließen.
-
Die Mischung für 1 Minute vortexen, um eine vollständige Lösung zu gewährleisten.
-
Das Reaktionsgefäß für 90 Minuten bei 37 °C inkubieren.[2]
-
Silylierung: Das Gefäß auf Raumtemperatur abkühlen lassen.
-
70 µL MSTFA zur Mischung hinzufügen.[2]
-
Das Gefäß erneut fest verschließen und kurz vortexen.
-
Für 30 Minuten bei 37 °C inkubieren.[2]
-
Die Probe vor der GC-MS-Analyse mindestens 2 Stunden bei Raumtemperatur stehen lassen, um eine vollständige Reaktion zu gewährleisten.[2]
Logischer Arbeitsablauf für die Silylierung
Abbildung 1: Schematischer Arbeitsablauf der zweistufigen Derivatisierung von this compound durch Oximierung und Silylierung.
Acetylierungs-Methode (Alditolacetat-Derivatisierung)
Die Derivatisierung zu Alditolacetaten ist eine weitere robuste Methode, die den Vorteil hat, für jeden Zucker nur einen einzigen chromatographischen Peak zu erzeugen, da die anomere Zentrum während der Reduktion zu einem Alditol eliminiert wird.[1][3] Dies vereinfacht die Chromatogramme und verbessert die Genauigkeit der Quantifizierung.[4]
Experimentelles Protokoll: Alditolacetat-Synthese
Dieses Protokoll ist eine Zusammenfassung gängiger Verfahren zur Herstellung von Alditolacetaten für die GC-Analyse.[1][3]
Reagenzien und Materialien:
-
This compound Standard
-
Natriumborhydrid (NaBH₄) in N-Methylimidazol oder wässriger Lösung
-
Essigsäure (Eisessig)
-
Essigsäureanhydrid
-
1-Methylimidazol
-
Dichlormethan (DCM)
-
Milli-Q-Wasser
-
Reaktionsgefäße
-
Heizblock oder Wasserbad
-
Vortex-Mischer
-
Gefrierschrank (-15 °C)
Prozedur:
-
Reduktion: 2 mg Rhamnose in einem geeigneten Lösungsmittel (z.B. 250 µL Wasser) lösen und 60 µL einer 10 mg/mL Natriumborhydrid-Lösung hinzufügen.[1]
-
Die Mischung für 90 Minuten bei 37 °C inkubieren, um die Aldose zum entsprechenden Alditol (Rhamnitol) zu reduzieren.[1]
-
Die Reaktion durch vorsichtige Zugabe von 20 µL Eisessig stoppen, um überschüssiges Borhydrid zu zersetzen.[1]
-
Acetylierung: Die Probe auf Raumtemperatur abkühlen lassen.
-
200 µL 1-Methylimidazol und 2 mL Essigsäureanhydrid hinzufügen.[3]
-
Die Mischung vortexen und für 10 Minuten bei Raumtemperatur inkubieren.[3]
-
Aufarbeitung: Vorsichtig 5 mL Wasser zugeben, um überschüssiges Essigsäureanhydrid zu hydrolysieren. Die Probe abkühlen lassen.[3]
-
1 mL Dichlormethan zugeben, um die gebildeten Alditolacetate zu extrahieren. Kräftig vortexen und die Phasen trennen lassen (ggf. zentrifugieren).[3]
-
Die untere organische Phase (DCM) in ein sauberes Gefäß überführen. Die Extraktion kann wiederholt werden, um die Ausbeute zu maximieren.
-
Das Lösungsmittel (DCM) unter einem sanften Stickstoffstrom eindampfen und den Rückstand in einem geeigneten Lösungsmittel (z.B. Chloroform oder Aceton) für die GC-MS-Analyse rekonstituieren.[1]
Chemische Umwandlung bei der Alditolacetat-Synthese
Abbildung 2: Reaktionsschema der Umwandlung von this compound in sein Alditolacetat-Derivat.
GC-MS Analyseparameter
Die folgenden Parameter sind als Ausgangspunkt für die Methodenentwicklung zur Analyse von derivatisierter Rhamnose zu verstehen und können je nach verwendetem Gerät und Säule optimiert werden.
| Parameter | Silylierungs-Methode | Alditolacetat-Methode |
| GC-Säule | DB-5MS (30 m x 0.25 mm, 0.25 µm) oder äquivalent[2] | BPX-70 (25 m x 0.33 mm, 0.25 µm) oder äquivalent[3] |
| Trägergas | Helium, konstante Flussrate 1 mL/min[2] | Helium oder Wasserstoff |
| Injektionsvolumen | 1 µL | 1 µL |
| Injektor-Temperatur | 290 °C[2] | 250 °C (Cool-On-Column empfohlen)[3] |
| Split-Verhältnis | 10:1[2] | Splitless oder je nach Konzentration |
| Ofentemperaturprogramm | 70 °C für 4 min, dann 5 °C/min auf 310 °C, 10 min halten[2] | 38 °C für 0.5 min, dann 50 °C/min auf 170 °C, dann 2 °C/min auf 230 °C, 5 min halten[3] |
| MS-Transferline-Temp. | 280 °C[2] | 280 °C |
| Ionenquelle-Temp. | 230 °C | 230 °C |
| Ionisationsenergie | 70 eV | 70 eV |
| Scan-Modus | Full Scan (m/z 40-510) und/oder Selected Ion Monitoring (SIM)[2] | Full Scan und/oder Selected Ion Monitoring (SIM) |
Datenpräsentation und quantitative Analyse
Die quantitative Analyse von derivatisierter Rhamnose erfordert die Erstellung einer Kalibrierungskurve mit Standards, die dem gleichen Derivatisierungsprozess wie die Proben unterzogen wurden. Die folgende Tabelle fasst quantitative Daten zusammen, die für die Silylierungsmethode in der Literatur berichtet wurden.
Tabelle 1: Zusammenfassung der quantitativen Leistungsdaten für die Silylierungsmethode von Rhamnose
| Parameter | Wert | Referenz |
| Linearer Bereich | 10 - 2500 µg/mL | [2] |
| Korrelationskoeffizient (R²) | ≥ 0.9967 | [2] |
| Nachweisgrenze (LOD) | 4.04 µg/mL | [2] |
| Bestimmungsgrenze (LOQ) | 13.46 µg/mL | [2] |
Anmerkung: Diese Werte wurden im Rahmen einer Studie zur Analyse von Zuckern in Jujube-Extrakt ermittelt und können je nach Matrix und Instrument variieren.[2]
Fragmentierungsmuster im Massenspektrum:
-
Trimethylsilyl (TMS)-Rhamnose: Charakteristische Fragmente entstehen durch die Spaltung der C-C-Bindungen des Zuckergerüsts und den Verlust von Trimethylsilyl-Gruppen. Die Identifizierung erfolgt durch Vergleich mit Spektrenbibliotheken (z.B. NIST).
-
Rhamnitolpentaacetat: Die Fragmentierung von Alditolacetaten ist gut charakterisiert und führt zu typischen Ionen, die aus der Spaltung der C-C-Bindung zwischen den acetylierten Hydroxylgruppen resultieren.[4] Die Identifizierung basiert auf dem Retentionsindex und dem Vergleich der Massenspektren mit Standards.
Diskussion und Vergleich der Methoden
| Eigenschaft | Silylierungs-Methode | Alditolacetat-Methode |
| Vorteile | - Etablierte und weit verbreitete Methode.[1] - Gute Derivatisierungseffizienz für eine breite Palette von Zuckern. | - Erzeugt einen einzigen Peak pro Zucker, was die Quantifizierung vereinfacht und die Nachweisempfindlichkeit erhöht.[1][4] - Die Derivate sind sehr stabil.[5] |
| Nachteile | - Kann mehrere Peaks pro Zucker aufgrund von Anomeren und Ringformen erzeugen (die Oximierung reduziert dies auf zwei Peaks).[1] - Silyl-Derivate können feuchtigkeitsempfindlich sein. | - Mehrstufiges Protokoll mit Reduktions- und Acetylierungsschritten.[3] - Kann isomere Aldosen (z.B. Arabinose und Lyxose) nicht unterscheiden, da sie zum selben Alditol reduziert werden.[1] |
| Anwendungsbereich | Geeignet für qualitative und quantitative Analysen, insbesondere wenn die Unterscheidung von Anomeren von Interesse ist. | Besonders vorteilhaft für die genaue Quantifizierung von Monosacchariden in komplexen Gemischen, wie z.B. bei der Analyse von Polysaccharid-Hydrolysaten.[3] |
Schlussfolgerung:
Beide hier vorgestellten Methoden, die zweistufige Silylierung und die Alditolacetat-Derivatisierung, sind effektive Verfahren zur Vorbereitung von this compound für die GC-MS-Analyse. Die Wahl der Methode hängt von den spezifischen Anforderungen der Analyse ab. Für eine genaue Quantifizierung in komplexen Matrizes, bei der eine einfache Chromatographie erwünscht ist, ist die Alditolacetat-Methode aufgrund der Bildung eines einzigen Peaks pro Zucker oft die bessere Wahl. Die Silylierungsmethode ist ebenfalls robust und weit verbreitet, erfordert jedoch eine sorgfältige chromatographische Trennung und Integration der Peaks, die aus den verschiedenen Anomeren resultieren. Die bereitgestellten Protokolle und GC-MS-Parameter dienen als solide Grundlage für die Entwicklung und Validierung von Methoden zur Analyse von this compound in Forschung und Industrie.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. Acetylated Alditols: Advantages & Limitations - Glycopedia [glycopedia.eu]
- 5. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: α-L-Rhamnose as a Tracer in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-L-Rhamnose, a naturally occurring deoxy sugar, is a constituent of various bacterial and plant cell wall components, such as pectins and lipopolysaccharides.[1][2] Notably, the metabolic pathways for L-rhamnose are absent in humans, making the enzymes involved in its biosynthesis and catabolism attractive targets for novel therapeutic interventions against pathogenic bacteria.[3][4] The use of isotopically labeled α-L-rhamnose as a tracer allows for the detailed investigation of its metabolic fate within microorganisms, providing valuable insights into pathway dynamics, flux distributions, and the identification of potential drug targets. These application notes provide an overview and detailed protocols for utilizing α-L-rhamnose as a metabolic tracer.
Applications
The unique presence of L-rhamnose metabolism in many microbes but not in mammals opens up several key research and development applications:
-
Metabolic Pathway Elucidation: Tracing the flow of labeled carbon from α-L-rhamnose through microbial metabolic networks to identify active catabolic and biosynthetic pathways.
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions involved in L-rhamnose utilization to understand the physiological state of microorganisms under different conditions.[5][6]
-
Antimicrobial Drug Target Identification: Identifying essential enzymes in the L-rhamnose metabolic pathways of pathogenic bacteria that can be targeted for inhibitor development.[4]
-
Diagnostic Imaging: Utilizing radiolabeled L-rhamnose derivatives, such as ¹⁸F-fluoro-L-rhamnose, for in vivo imaging of bacterial infections using Positron Emission Tomography (PET).[1][7]
-
Bioproduction Optimization: Understanding and engineering L-rhamnose metabolic pathways in industrial microorganisms for the production of valuable biochemicals.
Data Presentation
Quantitative Analysis of L-Rhamnose Metabolism in Loigolactobacillus coryniformis
The following table summarizes the metabolite concentrations observed during the fermentation of L-rhamnose by Loigolactobacillus coryniformis subsp. coryniformis DSM 20001 over 72 hours. This data is crucial for understanding the metabolic end-products and the efficiency of the pathway.
| Time (hours) | L-Rhamnose (mM) | Lactate (mM) | Propionate (mM) | Formate (mM) | Acetate (mM) | 1,2-Propanediol (mM) |
| 0 | 32 ± 6 | 0 | 0 | 0 | 0 | 0 |
| 24 | < 5 | 22.8 ± 11.1 | Detected | 1.0 ± 0.7 | 2.5 ± 1.1 | Detected |
| 48 | < 5 | - | - | - | - | Peak |
| 72 | < 5 | - | up to 16 | - | up to 4 | Decreased |
Data adapted from a study on L-rhamnose metabolism in Loigolactobacillus coryniformis.[8][9]
Signaling and Metabolic Pathways
Bacterial L-Rhamnose Catabolic Pathways
Bacteria primarily utilize two distinct pathways for the catabolism of L-rhamnose: a phosphorylated pathway and a non-phosphorylated pathway. The phosphorylated pathway is common in Enterobacteriaceae like Escherichia coli, while the non-phosphorylated pathway is found in other bacteria and fungi.
References
- 1. old.57357.org [old.57357.org]
- 2. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 3. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. old.57357.org [old.57357.org]
- 8. tmiclinode.com [tmiclinode.com]
- 9. Investigation on L-rhamnose metabolism of Loigolactobacillus coryniformis subsp. coryniformis DSM 20001 and its propionate-containing fermentates - PMC [pmc.ncbi.nlm.nih.gov]
Potential applications of alpha-L-Rhamnose in novel vaccine development
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Immunomodulatory Promise of a Simple Sugar
Alpha-L-Rhamnose, a naturally occurring deoxy sugar found in the cell walls of various bacteria and plants, is emerging as a powerful tool in the development of next-generation vaccines. Its absence in mammals makes it a unique immunological target, offering a versatile platform for enhancing vaccine efficacy through multiple mechanisms. This document provides a detailed overview of the potential applications of this compound in vaccine development, complete with experimental protocols and quantitative data to guide researchers in this exciting field.
The core principle behind the use of this compound in vaccines lies in its ability to be recognized by naturally occurring anti-α-L-Rhamnose antibodies present in human serum. This recognition facilitates the targeting of vaccine antigens to antigen-presenting cells (APCs), leading to enhanced immune responses. Furthermore, when conjugated to other immunostimulants, such as Monophosphoryl Lipid A (MPLA), this compound exhibits a synergistic adjuvant effect, significantly boosting both humoral and cellular immunity.
Key Applications of this compound in Vaccine Development
The unique properties of this compound have led to its exploration in three primary areas of vaccine design:
-
As a Targeting Moiety: By incorporating this compound into a vaccine formulation, developers can harness the pre-existing anti-Rha antibodies in the body. These antibodies bind to the rhamnose on the vaccine, forming immune complexes that are efficiently taken up by APCs, such as dendritic cells, through Fc receptors. This targeted delivery enhances antigen processing and presentation to T cells, leading to a more robust and specific immune response.[1][2][3]
-
As a Potent Adjuvant: When this compound is chemically conjugated to a known adjuvant like MPLA, a Toll-like receptor 4 (TLR4) agonist, the resulting molecule displays a synergistic adjuvant activity.[4][5] This conjugate adjuvant can significantly increase the production of antigen-specific antibodies (IgG and IgM) against both protein and carbohydrate antigens, surpassing the efficacy of traditional adjuvants like Alum.[4]
-
In Nanoparticle and Liposomal Formulations: this compound can be displayed on the surface of nanoparticles or liposomes encapsulating vaccine antigens. This approach combines the targeting effect of rhamnose with the advantages of nanoparticle-based delivery, such as protection of the antigen from degradation and controlled release. Rhamnose-decorated liposomes have been shown to improve the cellular immunogenicity of cancer vaccines.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the enhanced immune responses achieved with this compound-containing vaccines.
Table 1: Antibody Responses to Rhamnose-Containing Vaccines
| Vaccine Formulation | Antigen | Adjuvant/Targeting Moiety | Animal Model | Key Finding | Reference |
| Rha-YAF-Tn | Tn tumor antigen | α-L-Rhamnose | BALB/c Mice | 2-fold increase in anti-Tn antibody titer at 1/100 serum dilution in mice pre-immunized with Rha-OVA. | [7] |
| MPLA-1-α-Rha Conjugate | Keyhole Limpet Hemocyanin (KLH) | MPLA-α-L-Rhamnose | Mice | Significantly higher anti-KLH IgG titers compared to Alum. | [4] |
| MPLA-6'-α-Rha Conjugate | sTn carbohydrate antigen | MPLA-α-L-Rhamnose | Mice | Most effective in promoting anti-sTn IgG antibody responses. | [4] |
| Rha-modified MUC1-Tn cancer vaccine | MUC1-Tn | α-L-Rhamnose | Mice | Highest anti-MUC1-Tn antibody titer in the group receiving anti-Rha antibodies prior to vaccination. | [5] |
Table 2: T-Cell Responses to Rhamnose-Containing Vaccines
| Vaccine Formulation | Antigen | Adjuvant/Targeting Moiety | Animal Model | Key Finding | Reference |
| Rha-YAF-Tn | Tn tumor antigen | α-L-Rhamnose | BALB/c Mice | 10-fold lower antigen concentration required to stimulate T-cell proliferation in the presence of anti-Rha antibodies. | [7] |
| Rha-modified MUC1-Tn cancer vaccine | MUC1-Tn | α-L-Rhamnose | Mice | Increased priming of both CD4+ and CD8+ T cells. Primed CD8+ T cells released IFN-γ and killed tumor cells. | [2][5] |
| Rha-ovalbumin (Rha-Ova) | Ovalbumin | α-L-Rhamnose | Mice | Improved priming of CD4+ T cells in vivo in the presence of human anti-Rha antibodies. | [5] |
Table 3: Th1/Th2 Cytokine Profiles in Response to Rhamnose-Adjuvanted Vaccines
| Vaccine Formulation | Antigen | Adjuvant | Animal Model | Th1 Cytokines (e.g., IFN-γ, IL-12) | Th2 Cytokines (e.g., IL-4, IL-5) | Reference |
| MPLA-α-Rha Conjugates | General | MPLA-α-L-Rhamnose | Mice | Promotes a Th1-biased response, indicated by increased IgG2a production. | Balanced with Th1, but Th1 is more pronounced. | [4] |
| Rha-modified MUC1-Tn vaccine | MUC1-Tn | α-L-Rhamnose | Mice | Increased IFN-γ secretion from CD8+ T cells. | Not specified, but cytotoxic T-cell activity suggests a strong Th1 component. | [3][5] |
Note: Specific cytokine concentrations (e.g., in pg/mL) are often study-dependent and can vary based on the specific antigen, vaccine formulation, and experimental conditions. The table indicates the general trend of the immune response.
Signaling Pathways and Experimental Workflows
Fc Receptor-Mediated Antigen Uptake and Presentation
The targeting mechanism of this compound-containing vaccines relies on the engagement of Fc receptors on APCs. The following diagram illustrates the proposed signaling pathway.
Caption: Fc Receptor-Mediated Uptake of Rha-Vaccine Immune Complexes.
Experimental Workflow for Evaluating Rhamnose-Based Vaccines
The following diagram outlines a typical workflow for the preclinical evaluation of a novel this compound-containing vaccine.
References
- 1. rupress.org [rupress.org]
- 2. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fc Gamma Receptors and Their Role in Antigen Uptake, Presentation, and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presentation of phagocytosed antigens by MHC class I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of cytokine production in mice inoculated with messenger RNA vaccines BNT162b2 and mRNA‐1273 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to troubleshoot alpha-L-Rhamnose instability in aqueous stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of alpha-L-Rhamnose aqueous stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is α-L-Rhamnose and why is its stability in aqueous solutions a concern?
A1: α-L-Rhamnose is a naturally occurring deoxy sugar. In aqueous solutions, it can undergo mutarotation, where the α-anomer equilibrates with the β-anomer and the open-chain aldehyde form. This equilibrium can affect experimental reproducibility if a specific anomer is required for biological activity. Furthermore, under certain conditions, such as high temperatures or non-neutral pH, rhamnose can degrade, leading to inaccurate concentrations and the formation of interfering byproducts.
Q2: What are the primary factors that affect the stability of α-L-Rhamnose in an aqueous solution?
A2: The main factors influencing the stability of α-L-Rhamnose in aqueous solutions are:
-
Temperature: Higher temperatures accelerate the rate of mutarotation and chemical degradation.
-
pH: Both acidic and alkaline conditions can promote hydrolysis and other degradation reactions. Alkaline conditions, in particular, can lead to the decomposition of rhamnose.[1]
-
Presence of other molecules: Amines, amino acids, or proteins can react with rhamnose via the Maillard reaction, especially upon heating, which leads to browning of the solution.[2][3]
Q3: How should I store my α-L-Rhamnose stock solutions?
A3: For optimal stability, stock solutions should be sterile-filtered (0.22 µm), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at low temperatures.[4][5][6]
| Storage Condition | Duration | Notes |
| -80°C | Up to 2 years[4] | Recommended for long-term storage. |
| -20°C | Up to 1 year[4][5] | Suitable for intermediate-term storage. |
| 4°C | Up to 14 days | For short-term use, but freezing is preferred. |
| Room Temperature | Not Recommended | Prone to microbial growth and degradation. |
Q4: Can I autoclave my α-L-Rhamnose solution to sterilize it?
A4: Autoclaving is not recommended for rhamnose solutions, especially if they are to be used in media containing amino acids or proteins. The high temperature of autoclaving can accelerate the Maillard reaction, leading to browning and degradation of the rhamnose. Sterile filtration using a 0.22 µm filter is the preferred method of sterilization.
Troubleshooting Guides
Issue 1: My α-L-Rhamnose stock solution has turned yellow or brown.
-
Possible Cause 1: Maillard Reaction. This is a common reaction between reducing sugars like rhamnose and amino-containing compounds (e.g., Tris buffer, amino acids in media) that is accelerated by heat.
-
Solution: Prepare rhamnose stock solutions in high-purity water or a buffer that does not contain primary or secondary amines (e.g., phosphate buffer). Avoid heating the solution. If the rhamnose is to be added to a complex medium, add the filter-sterilized rhamnose solution after the medium has been autoclaved and cooled.
-
-
Possible Cause 2: Degradation due to high pH. Alkaline conditions can cause the degradation of sugars, leading to the formation of colored compounds.
-
Solution: Ensure the pH of your stock solution is neutral or slightly acidic. Use a suitable buffer if necessary.
-
Issue 2: I see a precipitate in my rhamnose stock solution after thawing.
-
Possible Cause 1: Incomplete dissolution. The rhamnose may not have been fully dissolved during the initial preparation.
-
Solution: Ensure the rhamnose is completely dissolved before freezing. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.[7]
-
-
Possible Cause 2: Concentration is too high. If the solution is highly concentrated, the solubility limit may be reached upon freezing and thawing.
-
Solution: Prepare the stock solution at a lower concentration.
-
Issue 3: I am observing inconsistent results in my experiments using a rhamnose-inducible expression system.
-
Possible Cause 1: Inaccurate concentration of the stock solution. This could be due to degradation or improper preparation.
-
Solution: Prepare a fresh stock solution of L-rhamnose, sterile-filter it, and store it properly in aliquots.[8] Verify the concentration using one of the analytical methods described below.
-
-
Possible Cause 2: Variability in anomeric composition. If your system is sensitive to a specific anomer of rhamnose, the equilibration between α and β forms in solution could lead to inconsistent results.
-
Solution: Allow the freshly prepared rhamnose solution to equilibrate at room temperature for several hours before use to ensure a consistent anomeric ratio.
-
Experimental Protocols
Protocol 1: Preparation of a Stable 1M α-L-Rhamnose Aqueous Stock Solution
Materials:
-
α-L-Rhamnose monohydrate (MW: 182.17 g/mol )
-
High-purity, nuclease-free water
-
Sterile conical tubes or bottles
-
Analytical balance
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment, weigh out 18.22 g of α-L-Rhamnose monohydrate.
-
Transfer the powder to a sterile 100 mL container.
-
Add approximately 80 mL of high-purity water.
-
Vortex or stir the solution until the rhamnose is completely dissolved. Avoid heating.
-
Bring the final volume to 100 mL with high-purity water.
-
Attach a 0.22 µm sterile syringe filter to a sterile syringe.
-
Draw the rhamnose solution into the syringe and filter it into a new sterile container.
-
Aliquot the solution into single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: HPLC Method for Assessing Rhamnose Purity and Degradation
Objective: To quantify the concentration of L-rhamnose and detect potential degradation products using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
Instrumentation and Materials:
-
HPLC system with a Refractive Index (RI) detector
-
Amino-based column (e.g., 150 x 4.6 mm)
-
Mobile phase: Acetonitrile and water (e.g., 75:25 v/v)
-
L-Rhamnose analytical standard
-
Aqueous solution of L-Rhamnose to be tested
-
0.22 µm filters for sample preparation
Procedure:
-
Preparation of Standards: Prepare stock solutions of L-Rhamnose (e.g., 10 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.5 to 10 mg/mL).
-
Sample Preparation: Filter the rhamnose solution to be analyzed through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 20 µL) of each standard and sample.
-
Monitor the refractive index signal.
-
-
Data Analysis:
-
Identify the rhamnose peak based on the retention time of the standard.
-
Create a standard curve by plotting the peak area versus the concentration of the rhamnose standards.
-
Calculate the concentration of rhamnose in the samples by comparing their peak areas to the standard curve. Degradation products may appear as additional peaks in the chromatogram.
-
Protocol 3: 1H-NMR Spectroscopy for Determining Anomeric Ratio
Objective: To determine the ratio of α- and β-anomers of L-rhamnose in an aqueous solution.
Materials:
-
NMR spectrometer (e.g., 600 MHz)
-
Deuterium oxide (D₂O)
-
L-Rhamnose sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the L-rhamnose sample in D₂O to a final concentration of approximately 20 mM.
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum.
-
The chemical shifts should be referenced to the residual HOD signal (δ ~4.70 ppm).
-
-
Data Analysis:
-
The anomeric protons of the α- and β-pyranose forms of L-rhamnose will appear as distinct signals in the spectrum.
-
Integrate the signals corresponding to the anomeric protons of both anomers.
-
The ratio of the integrals will give the relative abundance of the α- and β-anomers.
-
Protocol 4: Enzymatic Assay for L-Rhamnose Quantification
Objective: To determine the concentration of L-rhamnose using an enzyme-based spectrophotometric assay. This protocol is based on the L-Rhamnose Assay Kit from Megazyme.[9]
Principle: L-Rhamnose is oxidized by NAD+ in the presence of L-rhamnose dehydrogenase. The amount of NADH produced is stoichiometric with the amount of L-rhamnose and can be measured by the increase in absorbance at 340 nm.
Materials:
-
L-Rhamnose Assay Kit (containing buffer, NAD+, L-rhamnose dehydrogenase, and L-rhamnose standard)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes or 96-well microplate
-
Micropipettes
Procedure (Manual Assay):
-
Pipette 2.0 mL of buffer (pH 10) into a cuvette.
-
Add 0.2 mL of NAD+/PVP solution and 0.1 mL of the sample solution. Mix thoroughly.
-
Read the initial absorbance (A₁) at 340 nm after 2-3 minutes.
-
Add 0.05 mL of L-rhamnose dehydrogenase solution.
-
Mix and read the final absorbance (A₂) at the end of the reaction (approximately 5 minutes).
-
A blank reaction should be performed by substituting the sample with 0.1 mL of water.
-
The concentration of L-rhamnose can be calculated based on the change in absorbance (A₂ - A₁) after correcting for the blank, using the extinction coefficient of NADH.
Visualizations
Caption: Troubleshooting workflow for common issues with α-L-Rhamnose solutions.
Caption: Simplified pathway of the Maillard reaction leading to solution browning.
Caption: Experimental workflow for assessing the stability of α-L-Rhamnose.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
Technical Support Center: Optimizing Reaction pH for Maximal α-L-Rhamnosidase Enzymatic Hydrolysis
Welcome to the technical support center for the optimization of enzymatic hydrolysis reactions using α-L-rhamnosidase. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and to offer answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal pH for α-L-rhamnosidase activity?
A1: The optimal pH for α-L-rhamnosidase activity is highly dependent on its source. Generally, α-L-rhamnosidases derived from fungi exhibit optimal activity in acidic to near-neutral pH ranges, while those from bacteria often function best in neutral to alkaline conditions.[1][2] For example, α-L-rhamnosidase from Aspergillus niger has an optimal pH of 4.0, whereas the enzyme from Dictyoglomus thermophilum functions optimally at pH 6.0.[3][4]
Q2: My α-L-rhamnosidase activity is significantly lower than expected. What are the likely causes related to pH?
A2: Suboptimal pH is a primary cause of reduced enzyme activity.[5][6] If the pH of your reaction buffer is outside the optimal range for your specific enzyme, it can lead to incorrect ionization of amino acid residues in the active site, affecting substrate binding and catalysis.[5][6] Extreme pH values can even cause irreversible denaturation of the enzyme.[5] It is also crucial to ensure the buffer itself does not interfere with the reaction.
Q3: How can I determine the optimal pH for my specific α-L-rhamnosidase?
A3: The optimal pH for your enzyme should be determined empirically. This is typically achieved by measuring the enzyme's activity across a range of pH values while keeping other parameters like temperature and substrate concentration constant. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q4: Can the substrate influence the optimal pH of the reaction?
A4: Yes, the nature of the substrate can influence the optimal pH. The interaction between the substrate and the enzyme's active site can be affected by the ionization states of both molecules, which are in turn dependent on the pH of the surrounding medium. Therefore, it is advisable to determine the optimal pH using the specific substrate you intend to use in your application.
Q5: How does pH affect the stability of α-L-rhamnosidase?
A5: Enzyme stability is also pH-dependent. Exposing the enzyme to a pH outside of its stability range, even for a short period, can lead to a loss of activity. For instance, some α-L-rhamnosidases are stable in a pH range of 3.0 to 8.0, while others may have a narrower stability profile.[7] It is important to consider the pH stability of your enzyme, especially during storage and reaction setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Suboptimal reaction pH. | Determine the optimal pH for your specific α-L-rhamnosidase using the provided experimental protocol. Ensure your buffer is correctly prepared and the pH is verified with a calibrated pH meter.[8] |
| Incorrect buffer system. | The buffer components may be inhibiting the enzyme. Test a different buffer system with a similar pKa value. | |
| Enzyme denaturation due to extreme pH. | Ensure the pH of all solutions, including the enzyme stock and substrate solutions, is within the enzyme's stability range before mixing. | |
| Inconsistent results between replicates | pH fluctuations in the reaction mixture. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.[5] Verify the pH of each replicate before initiating the reaction. |
| Inadequate mixing of buffer components. | Ensure all buffer components are completely dissolved and the solution is homogeneous before use. | |
| Reaction rate decreases over time | Product inhibition. | The accumulation of L-rhamnose can inhibit some α-L-rhamnosidases. Consider removing the product as it is formed or using a higher initial substrate concentration if appropriate. |
| pH shift during the reaction. | Some enzymatic reactions can produce or consume protons, leading to a change in pH. Use a buffer with a higher concentration or a different buffer system to maintain pH stability. |
Data Presentation
Table 1: Optimal pH of α-L-Rhamnosidases from Various Sources
| Enzyme Source | Optimal pH | Reference |
| Aspergillus niger | 4.0 | [4] |
| Aspergillus aculeatus | 3.0 - 5.0 | [7] |
| Aspergillus terreus | 4.0 - 6.0 | [7] |
| Dictyoglomus thermophilum | 5.0 | [9] |
| Dictyoglomus thermophilum (DthRha) | 6.0 | [3] |
| Bacillus amyloliquefaciens | 6.0 | [10] |
| Brevundimonas sp. Ci19 | 6.0 - 7.0 | [11] |
| Aspergillus flavus | 10.0 | [3] |
| Fungal Sources (General) | Acidic to Near-Neutral | [1][2] |
| Bacterial Sources (General) | Neutral to Alkaline | [1][2] |
Experimental Protocols
Protocol 1: Determination of Optimal Reaction pH
This protocol outlines the steps to determine the optimal pH for α-L-rhamnosidase activity using a chromogenic substrate, p-nitrophenyl-α-L-rhamnopyranoside (pNPR).
Materials:
-
Purified α-L-rhamnosidase
-
p-Nitrophenyl-α-L-rhamnopyranoside (pNPR)
-
A series of buffers covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl for pH 8-9)[12]
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., in 0.5 pH unit increments from 3.0 to 10.0).
-
Reaction Setup:
-
In separate microcentrifuge tubes or wells of a microplate, add the appropriate buffer.
-
Add the pNPR substrate to a final concentration that is non-limiting (e.g., 1 mM).[9]
-
Pre-incubate the buffer and substrate mixture at the optimal temperature for the enzyme for 5 minutes.
-
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of α-L-rhamnosidase to each tube/well.
-
Incubation: Incubate the reaction mixtures at a constant, optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a volume of sodium carbonate solution.[9] This will also develop the yellow color of the p-nitrophenol product.
-
Absorbance Measurement: Measure the absorbance of each sample at 405 nm.[9]
-
Data Analysis: Plot the absorbance (or calculated product concentration) against the pH. The pH at which the highest activity is observed is the optimal pH for the enzyme under these conditions.
Caption: Workflow for determining the optimal pH of α-L-rhamnosidase.
Mandatory Visualizations
The following diagram illustrates the logical relationship in troubleshooting low enzyme activity, a common issue addressed in this guide.
Caption: Troubleshooting logic for low α-L-rhamnosidase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. [Enzymatic properties of α-L-rhamnosidase and the factors affecting its activity: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 6. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. Characterization of α-L-Rhamnosidase and β-D-Glucosidase Subunits of Naringinase Immobilized on a Magnetic Polysaccharide Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ajbls.com [ajbls.com]
- 11. A novel alpha-L-rhamnosidase with potential applications in citrus juice industry and winemaking - CONICET [bicyt.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
Strategies to improve the yield of alpha-L-Rhamnose from microbial fermentation
Welcome to the technical support center for optimizing the microbial production of alpha-L-Rhamnose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to microbial fermentation for L-rhamnose production.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your fermentation experiments in a question-and-answer format.
Issue: Low or No Yield of α-L-Rhamnose
Question: My fermentation is resulting in a very low, or even undetectable, yield of α-L-Rhamnose. What are the potential causes and how can I fix this?
Answer: Low rhamnose yield is a common issue that can stem from several factors, ranging from the microbial strain to the specific fermentation conditions. Below is a step-by-step guide to troubleshoot this problem.
1. Assess Your Microbial Strain
The choice of microorganism is critical. While many organisms produce rhamnose-containing compounds, their efficiencies vary greatly.
-
Recommended Strains: Species from Aspergillus, Lactobacillus, and yeasts are commonly used for producing α-L-rhamnosidase, the enzyme that releases L-rhamnose.[1] Specific strains like Aspergillus terreus, Aspergillus niger, and various Lactobacillus rhamnosus species have been successfully used.[2][3][4]
-
Strain Improvement: If you are using a wild-type strain, consider strain improvement strategies. Genetically engineered strains, such as recombinant prokaryotic and eukaryotic cells, are often used for commercial metabolite production to enhance yield.[5] For instance, replacing the native promoter of the rhlAB gene (involved in rhamnolipid synthesis) with a stronger promoter has been shown to significantly increase product titers.[6]
2. Optimize the Fermentation Medium
The composition of the growth medium directly impacts microbial growth and metabolite production. An improperly formulated medium can lead to poor yields.
-
Carbon Source: The type and concentration of the carbon source are crucial. While glucose is a common carbon source, it can cause catabolite repression in some systems.[7] Alternatives like sucrose, maltose, lactose, or rhamnose itself have been used.[8] For some fungal fermentations, sucrose has shown better results for α-L-rhamnosidase production than glucose.[8][9]
-
Nitrogen Source: Complex nitrogen sources like yeast extract, peptone, and meat extract are often essential.[10][11]
-
Inducers: For inducible systems, the presence of an inducer is necessary. Naringin or rhamnose are effective inducers for α-L-rhamnosidase production in Aspergillus terreus.[3]
-
Statistical Optimization: To systematically optimize your medium, use statistical methods like Response Surface Methodology (RSM).[5][10][12] This approach allows for the evaluation of multiple factors and their interactions, leading to a robust and optimized medium formulation.
Table 1: Examples of Optimized Media for Rhamnose-Related Production
| Microorganism | Key Media Components (g/L) | Result | Reference |
| Lactobacillus rhamnosus PEN | Glucose (13.4), Sodium pyruvate (3.4), Meat extract (7.2), K₂HPO₄ (2.0), Sodium acetate (5.0), Ammonium citrate (2.0) | 5.5 g/L biomass, a 2.9-fold increase over standard MRS medium. | [10][11] |
| Lactobacillus rhamnosus | Glucose (9.80), Peptone (9.98) | Optimized for lactic acid production, a related fermentation process. | [2] |
| Lactobacillus rhamnosus GG | Glucose (112.50), Sugar beet molasses (56.25), Casein (18.75), Yeast extract (18.75), K₂HPO₄ (13.13) | Achieved 93.5 g/L biomass in fed-batch culture. | [13][14] |
| Aspergillus niger 426 | Solid-State Medium: Cane sugar bagasse (0.14g), Soybean hulls (1.25g), Rice straw (3.05g) | 3.02 U/mL of α-L-rhamnosidase activity. | [15] |
3. Control Fermentation Parameters
Physical and chemical parameters must be tightly controlled within the optimal range for your specific microorganism.
-
pH: The optimal pH for α-L-rhamnosidase production by fungi is often acidic, typically in the range of 4.0-5.0.[8][9] For Bacillus amyloliquefaciens, the optimal pH was found to be 6.0.[16]
-
Temperature: Optimal temperatures generally fall between 30°C and 60°C. For example, Aspergillus strains often show peak production at 30°C, while the optimal temperature for the enzyme's activity can be higher (50-60°C).[8][9] Lactobacillus species are typically cultured at 37°C.[2][10]
-
Aeration and Agitation: These factors are critical for supplying sufficient dissolved oxygen and ensuring uniform mixing of nutrients. For L. rhamnosus GG, agitation and aeration rates of 100 rev/min and 300 VV⁻¹min⁻¹ were used in a pilot-scale fed-batch fermentation.[13]
Table 2: Optimal Fermentation Parameters for α-L-Rhamnosidase Production
| Microorganism | Temperature (°C) | pH | Key Findings | Reference |
| Aspergillus strains | 30 (production) / 50-60 (activity) | 4.0 - 5.0 | Optimal conditions for enzyme production and subsequent activity. | [8][9] |
| Aspergillus niger 426 | Not specified | 4.0 | Optimized pH value for achieving 3.02 U/mL activity. | [15] |
| Aspergillus terreus | 44 (activity) | 4.0 (activity) | Enzyme biosynthesis was repressed by glucose. | [4] |
| Bacillus amyloliquefaciens-D1 | 40 (activity) | 6.0 (activity) | Optimal conditions for the purified enzyme. | [16] |
4. Consider Fermentation Strategy (Batch vs. Fed-Batch)
The method of fermentation can significantly influence the final product yield.
-
Fed-Batch Fermentation: This strategy involves the controlled addition of nutrients during the fermentation process. It helps to avoid the accumulation of toxic byproducts and overcomes substrate inhibition, often leading to higher cell densities and product yields.[] For example, a fed-batch process for Lactobacillus rhamnosus produced 33.3% more lactic acid than a standard batch process.[18] Similarly, rhamnolipid production by Pseudomonas aeruginosa was higher in fed-batch cultures compared to batch.[19]
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a decision-making process for troubleshooting poor α-L-Rhamnose yield.
Caption: A decision tree for troubleshooting low α-L-Rhamnose yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for L-rhamnose biosynthesis in bacteria?
The most common pathway for the biosynthesis of L-rhamnose in bacteria is the dTDP-L-rhamnose pathway. It starts from glucose-1-phosphate and involves four key enzymatic steps catalyzed by the Rml enzymes (RmlA, RmlB, RmlC, and RmlD).[20]
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Converts glucose-1-phosphate and dTTP to dTDP-D-glucose.[20]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.[20]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Epimerizes the substrate to create dTDP-4-keto-6-deoxy-L-mannose.
-
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the keto group to produce the final product, dTDP-L-rhamnose.[20]
Disruption of this pathway can be detrimental to bacteria like Pseudomonas aeruginosa and can impair the colonization ability of pathogens like Vibrio cholerae.[21]
Biosynthesis of dTDP-L-Rhamnose
Caption: The four-step enzymatic pathway for dTDP-L-Rhamnose synthesis.
Q2: How can I design an experiment to optimize my fermentation medium?
A systematic approach is more efficient than the one-factor-at-a-time (OFAT) method.[12] Using statistical Design of Experiments (DoE), such as Response Surface Methodology (RSM), is highly recommended.
Experimental Protocol: Media Optimization using Response Surface Methodology (RSM)
-
Screening of Components:
-
Path of Steepest Ascent:
-
Once the key factors are identified, perform experiments along the path of steepest ascent to move rapidly towards the optimal region of the factor space.
-
-
Optimization using RSM:
-
Employ an optimization design like a Central Composite Design (CCD) to explore the region around the optimum.[2]
-
This involves running experiments at different combinations of the key factor concentrations (e.g., glucose and peptone).[2]
-
Fit the experimental data to a quadratic regression model.
-
Analyze the model and response surface plots to determine the optimal concentrations of each component for maximizing rhamnose yield.[5][10]
-
Workflow for Media Optimization
Caption: A systematic workflow for fermentation media optimization using RSM.
Q3: What is fed-batch fermentation and how does it compare to batch fermentation for improving yield?
Fed-batch fermentation is a production technique where one or more nutrients are supplied to the bioreactor during cultivation.[] This contrasts with batch fermentation, where all nutrients are added at the beginning.
Advantages of Fed-Batch Fermentation:
-
Higher Yield: By maintaining optimal nutrient concentrations, fed-batch systems can achieve higher product concentrations and yields.[]
-
Increased Cell Density: Gradual feeding supports higher biomass production.[] A fed-batch culture of L. rhamnosus GG reached a biomass of 93.5 g/L, significantly higher than typical batch cultures.[13]
-
Reduced Substrate Inhibition: High initial concentrations of some substrates (like glycerol or certain sugars) can inhibit microbial growth. Fed-batch avoids this by keeping the substrate concentration at a low, non-inhibitory level.[]
-
Extended Production Phase: The productive phase of the cell culture can be extended, leading to greater overall output.[]
Table 3: Comparison of Batch vs. Fed-Batch Fermentation
| Fermentation Type | Microorganism | Product | Yield / Titer | Key Advantage Shown | Reference |
| Batch | L. rhamnosus ATCC 10863 | L-lactic acid | 16.5 g/L | Baseline | [18] |
| Fed-Batch | L. rhamnosus ATCC 10863 | L-lactic acid | 22.0 g/L | 33.3% increase in product concentration. | [18] |
| Batch | L. rhamnosus GG | Biomass | 68.14 g/L | Baseline | [13] |
| Fed-Batch | L. rhamnosus GG | Biomass | 93.5 g/L | 37% increase in biomass. | [13] |
| Batch | P. aeruginosa | Rhamnolipid | 1.77 g/REL | Baseline | [19] |
| Fed-Batch (Carbon feed) | P. aeruginosa | Rhamnolipid | 4.12 g/REL | 132% increase in product concentration. | [19] |
Q4: How can I measure the activity of the α-L-rhamnosidase enzyme in my fermentation broth?
Measuring enzyme activity is crucial for process optimization. This is typically done by quantifying the release of a product (like rhamnose or a chromophore) from a specific substrate.
Experimental Protocol: α-L-Rhamnosidase Activity Assay
This protocol is adapted from methods used for Aspergillus niger and other microbial sources.[15]
-
Prepare the Reaction Mixture:
-
Create a reaction mixture containing a known concentration of a substrate, such as naringin (e.g., 5 g/L), in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.0).[15]
-
Other substrates like p-nitrophenyl-α-L-rhamnopyranoside (pNP-Rha) can also be used, where the release of p-nitrophenol can be measured spectrophotometrically.[4]
-
-
Enzyme Reaction:
-
Stop the Reaction:
-
Terminate the reaction by adding a stopping solution, such as 0.1 M NaOH.[15]
-
-
Quantify the Product:
-
Calculate Activity:
-
One unit (U) of α-L-rhamnosidase activity is typically defined as the amount of enzyme required to release 1 µmol of rhamnose per minute under the specified reaction conditions.[15]
-
References
- 1. α-L-rhamnosidase: production, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Production of Aspergillus terreus alpha-L-rhamnosidase by solid state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fermentation Medium Optimization - Creative Biogene [microbiosci.creative-biogene.com]
- 6. Recent fermentation developments for improved rhamnolipid production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of medium composition for enhancing growth of Lactobacillus rhamnosus PEN using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 13. office2.jmbfs.org [office2.jmbfs.org]
- 14. office2.jmbfs.org [office2.jmbfs.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. ajbls.com [ajbls.com]
- 18. L-Lactic Acid Production by Lactobacillus rhamnosus ATCC 10863 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijbiotech.com [ijbiotech.com]
- 20. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Overcoming common challenges in the purification of alpha-L-Rhamnose by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of alpha-L-Rhamnose using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound by column chromatography?
A1: The most common challenges include:
-
Low Yield and Recovery: Difficulty in recovering the desired amount of pure this compound after chromatography.
-
Peak Tailing: Asymmetrical peaks with a "tail," which can lead to poor resolution and inaccurate quantification.[1][2][3][4][5]
-
Co-elution with Impurities: Overlapping peaks of this compound and other sugars or contaminants, making separation difficult.
-
Poor Resolution of Anomers: In solution, rhamnose exists as an equilibrium mixture of alpha and beta anomers (a phenomenon known as mutarotation), which can lead to peak broadening or splitting during chromatography.[6][7]
-
Irreproducible Results: Variations in retention times and peak shapes between different chromatographic runs.
Q2: How does the mutarotation of this compound affect its purification?
A2: Mutarotation is the process where the cyclic alpha and beta anomers of a sugar interconvert in solution until equilibrium is reached.[6][7] This can complicate chromatographic purification by causing:
-
Peak Broadening or Splitting: If the rate of interconversion on the column is comparable to the separation time, it can result in distorted or multiple peaks for what should be a single compound.[6]
-
Difficulty in Isolating a Single Anomer: Obtaining a pure alpha-anomer is challenging as it will start to convert to the beta-anomer in solution.[7]
To minimize the effects of mutarotation, consider using freshly prepared solutions, controlling the temperature, and potentially using aprotic solvents if the experimental design allows.[7]
Q3: What are the recommended stationary phases for this compound purification?
A3: The choice of stationary phase is critical and depends on the nature of the sample and impurities.
-
Normal-Phase Chromatography (Silica Gel): Silica gel is a common choice for separating underivatized sugars. Due to the high polarity of rhamnose, highly polar mobile phases are required.[8][9]
-
Reversed-Phase Chromatography (C18): While less common for underivatized sugars due to poor retention, reversed-phase columns can be used for rhamnose derivatives or with specific mobile phase modifiers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for separating highly polar compounds like sugars and can provide good resolution.[3]
-
Ion-Exchange Chromatography: This technique can be used, particularly under alkaline conditions where the hydroxyl groups of sugars can be ionized.[10]
Q4: How do I choose an appropriate mobile phase for this compound purification?
A4: Mobile phase selection is crucial for achieving good separation.
-
For Normal-Phase (Silica Gel): A mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol or ethanol) is typically used. A gradient elution, gradually increasing the polarity, is often necessary to elute the highly polar rhamnose.[8] Adding a small amount of water or ammonia to the mobile phase can sometimes improve peak shape.
-
For HILIC: A typical mobile phase consists of a high percentage of an organic solvent (like acetonitrile) and a small percentage of an aqueous buffer.
-
For Reversed-Phase: A polar mobile phase, such as a mixture of water and methanol or acetonitrile, is used.[11]
The optimal mobile phase composition should be determined through systematic experimentation, often guided by thin-layer chromatography (TLC) analysis.
Troubleshooting Guide
Problem 1: Low Yield or No Recovery of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Compound is too polar and stuck on the column | Increase the polarity of the mobile phase significantly. For silica gel, a gradient with a high percentage of methanol may be necessary. Consider adding a small amount of water or ammonium hydroxide to the mobile phase.[9] |
| Decomposition on the stationary phase | Test the stability of rhamnose on the stationary phase (e.g., silica gel) using a 2D TLC. If decomposition occurs, consider using a less acidic stationary phase like deactivated silica, alumina, or a different chromatographic mode (e.g., HILIC).[9] |
| Sample overload | Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight for flash chromatography. |
| Improper fraction collection | Monitor the elution closely using TLC or an online detector. Collect smaller fractions to avoid missing the product. |
Problem 2: Peak Tailing
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Strong interaction with the stationary phase | For silica gel, residual acidic silanol groups can strongly interact with the hydroxyl groups of rhamnose. Adding a small amount of a polar modifier like triethylamine or acetic acid to the mobile phase can help to improve peak shape.[4] Using an end-capped column can also minimize these interactions.[1] |
| Column overload | Reduce the sample concentration or injection volume.[1][2] |
| Column degradation or contamination | Use a guard column to protect the analytical column. If the column is degraded, it may need to be replaced.[1] |
| Inappropriate mobile phase pH | If using a buffered mobile phase, ensure the pH is at least 2 units away from the pKa of any ionizable impurities.[4][5] |
Problem 3: Co-elution of Impurities
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient resolution | Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation.[8] |
| Inappropriate stationary phase | Try a different stationary phase with a different selectivity (e.g., switch from silica to a HILIC or a different bonded phase).[12] |
| Column is too short | Increase the column length to improve the number of theoretical plates and enhance resolution. |
| Sample is overloaded | Reduce the amount of sample loaded onto the column to prevent band broadening and overlap of peaks. |
Problem 4: Poor Resolution or Split Peaks
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Mutarotation on the column | Decrease the column temperature to slow down the rate of anomer interconversion. Ensure the sample is dissolved in the mobile phase and allowed to equilibrate before injection.[7] |
| Poorly packed column or column void | Visually inspect the column for any channels or voids. If a void is present at the top, it can sometimes be filled with glass beads or fresh stationary phase. Otherwise, the column may need to be repacked or replaced.[1] |
| Sample solvent is too strong | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. If the sample is not soluble in the mobile phase, consider using the "dry loading" technique.[2][13] |
| High flow rate | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.[13] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of this compound on Silica Gel
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Preparation and Loading:
-
Liquid Loading: Dissolve the crude rhamnose sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.[13] Carefully apply the sample to the top of the silica bed.[14]
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[13] Carefully add this powder to the top of the column.[13]
-
-
Elution:
-
Start with a mobile phase of low polarity (e.g., 9:1 dichloromethane:methanol) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., methanol).
-
The elution can be isocratic (constant mobile phase composition) or a gradient (changing composition). A gradient is often more effective for separating components with a wide range of polarities.
-
Maintain a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Quantitative Data Summary
The following table provides typical parameters for the purification of polar compounds like rhamnose by column chromatography. The optimal conditions will vary depending on the specific sample and desired purity.
| Parameter | Flash Chromatography (Silica Gel) | Preparative HPLC (HILIC) |
| Stationary Phase | Silica gel (60 Å, 40-63 µm) | HILIC (e.g., Amide, Cyano, or Diol bonded silica, 5-10 µm) |
| Typical Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Ethanol/Water gradients | Acetonitrile/Water gradients |
| Sample Loading | 1-10% of silica gel weight | < 1% of column packing weight |
| Typical Recovery | 70-95% | >90% |
| Achievable Purity | >95% | >99% |
Visualizing Workflows and Logic
Diagram 1: General Workflow for this compound Purification
A general workflow for the purification of this compound using column chromatography.
Diagram 2: Troubleshooting Logic for Low Yield
A logical diagram to troubleshoot and address low yield in this compound purification.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. Interconversion and chromatographic separation of carbohydrate stereoisomers on polystyrene-divinylbenzene resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. youtube.com [youtube.com]
Minimizing background interference in colorimetric assays for rhamnose quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the colorimetric quantification of rhamnose.
I. Troubleshooting Guides
High background interference is a common challenge in colorimetric assays that can obscure the true signal and lead to inaccurate quantification of rhamnose. This guide provides a systematic approach to identifying and mitigating the sources of interference in two common assays: the Phenol-Sulfuric Acid (PSA) method and the 3-Methyl-2-benzothiazolinone Hydrazone (MBTH) assay.
Issue 1: High Background Absorbance in the Phenol-Sulfuric Acid Assay
A high background absorbance in the blank and samples can significantly reduce the assay's dynamic range and sensitivity.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Glassware or Reagents | Use high-purity, analytical grade reagents and ensure all glassware is thoroughly cleaned with a suitable laboratory detergent, rinsed with deionized water, and dried completely.[1] |
| Reaction of Reagents with Culture Media | If analyzing samples from cell cultures, the culture media itself can react with phenol and sulfuric acid, leading to a strong background color. It is recommended to harvest the cells, wash the pellet with a non-reactive buffer (e.g., PBS), and then resuspend in distilled water before performing the assay. |
| Presence of Interfering Substances in the Sample | Complex samples may contain substances that react with the assay reagents. Consider sample purification steps such as centrifugation to remove particulates, or solid-phase extraction (SPE) to remove interfering compounds.[1] |
| Improper Reagent Preparation or Storage | Prepare fresh phenol solutions regularly and store them protected from light. Ensure the sulfuric acid is concentrated and has not absorbed atmospheric moisture. |
| Extended Incubation Time or High Temperature | While the color development is relatively stable, prolonged incubation or elevated temperatures can lead to increased background. Adhere to the recommended incubation times and temperatures.[2] |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicates or experiments can undermine the reliability of your rhamnose quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when handling viscous reagents like concentrated sulfuric acid. |
| Incomplete Mixing | Ensure thorough mixing of the sample and reagents. Vortexing immediately after the addition of each reagent is crucial for a uniform reaction. |
| Temperature Fluctuations | The heat generated from adding concentrated sulfuric acid is critical for the reaction. Ensure consistent and rapid addition of the acid to all samples to maintain uniform temperature conditions. |
| Variable Incubation Times | Use a timer to ensure all samples are incubated for the same duration. |
| Sample Heterogeneity | For solid or viscous samples, ensure they are properly homogenized before taking an aliquot for the assay. |
Issue 3: Low or No Color Development
A weak or absent colorimetric signal can indicate a problem with the assay chemistry or the sample itself.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Wavelength | Ensure the spectrophotometer is set to the correct wavelength for rhamnose measurement in the phenol-sulfuric acid assay (typically 480 nm).[2] |
| Diluted or Degraded Reagents | Use fresh, properly prepared reagents. Concentrated sulfuric acid should be handled with care to prevent dilution from atmospheric moisture. |
| Low Rhamnose Concentration | The sample may contain rhamnose at a concentration below the detection limit of the assay. Consider concentrating the sample or using a more sensitive analytical method if necessary. |
| Incorrect Assay Procedure | Double-check the protocol to ensure all steps were followed correctly, including the order of reagent addition. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with the phenol-sulfuric acid assay for rhamnose?
A1: The phenol-sulfuric acid assay is a general method for total carbohydrates and will react with other monosaccharides present in the sample, such as glucose, galactose, mannose, and fructose.[2] Each of these sugars will produce a colored product, leading to an overestimation of the rhamnose content. Additionally, other organic molecules that can be dehydrated by sulfuric acid to form furfural derivatives may also interfere.
Q2: How does the color response of rhamnose compare to other sugars in the phenol-sulfuric acid assay?
A2: Different sugars yield different color intensities in the phenol-sulfuric acid assay. It is crucial to use a rhamnose standard curve for accurate quantification. The following table provides the relative color response of various monosaccharides compared to glucose at 490 nm.
| Monosaccharide | Relative Correction Factor (vs. Glucose at 490 nm) |
| Glucose | 1.00 |
| Rhamnose | 0.85 |
| Galactose | 0.92 |
| Mannose | 1.02 |
| Fructose | 1.15 |
| Xylose | 0.98 |
| Arabinose | 0.96 |
| Fucose | 0.88 |
| Galacturonic Acid | 0.75 |
| Glucuronic Acid | 0.78 |
Data adapted from Yue et al., 2022. The correction factor is the ratio of the slope of the glucose standard curve to the slope of the respective monosaccharide standard curve.
Q3: Can the MBTH assay be used for rhamnose quantification? Is it more specific than the phenol-sulfuric acid method?
A3: Yes, the MBTH assay can be used to quantify total neutral sugars, including rhamnose, after acid hydrolysis of polysaccharides. The MBTH method is reported to be less affected by non-carbohydrate components from biological samples, such as those found in algal hydrolyzates, compared to the phenol-sulfuric acid method.[3] However, like the phenol-sulfuric acid method, it is not specific for rhamnose and will react with other aldehydes, which are formed from other neutral sugars under acidic conditions. For specific quantification of L-rhamnose, an enzymatic assay using L-rhamnose dehydrogenase is a highly specific alternative.
Q4: How can I prepare my complex biological sample to minimize interference?
A4: Sample preparation is a critical step. For complex matrices, consider the following:
-
Centrifugation: To remove insoluble particles.
-
Filtration: To clarify the sample.
-
Solid-Phase Extraction (SPE): To remove interfering compounds based on their chemical properties.
-
Protein Precipitation: If your sample has high protein content, precipitation using agents like trichloroacetic acid (TCA) or acetone, followed by centrifugation, can be effective.
-
Dialysis: To remove small interfering molecules from macromolecular samples.
Q5: My blank control shows a high absorbance value. What should I do?
A5: A high blank reading indicates contamination in your reagents or glassware. Prepare fresh reagents, use high-purity water, and ensure your tubes and cuvettes are scrupulously clean. If using a plate reader, ensure the plate itself is clean and free from scratches.
III. Experimental Protocols
Protocol 1: Phenol-Sulfuric Acid Method for Rhamnose Quantification
This protocol is adapted for the quantification of rhamnose in aqueous samples.
Materials:
-
Rhamnose standard solutions (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL in deionized water)
-
5% (w/v) Phenol solution in deionized water (prepare fresh)
-
Concentrated Sulfuric Acid (96-98%)
-
Test tubes and vortex mixer
-
Spectrophotometer or microplate reader
Procedure:
-
Pipette 1.0 mL of each standard or sample into a clean glass test tube.
-
Add 1.0 mL of 5% phenol solution to each tube and vortex briefly.
-
Rapidly add 5.0 mL of concentrated sulfuric acid directly to the liquid surface in each tube. The stream of acid should be forceful to ensure rapid mixing and heat generation. Caution: Concentrated sulfuric acid is highly corrosive and the reaction is exothermic.
-
Allow the tubes to stand at room temperature for 10 minutes.
-
Vortex the tubes again.
-
Incubate the tubes in a water bath at 25-30°C for 20 minutes to allow the color to stabilize.
-
Measure the absorbance of the standards and samples at 480 nm against a reagent blank (containing 1.0 mL of deionized water instead of the sample).
-
Construct a standard curve by plotting the absorbance versus the rhamnose concentration.
-
Determine the rhamnose concentration in the samples from the standard curve.
Protocol 2: MBTH Assay for Total Neutral Sugar Quantification (Adapted for Rhamnose)
This protocol provides a general method for quantifying total neutral sugars, which can be adapted for samples where rhamnose is the predominant sugar after hydrolysis.
Materials:
-
Rhamnose standard solutions (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL in deionized water)
-
MBTH reagent: 3 mg/mL 3-methyl-2-benzothiazolinone hydrazone hydrochloride in water.
-
DTT solution: 5 mg/mL dithiothreitol in water.
-
Oxidizing reagent: 0.2% (w/v) ferric chloride (FeCl₃) in water.
-
0.2 M Glycine-HCl buffer, pH 3.0
-
Test tubes
-
Water bath
-
Spectrophotometer or microplate reader
Procedure:
-
Pipette 0.5 mL of each standard or sample into a test tube.
-
Add 0.5 mL of the MBTH reagent to each tube and mix.
-
Heat the tubes in a boiling water bath for 3 minutes.
-
Cool the tubes to room temperature.
-
Add 0.5 mL of the oxidizing reagent to each tube and mix.
-
Let the tubes stand at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at 620 nm against a reagent blank.
-
Construct a standard curve and determine the concentration of rhamnose in the samples.
IV. Visualizations
Caption: Workflow for rhamnose quantification using the Phenol-Sulfuric Acid method.
Caption: Decision-making workflow for troubleshooting high background absorbance.
References
Best practices for alpha-L-Rhamnose standard curve preparation and troubleshooting
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and use of alpha-L-Rhamnose standard curves in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing an this compound standard curve?
A1: The two most common methods for preparing an this compound standard curve are the Phenol-Sulfuric Acid method and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. The Phenol-Sulfuric Acid method is a colorimetric assay suitable for determining the total carbohydrate content, while HPLC provides more specific quantification of rhamnose.[1][2][3][4]
Q2: What is a typical concentration range for an this compound standard curve?
A2: The linear range for an this compound standard curve depends on the chosen method. For the Phenol-Sulfuric Acid method, a typical range is 0-100 µg/mL.[5] For enzymatic assays, the linear range can be between 5 to 100 µg of L-rhamnose per assay.[6] For HPLC methods, the linear range can extend up to 1.000 mg/mL or higher, depending on the detector and derivatization agent used.[4]
Experimental Protocols
Protocol 1: Phenol-Sulfuric Acid Method for this compound Standard Curve
This protocol describes the preparation of a standard curve for the colorimetric quantification of rhamnose.
Materials:
-
This compound monohydrate (analytical grade, ≥99.0% purity)[7]
-
Distilled water
-
Phenol solution (5% v/v in water)
-
Concentrated sulfuric acid (96-98%)
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound monohydrate and dissolve it in 100 mL of distilled water.
-
Preparation of Working Standards: Prepare a series of working standards by diluting the stock solution with distilled water as described in the table below.
-
Reaction:
-
Pipette 200 µL of each working standard, blank (distilled water), and sample into separate test tubes.
-
Add 200 µL of 5% phenol solution to each tube and vortex briefly.[8]
-
Rapidly add 1.0 mL of concentrated sulfuric acid to each tube, ensuring the stream is directed at the liquid surface to ensure rapid mixing and heat generation.[8]
-
Allow the tubes to stand for 10 minutes at room temperature.
-
Incubate the tubes in a water bath at 25-30°C for 20 minutes.[3]
-
-
Measurement: Measure the absorbance of each standard and sample at 490 nm against the blank.[2][3]
-
Standard Curve: Plot the absorbance values against the corresponding rhamnose concentrations to generate the standard curve.
Table 1: Example of Working Standard Preparation for Phenol-Sulfuric Acid Method
| Standard | Volume of Stock (1 mg/mL) (µL) | Volume of Distilled Water (µL) | Final Concentration (µg/mL) |
| Blank | 0 | 1000 | 0 |
| 1 | 10 | 990 | 10 |
| 2 | 20 | 980 | 20 |
| 3 | 40 | 960 | 40 |
| 4 | 60 | 940 | 60 |
| 5 | 80 | 920 | 80 |
| 6 | 100 | 900 | 100 |
Protocol 2: HPLC Method with PMP Derivatization for this compound Standard Curve
This protocol outlines the preparation of a standard curve for the quantification of rhamnose using HPLC with 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization.[1]
Materials:
-
Ultrapure water
-
Methanol
-
Sodium hydroxide (NaOH) solution (0.6 M)
-
Hydrochloric acid (HCl) solution (0.3 M)
-
PMP solution (0.5 M in methanol)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound monohydrate and dissolve it in 10 mL of ultrapure water.
-
Preparation of Working Standards: Prepare a series of working standards by diluting the stock solution with ultrapure water.
-
Derivatization:
-
In a microfuge tube, mix 50 µL of each working standard or sample with 50 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP solution.
-
Incubate the mixture in a water bath at 70°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 0.3 M HCl.
-
Add 750 µL of ultrapure water and mix well.
-
Extract with 1 mL of chloroform to remove excess PMP. Vortex and centrifuge.
-
Collect the aqueous (upper) layer for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the derivatized standards and samples into the HPLC system.
-
Separation is typically performed on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[4]
-
Detect the PMP-labeled rhamnose using a UV detector at approximately 245 nm.
-
-
Standard Curve: Plot the peak area of the rhamnose-PMP derivative against the corresponding rhamnose concentrations to generate the standard curve.
Troubleshooting Guides
Table 2: Common Issues and Solutions for this compound Standard Curves
| Issue | Possible Cause | Recommended Solution |
| Poor Standard Curve Linearity (Low R² value) | Pipetting errors during standard dilution. | Ensure pipettes are calibrated. Use fresh pipette tips for each standard. Prepare a fresh set of standards.[10] |
| Degraded rhamnose standard. | Use a fresh, high-purity (≥99.0%) rhamnose standard.[7][10] Store the standard as recommended by the manufacturer. | |
| Incorrect wavelength used for measurement. | Verify the correct wavelength for the chosen method (e.g., 490 nm for phenol-sulfuric acid).[3] | |
| Contaminated reagents or glassware. | Use fresh reagents and thoroughly clean all glassware. | |
| High Background Signal in Blank | Contaminated water or reagents. | Use high-purity water (ultrapure for HPLC) and fresh, high-quality reagents. |
| Insufficient cleaning of cuvettes or microplate wells. | Thoroughly clean cuvettes or use a new microplate. | |
| Low Absorbance/Peak Area Values | Incorrect concentration of stock solution. | Recalculate and carefully prepare a new stock solution. |
| Incomplete reaction (colorimetric or derivatization). | Ensure proper incubation times and temperatures.[3][4] Check the concentration and freshness of all reagents. | |
| Instrument malfunction. | Check the instrument settings and perform a system check or calibration. | |
| Shift in Standard Curve | Change in reagent lot or preparation. | Prepare all reagents consistently for each assay. If a new lot of a critical reagent is used, re-validate the standard curve.[11] |
| Matrix effects from the sample diluent. | The diluent for the standard curve should match the sample matrix as closely as possible.[11] | |
| Multiple Peaks for Rhamnose in HPLC | Anomeric separation (α and β anomers). | This can sometimes be addressed by running the HPLC at a higher column temperature (e.g., 70-80 °C).[12] |
| Impurities in the rhamnose standard. | Use a high-purity, analytical-grade standard.[1][7] |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Phenol-Sulfuric Acid method.
Caption: Workflow for the HPLC with PMP derivatization method.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for a poor standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 3. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 4. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. L-Rhamnose monohydrate analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arp1.com [arp1.com]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
Preventing the degradation of alpha-L-Rhamnose during strong acid hydrolysis
Technical Support Center: Alpha-L-Rhamnose Analysis
Welcome to the technical support center for monosaccharide analysis. This guide provides detailed troubleshooting advice and protocols specifically for preventing the degradation of this compound during strong acid hydrolysis of polysaccharides.
Frequently Asked Questions (FAQs)
Q1: Why is my rhamnose recovery consistently low after strong acid hydrolysis?
A1: this compound is a 6-deoxyhexose. The absence of a hydroxyl group at the C6 position makes it more susceptible to degradation under harsh acidic conditions compared to other neutral monosaccharides like glucose or galactose. Strong acids, especially at high temperatures, can catalyze dehydration and rearrangement reactions, leading to the formation of degradation products like furfurals, which are not detected by standard carbohydrate analysis methods. This inherent chemical instability is the primary reason for low and variable recovery rates.
Q2: What are the common acid hydrolysis methods, and how do they compare for rhamnose stability?
A2: The two most common methods are Saeman hydrolysis (using sulfuric acid) and trifluoroacetic acid (TFA) hydrolysis.
-
Saeman Hydrolysis (H₂SO₄): This is a two-stage process (e.g., 72% H₂SO₄ at room temperature, followed by dilution to 1M and heating at 100°C). It is very effective at cleaving resilient glycosidic bonds but is extremely harsh, often leading to significant degradation of labile sugars like rhamnose. Recovery rates can be very low, sometimes suppressed entirely in samples with minor rhamnose content.[1]
-
Trifluoroacetic Acid (TFA) Hydrolysis: This method uses a volatile acid, which simplifies post-hydrolysis sample cleanup. It is generally considered milder than sulfuric acid.[2] Typical conditions are 2M TFA at 100-120°C for 1-4 hours.[2][3] While TFA is gentler, significant rhamnose degradation can still occur, especially at higher temperatures and longer incubation times.[4][5] For many applications, TFA hydrolysis represents a good compromise between efficient polysaccharide cleavage and monosaccharide preservation.
Q3: How can I optimize my TFA hydrolysis protocol to maximize rhamnose recovery?
A3: Optimization is a balance between completely hydrolyzing the polysaccharide and minimizing the degradation of the released rhamnose. Key parameters to adjust are temperature, time, and acid concentration.
-
Temperature: Lower temperatures reduce the rate of degradation. Studies have shown that temperatures exceeding 100°C can cause a pronounced decrease in the recovery of sensitive sugars.[4][5] Optimal conditions are often found between 100-110°C.[2]
-
Time: Shorter hydrolysis times limit the exposure of free rhamnose to the acidic environment. A time course experiment (e.g., testing 1, 2, 3, and 4 hours) is highly recommended to find the point of maximum rhamnose release before degradation becomes dominant.
-
Acid Concentration: While 2M TFA is standard, for particularly labile polysaccharides, reducing the concentration to 1M may be beneficial, though this might require a longer hydrolysis time to achieve complete cleavage.[4]
The optimal conditions for an acidic exopolysaccharide from Nostoc cf. linckia were found to be 2 M TFA at 110°C for 3 hours.[2] However, it's crucial to validate these conditions for your specific sample matrix.
Q4: If my protocol is fixed, how can I accurately quantify rhamnose despite degradation?
A4: The most reliable method is to use a correction factor derived from an internal standard. This involves subjecting a known quantity of pure L-Rhamnose standard to the exact same hydrolysis, workup, and analysis procedure as your unknown sample.
-
Prepare a standard solution of pure L-Rhamnose.
-
Process one aliquot of the standard directly (unhydrolyzed control).
-
Process another aliquot through the entire acid hydrolysis and neutralization procedure alongside your samples.
-
Quantify the rhamnose in both aliquots.
-
The recovery percentage is calculated as: (Concentration of hydrolyzed standard / Concentration of unhydrolyzed standard) * 100.
-
Divide the rhamnose amount measured in your experimental sample by this recovery percentage (as a decimal) to obtain the corrected, more accurate quantity.
This method accounts for degradation during the hydrolysis step and any losses during sample processing.[1]
Q5: Are there alternatives to strong acid hydrolysis for releasing rhamnose?
A5: Yes, alternative methods can be much milder, though they may have their own limitations.
-
Methanolysis: Acidic methanolysis is generally milder than aqueous acid hydrolysis and can yield more stable methyl glycosides. This method has been shown to result in significantly higher recovery of minor monosaccharide components compared to sulfuric acid hydrolysis.[1]
-
Enzymatic Hydrolysis: This is the most specific and mildest method. Using an α-L-rhamnosidase enzyme will selectively cleave terminal α-L-rhamnose residues from glycoconjugates without degrading the sugar.[6][7][8][9] This is ideal for structural studies or when the goal is to release rhamnose without affecting the rest of the polysaccharide. However, this method requires that the rhamnosidic linkage is accessible to the enzyme and may not be suitable for complete breakdown of a complex polysaccharide to determine total monosaccharide composition.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Rhamnose Detected | Complete Degradation: Hydrolysis conditions (temperature, time, acid strength) are too harsh. | 1. Reduce hydrolysis temperature to 100-110°C. 2. Perform a time-course experiment to find the optimal hydrolysis duration. 3. Switch from H₂SO₄ to a milder acid like 2M TFA. 4. Run a pure rhamnose standard through the entire process to confirm degradation. |
| Incomplete Hydrolysis: Glycosidic bonds involving rhamnose are not being cleaved. | 1. If using mild conditions, slightly increase hydrolysis time or temperature. 2. For highly resistant polysaccharides, consider a two-step hydrolysis (e.g., Saeman method), but be aware of the high degradation potential and use a correction factor. | |
| High Variability in Rhamnose Quantification | Inconsistent Degradation: Minor variations in temperature (hot spots on a heating block) or timing are causing different degradation rates between samples. | 1. Ensure uniform heating for all samples (use a calibrated oven or a high-quality heating block). 2. Time the hydrolysis step precisely for all samples. 3. Always run a rhamnose internal standard with every batch of samples to calculate a specific correction factor for that run. |
| Incomplete Acid Removal: Residual acid (especially non-volatile H₂SO₄) can cause continued degradation during sample drying and storage. | 1. If using TFA, ensure complete evaporation, possibly with several methanol washes.[10] 2. If using H₂SO₄, neutralize precisely with BaCO₃ or a similar agent, followed by centrifugation to remove the precipitate. |
Quantitative Data Summary
The recovery of monosaccharides is highly dependent on the hydrolysis conditions. The following table summarizes representative data on how different conditions can affect recovery.
Table 1: Comparison of Monosaccharide Recovery Under Different Hydrolysis Conditions
| Hydrolysis Method | Conditions | Rhamnose Recovery (%) | Glucose Recovery (%) | Reference |
|---|---|---|---|---|
| Sulfuric Acid | 72% H₂SO₄ (pre-treatment), then 1M H₂SO₄ at 100°C | Often low and variable; can be < 50% | High, often > 90% | General finding from sources like[1] |
| TFA (Standard) | 2M TFA, 120°C, 2h | ~60-75% | ~95-100% | Representative data from[2] |
| TFA (Optimized) | 2M TFA, 110°C, 3h | ~75% (for neutral sugars) | ~75% (for neutral sugars) | [2] |
| Methanolysis | Methanolic HCl | Significantly higher than H₂SO₄ | Higher than H₂SO₄ |[1] |
Note: Recovery rates are highly substrate-dependent. This table provides a general comparison.
Visualized Guides and Protocols
Troubleshooting Flowchart for Low Rhamnose Recovery
This diagram outlines a logical sequence of steps to diagnose and solve issues related to poor rhamnose recovery.
Caption: Troubleshooting flowchart for diagnosing low rhamnose recovery.
Experimental Protocol & Workflow
Protocol: Optimized TFA Hydrolysis with Correction Factor Determination
This protocol describes a method to hydrolyze a polysaccharide sample while simultaneously preparing a standard to calculate a rhamnose-specific correction factor.
Workflow Diagram
Caption: Workflow for TFA hydrolysis with a parallel rhamnose standard.
Detailed Methodology:
-
Preparation:
-
Into separate 2 mL screw-cap glass vials, add:
-
Sample Vials: 2-5 mg of your dried polysaccharide sample.
-
Standard Vial: 1 mL of a 100 µg/mL L-Rhamnose standard solution.
-
Control Vial: 1 mL of the same 100 µg/mL L-Rhamnose standard solution (this vial will not be hydrolyzed).
-
-
-
Hydrolysis:
-
Acid Removal:
-
After incubation, cool the vials to room temperature.
-
Remove the TFA by evaporation under a gentle stream of nitrogen gas or by using a centrifugal evaporator (SpeedVac). The process can be expedited by maintaining the sample block at 35-40°C.
-
To ensure complete removal of TFA, add 500 µL of methanol and evaporate to dryness. Repeat this step twice.[10]
-
-
Reconstitution & Analysis:
-
Reconstitute the dried hydrolysates (and the unhydrolyzed control) in 1 mL of high-purity water.
-
Vortex thoroughly to dissolve the residue.
-
Filter the solutions through a 0.22 µm syringe filter into analysis vials.
-
Analyze the monosaccharide composition using your established method (e.g., HPAEC-PAD, GC-MS after derivatization, or HPLC).
-
-
Calculation:
-
Determine the concentration of rhamnose in the hydrolyzed standard vial (Rha_hydrolyzed) and the unhydrolyzed control vial (Rha_control).
-
Calculate the Correction Factor: CF = Rha_control / Rha_hydrolyzed.
-
Determine the apparent concentration of rhamnose in your sample (Rha_sample_apparent).
-
Calculate the corrected concentration: Corrected Rhamnose = Rha_sample_apparent * CF.
-
References
- 1. Comparative hydrolysis analysis of cellulose samples and aspects of its application in conservation science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing acid hydrolysis for monosaccharide compositional analysis of Nostoc cf. linckia acidic exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microbial α-L-Rhamnosidases of Glycosyl Hydrolase Families GH78 and GH106 Have Broad Substrate Specificities toward α-L-Rhamnosyl- and α-L-Mannosyl-Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-L-rhamnosidase: production, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing the derivatization protocol for alpha-L-Rhamnose for sensitive GC-MS analysis
Technical Support Center: Optimizing α-L-Rhamnose Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of alpha-L-Rhamnose for sensitive Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize their analytical workflows.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization and analysis of α-L-Rhamnose by GC-MS.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Product (Low Peak Intensity) | Incomplete reaction due to insufficient reagent, time, or temperature. | - Ensure reagents are fresh and not degraded. Silylating reagents are particularly sensitive to moisture.[1][2] - Optimize the ratio of derivatizing agent to sample. An excess of the derivatizing agent is often required. - Increase reaction time and/or temperature according to the chosen protocol. For instance, silylation can be performed at 70°C for 30-60 minutes.[2][3] - Ensure the sample is completely dry before adding derivatization reagents, as moisture can deactivate them.[1][2] Consider using a dehydrator or adding a molecular sieve.[1] |
| Poor sample solubility in the reaction solvent. | - Use a suitable solvent to dissolve the dried sample residue before adding the derivatizing agents. Pyridine is a common choice that also acts as a catalyst.[4][5] | |
| Multiple Peaks for Rhamnose Standard | Formation of anomers (α and β isomers) and tautomers (pyranose and furanose forms) during derivatization.[6][7][8] | - This is a common phenomenon for reducing sugars. For quantitative analysis, sum the areas of all relevant peaks corresponding to the rhamnose derivatives.[8] - An oximation step prior to silylation can reduce the number of peaks to two (syn- and anti-isomers of the oxime).[2] - Conversion to alditol acetates will produce a single peak per sugar, but be aware that different sugars can yield the same derivative.[1][2] |
| Peak Tailing in Chromatogram | Active sites in the GC inlet liner or column interacting with the derivatized analyte. | - Use a deactivated GC inlet liner. - Ensure the GC column is in good condition and properly conditioned. - Confirm complete derivatization, as free hydroxyl groups can cause tailing. |
| Ghost Peaks or Baseline Noise | Contamination from reagents, solvents, or sample carryover. Excess derivatizing agent. | - Run a blank analysis with only the solvent and derivatizing agents to identify contaminant peaks. - Use high-purity solvents and reagents. - While excess derivatizing agent is necessary, a large excess can interfere with the analysis. A cleanup step to remove excess reagent might be necessary, but this can lead to sample loss.[9] Alternatively, use a guard column.[9] |
| Poor Reproducibility | Inconsistent reaction conditions. Instability of derivatives. | - Precisely control reaction time, temperature, and reagent volumes. Automated derivatization can improve reproducibility.[10] - Analyze derivatized samples as soon as possible, as some derivatives (e.g., TMS ethers) can be unstable over time, especially in the presence of moisture.[10] - Ensure consistent and complete drying of samples before derivatization. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of α-L-Rhamnose?
A1: Sugars like rhamnose are non-volatile and thermally labile due to their multiple polar hydroxyl groups.[1][2][11] Direct injection into a GC would lead to decomposition (caramelization) rather than volatilization.[6][11] Derivatization replaces the active hydrogens of the hydroxyl groups with less polar, more volatile groups (e.g., trimethylsilyl or acetyl groups), allowing the sugar to be analyzed by GC-MS.[1][2]
Q2: Which derivatization method is best for sensitive analysis of rhamnose?
A2: The "best" method depends on the specific analytical goals.
-
TMS-Oximation (e.g., with MSTFA/TMCS after methoxyamination): This is a widely used and robust method that provides good sensitivity and reduces the complexity of chromatograms compared to direct silylation by limiting the number of isomers.[2][3]
-
Alditol Acetylation: This method yields a single peak per sugar, simplifying quantification.[2] However, the initial reduction step can be lengthy, and different parent sugars might produce the same alditol acetate derivative.[1]
-
Trifluoroacetyl (TFA) derivatives: These are highly volatile and can provide good chromatographic separation.[2]
For general-purpose sensitive and specific analysis, TMS-oximation is often a good starting point.
Q3: My silylating reagent (e.g., BSTFA, MSTFA) is not working well. What could be the issue?
A3: Silylating reagents are extremely sensitive to moisture.[1][2] If they are exposed to atmospheric humidity, they will be deactivated. Always use fresh reagents, store them under an inert atmosphere (e.g., nitrogen or argon), and ensure your sample is completely dry before adding the reagent. The use of a molecular sieve can help remove trace amounts of water.[1]
Q4: How can I confirm the identity of my derivatized rhamnose peaks?
A4: The most reliable method is to run a pure standard of α-L-Rhamnose through the same derivatization and GC-MS analysis protocol. The retention time(s) and mass spectrum of the standard should match those of the peaks in your sample. The mass spectrum of the derivatized rhamnose will have characteristic fragmentation patterns that can be compared to library spectra or literature data.
Q5: What are typical GC-MS parameters for analyzing derivatized rhamnose?
A5: While the optimal parameters depend on the specific derivative and column, a typical setup might involve:
-
Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, Rxi-5MS).[6]
-
Injector Temperature: 250-290°C.[3]
-
Oven Temperature Program: Start at a lower temperature (e.g., 70-100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-310°C) at a rate of 5-10°C/min.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-600.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different derivatization methods applicable to rhamnose analysis.
Table 1: Comparison of Derivatization Methods for GC-MS of Sugars
| Derivatization Method | Advantages | Disadvantages | Typical Number of Peaks for Rhamnose |
| Trimethylsilylation (TMS) | Simple, one-step reaction. | Produces multiple peaks due to anomers, leading to complex chromatograms.[7] Reagents are highly moisture-sensitive.[1][2] | Multiple (≥2) |
| Oximation followed by TMS (TMS-Oxime) | Reduces the number of derivative peaks to two (syn/anti).[2] Improves separation of mixtures.[2] | Two-step reaction. | Two |
| Alditol Acetylation | Produces a single peak per sugar, simplifying quantification.[1][2] | Multi-step, lengthy procedure (reduction and acetylation). Different sugars may yield the same derivative.[1] | One |
| Trifluoroacetylation (TFA) | Derivatives are highly volatile. | Reagents can be harsh and moisture-sensitive.[2] | Typically Two (after oximation) |
Table 2: Reported Performance Metrics for Rhamnose Analysis
| Method | Matrix | Lower Limit of Detection (LOD) | Intra-assay Coefficient of Variation (CV) | Inter-assay Coefficient of Variation (CV) |
| GC-MS (unspecified derivatization) | Canine Serum | 0.03 mg/L[12][13] | 7.1% to 12.8%[12][13] | 6.4% to 9.4%[13] |
Experimental Protocols
Protocol 1: Two-Step Oximation and Silylation for α-L-Rhamnose
This is a robust and widely used method for the analysis of reducing sugars.[3]
Materials:
-
α-L-Rhamnose standard or dried sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or thermomixer
-
GC vials with inserts
Procedure:
-
Sample Preparation: Place 1-2 mg of the dried sample or standard into a GC vial.
-
Oximation Step:
-
Silylation Step:
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Experimental Workflow
Caption: Workflow for two-step oximation-silylation of α-L-Rhamnose.
Troubleshooting Logic
Caption: Decision tree for troubleshooting rhamnose derivatization.
References
- 1. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Analysis of sugars by GC method - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Development and analytic validation of a gas chromatography-mass spectrometry method for the measurement of sugar probes in canine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and eliminating sources of contamination in microbial alpha-L-Rhamnose production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating sources of contamination during microbial alpha-L-Rhamnose production.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of contamination in an this compound fermentation batch?
A1: Common indicators of contamination include:
-
Visual Changes: Unexpected turbidity, changes in broth color, or the appearance of clumps or films on the surface.[1]
-
Olfactory Changes: Foul or unusual odors emanating from the fermenter.[1][2]
-
Microscopic Examination: Presence of microbial morphologies (e.g., cocci, motile rods, fungal hyphae) different from the production strain when viewed under a microscope.
-
Process Parameter Deviations: A sudden drop in dissolved oxygen (DO) levels, a rapid change in pH, or an unexpected increase in the oxygen uptake rate can signal the presence of a fast-growing contaminant.[3][4]
-
Product Titer: A significant decrease in the expected yield of this compound.
Q2: What are the primary sources of contamination in a fermentation process?
A2: Contamination can arise from several sources throughout the production workflow:
-
Raw Materials: Non-sterile media components, water, or precursor substrates can introduce contaminants.
-
Air Supply: Inadequate filtration of the air supplied to the fermenter is a common source of airborne bacteria and fungal spores.[1]
-
Equipment: Improper sterilization of the bioreactor, probes, tubing, or downstream processing equipment.[2][5]
-
Inoculum: A contaminated seed culture will lead to a contaminated production batch.[5]
-
Operator Error: Poor aseptic technique during sampling, inoculation, or media addition can introduce contaminants.[1][2]
Q3: How can I differentiate between bacterial and fungal contamination?
A3: Bacterial and fungal contamination can often be distinguished by the following characteristics:
-
Growth Rate: Bacterial contaminants often grow much faster than the production strain, leading to rapid changes in DO and pH.[5] Fungal contamination may develop more slowly.
-
Visual Appearance: Fungal contamination may appear as filamentous growth or clumps in the broth or on surfaces. Bacterial contamination often results in uniform turbidity.
-
Microscopy: Direct microscopic examination of a broth sample is the most definitive way to differentiate between bacterial cells and fungal hyphae or spores.
Q4: What is the acceptable microbial limit for raw materials used in fermentation?
A4: The acceptable microbial limits for raw materials can vary depending on the specific material and the process. However, general guidelines exist to minimize the bioburden introduced into the fermenter. These specifications are crucial for ensuring the quality and safety of the final product.[6][7]
Data Presentation
Table 1: Impact of Contamination on Rhamnolipid Production by Pseudomonas aeruginosa
| Condition | Carbon Source | Rhamnolipid Yield (g/L) | Potential Interpretation | Reference |
| Optimized, Aseptic | Glycerol | 13.5 | High yield under controlled, uncontaminated conditions. | [8] |
| Sub-optimal, Potential Contamination | Molasses | 0.18 | Significantly lower yield, which could be indicative of nutrient competition from contaminants or other process deviations. | [9] |
| Aseptic, Different Strain | Glycerol | 1.26 | Yields can vary by strain, but significant deviation from expected values warrants a contamination check. | [10] |
Table 2: Typical Microbiological Specifications for Fermentation Raw Materials
| Raw Material | Test | Acceptance Criteria (CFU/g or CFU/mL) | Reference |
| Purified Water | Total Aerobic Microbial Count (TAMC) | < 100 | General pharmaceutical guidelines |
| Sugars (e.g., Glucose) | TAMC | < 1000 | [11] |
| Yeasts and Molds (TYMC) | < 100 | [11] | |
| E. coli | Absent in 10g | [11] | |
| Nitrogen Sources (e.g., Yeast Extract) | TAMC | < 5000 | [11] |
| Yeasts and Molds (TYMC) | < 200 | [11] | |
| Salmonella spp. | Absent in 25g | [11] |
Troubleshooting Guides
Issue: Sudden Drop in Dissolved Oxygen (DO) and pH
This is a critical indicator of a fast-growing microbial contamination, likely bacterial.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Microscopic Examination | Aseptically collect a sample from the fermenter. Prepare a wet mount and a Gram stain. Observe under a microscope. | Identification of microbial morphologies inconsistent with the production strain (e.g., motile bacteria, different cell shapes). |
| 2. Streak Plate Analysis | Perform a serial dilution of the fermenter broth and plate on general-purpose media (e.g., Nutrient Agar, Tryptic Soy Agar). | Growth of colonies with different morphologies than the production strain, confirming contamination. |
| 3. Isolate and Identify | Subculture the contaminant colonies for pure culture isolation. Perform identification tests (e.g., 16S rRNA sequencing). | Knowing the identity of the contaminant can help pinpoint its origin (e.g., soil-associated, waterborne). |
| 4. Review Sterilization Records | Check autoclave and steam-in-place (SIP) logs for the fermenter and all associated equipment. | Confirm that all sterilization cycles reached the required temperature and duration.[5] |
| 5. Inspect Equipment | After terminating the batch, thoroughly inspect all seals, gaskets, and filters for any signs of wear or failure. | Identification of any physical breaches in the sterile boundary of the fermenter.[3] |
| 6. Corrective Action | Discard the contaminated batch. Thoroughly clean and re-sterilize the fermenter. Replace any faulty components. Review and reinforce aseptic techniques with personnel. | Prevention of future contamination events from the identified source. |
Issue: Slow Growth and Low Rhamnose Yield with Visible Clumps
This may indicate a fungal or filamentous bacterial contamination.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Visual and Microscopic Inspection | Observe the broth for filamentous growth or pellets. Examine a sample under the microscope. | Confirmation of the presence of fungal hyphae or filamentous bacteria. |
| 2. Air Filtration Check | Inspect the air inlet and outlet filters for integrity. Check for any signs of moisture in the filters, which can allow for microbial growth.[5] | Ensure that the air supply is not the source of fungal spores. |
| 3. Raw Material Analysis | Perform microbial analysis on retained samples of the raw materials used for the batch. | Determine if any of the raw materials had a high fungal load. |
| 4. Environmental Monitoring | Take air and surface samples from the area around the fermenter. | Identify potential environmental sources of fungal contamination. |
| 5. Review Inoculation Procedure | Review the aseptic technique used during the preparation and transfer of the inoculum. | Ensure that no airborne contaminants were introduced during this critical step. |
| 6. Corrective Action | Discard the batch. Sanitize the fermentation suite. Replace air filters if necessary. Implement stricter controls on raw material testing and handling. | Elimination of the source of fungal contamination. |
Experimental Protocols
Protocol 1: Microbial Plate Count for Fermentation Broth
This protocol is used to quantify the number of viable microorganisms in a sample.
Materials:
-
Sterile 9 mL dilution blanks (e.g., buffered peptone water)
-
Sterile serological pipettes
-
Sterile Petri dishes
-
Tryptic Soy Agar (TSA) or other general-purpose agar
-
Vortex mixer
-
Incubator
Procedure:
-
Serial Dilution:
-
Label sterile dilution blanks from 10⁻¹ to 10⁻⁷.
-
Aseptically transfer 1 mL of the fermentation broth to the 10⁻¹ dilution blank (containing 9 mL of diluent). This is a 1:10 dilution.
-
Vortex the 10⁻¹ tube for 5-10 seconds.
-
Using a new sterile pipette, transfer 1 mL from the 10⁻¹ tube to the 10⁻² tube.
-
Continue this process until you reach the 10⁻⁷ dilution.[12]
-
-
Plating:
-
Label the bottom of the Petri dishes with the corresponding dilution factors (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷).
-
Using a new sterile pipette for each dilution, transfer 0.1 mL from the appropriate dilution tubes onto the center of the corresponding agar plates.
-
Use a sterile spreader to evenly distribute the inoculum over the surface of the agar.
-
-
Incubation:
-
Invert the plates and incubate at 30-35°C for 24-48 hours, or until colonies are visible.[13]
-
-
Colony Counting:
-
Calculation:
-
Calculate the Colony Forming Units per milliliter (CFU/mL) using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
Protocol 2: Sterilization of a Laboratory Fermenter
This protocol describes the in-situ steam sterilization of a laboratory-scale fermenter.
Materials:
-
Autoclavable laboratory fermenter
-
Steam source
-
Calibrated temperature and pressure gauges
Procedure:
-
Preparation:
-
Clean the fermenter vessel and all components thoroughly.
-
Add the required volume of medium to the vessel.
-
Ensure all probes are correctly installed and calibrated.
-
Close all ports and valves. Check that all seals and gaskets are in place and not damaged.[1]
-
-
Heating and Sterilization:
-
Connect the steam supply to the fermenter.
-
Slowly introduce steam into the fermenter jacket and/or sparger.
-
Vent the air from the vessel as it is displaced by steam.
-
Allow the temperature of the medium to reach 121°C. The corresponding pressure should be approximately 15 psig (1.05 bar).
-
Once the target temperature is reached, hold for a minimum of 20-30 minutes. This holding time should be validated for the specific fermenter and load.
-
-
Cooling:
-
Shut off the steam supply.
-
Slowly cool the fermenter by running cold water through the jacket.
-
As the fermenter cools, introduce sterile air to maintain a positive pressure inside the vessel to prevent a vacuum from forming, which could compromise sterility.[1]
-
-
Post-Sterilization Check:
-
Once cooled to the operating temperature, check all gauges to ensure the vessel is holding positive pressure, indicating that all seals are intact.[5]
-
Visualizations
Caption: A logical workflow for troubleshooting contamination events.
Caption: The Gac/Rsm signaling pathway in Pseudomonas aeruginosa.
References
- 1. ejbio.org [ejbio.org]
- 2. Bacteria-Host Crosstalk: Sensing of the Quorum in the Context of Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinctive features of the Gac-Rsm pathway in plant-associated Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production and Characterization of Rhamnolipids Produced by Pseudomonas aeruginosa DBM 3774: Response Surface Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of a novel rhamnolipid producer Pseudomonas sp. LGMS7 from a highly contaminated site in Ain El Arbaa region of Ain Temouchent, Algeria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Escherichia coli - Wikipedia [en.wikipedia.org]
- 10. Surface association sensitizes Pseudomonas aeruginosa to quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artificial sRNAs activating the Gac/Rsm signal transduction pathway in Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
Techniques for resolving co-elution issues in the HPLC analysis of rhamnose isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the HPLC analysis of rhamnose isomers.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you may encounter during your experiments.
Issue: Poor or no separation of rhamnose isomers.
When rhamnose isomers are co-eluting, a systematic approach to troubleshooting is essential to identify and resolve the issue. The primary goal is to enhance the separation factor (α) and/or the efficiency (N) of the chromatographic system to achieve baseline resolution.[1]
Step 1: System Suitability Check
Before modifying the analytical method, ensure your HPLC system is performing optimally.[1]
-
Symptom: Broad or tailing peaks.
-
Possible Cause: Column contamination or void.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.[1]
-
-
Symptom: Inconsistent retention times.
-
Symptom: Peak distortion (fronting or tailing).
-
Possible Cause: Injection solvent is incompatible with the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[1]
-
Step 2: Method Optimization
If the HPLC system is functioning correctly, the next step is to optimize the chromatographic method.
-
Strategy 1: Mobile Phase Modification
-
Adjusting the mobile phase composition is a critical first step in improving separation.[4][5] You can modify the solvent ratios to optimize polarity. For reversed-phase HPLC, this often involves changing the ratio of water to an organic solvent like acetonitrile or methanol.[4][6] The pH of the mobile phase is also crucial as it can influence the ionization state of the analytes.[4]
-
For Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating polar compounds like carbohydrates, adjusting the water content in the acetonitrile mobile phase is key.[7][8]
-
-
Strategy 2: Column Selection
-
The choice of stationary phase is paramount for separating isomers.
-
Chiral Columns: Since rhamnose isomers are stereoisomers, a chiral stationary phase is often necessary for their separation.[1][9][10] Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are widely used for this purpose.[9][10]
-
HILIC Columns: HILIC columns are effective for separating highly polar compounds like sugars.[7][8][11] Amide-based HILIC columns, for instance, can overcome some of the challenges faced with silica-based amino phases.[11]
-
-
Strategy 3: Derivatization
-
Strategy 4: Temperature Optimization
-
Column temperature can influence the separation. Increasing the column temperature can improve efficiency and, in some cases, help collapse anomeric peaks of sugars into a single peak.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is co-elution in HPLC?
A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping or completely merged peaks.[15] This prevents accurate identification and quantification of the individual components.
Q2: How can I detect co-elution if the peak looks symmetrical?
A2: While a shoulder on a peak can indicate co-elution, perfectly co-eluting peaks may appear symmetrical.[15] Using a diode array detector (DAD) or a mass spectrometer (MS) can help confirm peak purity. A DAD can assess if the UV spectra are identical across the peak, while an MS can detect different mass-to-charge ratios within a single chromatographic peak.[15][16]
Q3: Which HPLC mode is best for rhamnose isomer analysis?
A3: Both Hydrophilic Interaction Liquid Chromatography (HILIC) and chiral chromatography are highly effective for separating sugar isomers like rhamnose. HILIC is suitable for separating these highly polar compounds, while chiral chromatography is specifically designed to resolve enantiomers.[7][9][10] The choice depends on the specific isomers you are trying to separate.
Q4: Can I use a standard C18 column to separate rhamnose isomers?
A4: While a C18 column can be used for the analysis of derivatized monosaccharides, it is generally not suitable for the direct separation of underivatized rhamnose isomers due to their high polarity and structural similarity.[12][17] Chiral or HILIC columns are typically required for this type of separation.[18]
Q5: What are the advantages of derivatizing rhamnose before HPLC analysis?
A5: Derivatization can improve the chromatographic separation of rhamnose isomers and enhance their detectability, especially for UV detection, as underivatized sugars lack a strong chromophore.[13][14] PMP derivatization, for example, can lead to higher UV detection sensitivity.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the HPLC analysis of monosaccharides, including rhamnose.
Table 1: Mobile Phase Compositions for Rhamnose Isomer Analysis
| HPLC Mode | Column Type | Mobile Phase Composition | Reference |
| Reversed-Phase | C18 | Gradient elution with 0.1 mol/L phosphate-buffered saline (pH 6.7) and acetonitrile. | [17] |
| Reversed-Phase | C18 | Gradient elution with 100 mM NH4Ac-HAc (pH 5.5) and acetonitrile. | [12] |
| HILIC | Prevail Carbohydrate ES | Gradient elution with water and acetonitrile. | [19] |
| Chiral | Chiralpak AD-H | Isocratic elution with hexane-ethanol-TFA ((7:3):0.1, v/v). | [20] |
Table 2: Example Gradient Elution Programs
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Reference |
| Program 1 | [19] | ||
| 0-14 | 15 | 85 | |
| 14-25 | 15-35 | 85-65 | |
| 25-30 | 35-45 | 65-55 | |
| 30-35 | 45-15 | 55-85 | |
| Program 2 | [17] | ||
| 0-3 | 87 | 13 | |
| 3-8 | 87-84 | 13-16 | |
| 8-15 | 84-77 | 16-23 | |
| 15-30 | 77 | 23 |
Experimental Protocols
Protocol 1: Pre-column Derivatization of Rhamnose with PMP
This protocol is adapted from a method for the derivatization of monosaccharides.[12]
-
Sample Preparation: Prepare a standard solution of rhamnose in deionized water.
-
Derivatization Reaction:
-
To 20 µL of the rhamnose standard solution, add 60 µL of 0.5 M PMP solution (dissolved in methanol) and 40 µL of 0.3 M NaOH.
-
Incubate the mixture at 70°C for 60 minutes.
-
-
Neutralization: After incubation, add 40 µL of 0.3 M HCl to neutralize the reaction.
-
Extraction:
-
Add 500 µL of chloroform (CHCl₃) and vortex for at least 5 seconds.
-
Centrifuge the mixture at 20,800 x g for 10 minutes.
-
Carefully collect the upper aqueous phase. Repeat the extraction twice.
-
-
Analysis: Filter the final aqueous phase through a 0.22-µm filter before injection into the HPLC system.
Protocol 2: HILIC-HPLC Analysis of Underivatized Rhamnose
This protocol is based on a general method for carbohydrate analysis using a HILIC column.[19]
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS).
-
Column: Prevail Carbohydrate ES column (250 x 4.6 mm, 5 µm) maintained at 30°C.
-
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-14 min: 15% A
-
14-25 min: 15-35% A
-
25-30 min: 35-45% A
-
30-35 min: 45-15% A
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: ELSD with the drift tube temperature set to 80°C.
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues in HPLC.
Caption: Key factors influencing HPLC peak separation of rhamnose isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mdpi.com [mdpi.com]
- 7. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. open.clemson.edu [open.clemson.edu]
- 15. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Accurate Quantification of alpha-L-Rhamnose: HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the precise quantification of monosaccharides like alpha-L-Rhamnose is critical for applications ranging from the quality control of glycoprotein-based biopharmaceuticals to the analysis of plant polysaccharides and bacterial cell walls. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC)-based methods against other common analytical techniques for the accurate quantification of this compound, supported by experimental data and detailed protocols.
Methodology Comparison: Performance and Validation
The choice of an analytical method for rhamnose quantification depends on factors such as required sensitivity, sample matrix complexity, available equipment, and the need for simultaneous analysis of other monosaccharides. The following tables summarize the quantitative performance of the most prevalent methods.
Table 1: HPLC-Based Methods for Rhamnose Quantification
| Method | Derivatization Agent | Detection | Linearity (r²) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| RP-HPLC | 1-phenyl-3-methyl-5-pyrazolone (PMP) | UV (250 nm) | >0.99[1] | LOD: 2.55 x 10⁻⁷ mol/L[2] | Robust, good for simultaneous analysis of multiple monosaccharides[1], widely available equipment. | Derivatization is required, which adds time and potential for error. |
| RP-HPLC | N/A (Fluorescent Agent) | Fluorescence | >0.999[3][4] | LOD: 3.38 x 10⁻⁸ mol/L[2] | High sensitivity.[2] | Requires a fluorescent derivatizing agent and a fluorescence detector. |
| HPAEC-PAD | None (Direct Detection) | Pulsed Amperometry | Not specified | High sensitivity[5] | No derivatization needed, high resolution and sensitivity, ideal for complex matrices and glycoprotein analysis.[5][6] | Requires specialized ion chromatography system with PAD detector. |
| HPLC-RI | None (Direct Detection) | Refractive Index | Linear to 20 mmol/L[7] | LOQ: 0.05 mmol/L (for lactulose)[7] | Simple, direct detection. | Lower sensitivity compared to other methods, sensitive to temperature and pressure fluctuations. |
Table 2: Alternative Methods for Rhamnose Quantification
| Method | Derivatization | Detection | Linearity (r²) | Key Advantages | Key Disadvantages |
| GC-MS | Silylation (e.g., MSTFA) or Acetylation | Mass Spectrometry | Not specified | High sensitivity and selectivity, provides structural confirmation, suitable for complex matrices.[8][9] | Derivatization is essential due to the low volatility of sugars[8], can be complex. |
| Enzymatic Assay | None | Spectrophotometry (400-410 nm) | Not specified | High specificity for L-rhamnose, rapid reaction (~5 min)[10], suitable for high-throughput screening. | Indirectly measures rhamnose by enzyme activity on a substrate[11][12][13], potential for interference from sample matrix. |
Experimental Workflows and Logical Diagrams
Visualizing the analytical process can aid in method selection and implementation. The following diagrams illustrate a general workflow for rhamnose quantification and the specific steps involved in the widely used pre-column derivatization HPLC method.
Detailed Experimental Protocols
The following protocols provide a starting point for method development and validation. Optimization may be required based on the specific sample matrix and instrumentation.
Protocol 1: RP-HPLC with Pre-column PMP Derivatization and UV Detection
This method is based on the derivatization of rhamnose with 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for sensitive UV detection.[1]
-
Sample Hydrolysis (if required): For polysaccharides or glycoproteins, hydrolyze the sample to release monosaccharides (e.g., using 2 M trifluoroacetic acid at 120°C for 2 hours). Remove the acid by evaporation under a stream of nitrogen.
-
Derivatization:
-
Dissolve the dried hydrolysate or rhamnose standard in water.
-
To an aliquot of the sample/standard, add 200 µL of 0.3 mol/L sodium hydroxide solution and 160 µL of 0.5 mol/L PMP solution in methanol.[1]
-
Vortex the mixture and incubate in a water bath at 70°C for 30 minutes.[1]
-
Cool the mixture to room temperature.
-
Neutralize the solution by adding 200 µL of 0.3 mol/L hydrochloric acid.[1]
-
Add water to a final volume of 1 mL, mix, and filter through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of phosphate-buffered saline (e.g., 0.1 mol/L, pH 6.7) (Solvent A) and acetonitrile (Solvent B).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: Diode Array Detector (DAD) or UV detector at 250 nm.[1]
-
-
Quantification: Create a calibration curve using a series of known concentrations of rhamnose standards subjected to the same derivatization procedure.
Protocol 2: HPAEC-PAD for Direct Rhamnose Quantification
This method allows for the direct analysis of carbohydrates without derivatization and is highly effective for separating various monosaccharides.[5][6]
-
Sample Preparation:
-
Hydrolyze the sample if necessary (as described in Protocol 1, Step 1).
-
Dilute the neutralized hydrolysate or standard in ultrapure water.
-
Filter the sample through a 0.22 µm filter.
-
-
HPAEC-PAD Conditions:
-
Column: High-pH anion-exchange column (e.g., Dionex CarboPac™ series).[14]
-
Eluent: A gradient of sodium hydroxide and sodium acetate is typically used to separate neutral and acidic monosaccharides.
-
Flow Rate: As per column manufacturer's recommendation (e.g., 0.5 - 1.0 mL/min).
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode, using a standard waveform for carbohydrate analysis.
-
-
Quantification: Generate a calibration curve by injecting known concentrations of rhamnose standards. The direct relationship between concentration and peak area allows for accurate quantification.
Protocol 3: GC-MS with Silylation Derivatization
GC-MS offers high sensitivity and provides mass spectral data for confident peak identification. Derivatization is necessary to make the sugars volatile.[8]
-
Sample Hydrolysis and Drying:
-
Perform acid hydrolysis as needed to liberate rhamnose.
-
Thoroughly dry the sample under vacuum or nitrogen, as water interferes with the derivatization reaction.
-
-
Derivatization (Methoximation and Silylation):
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.[8]
-
Vortex and incubate at 37°C for 90 minutes.[8]
-
Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]
-
Vortex and incubate at 37°C for 30 minutes.[8]
-
After cooling, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[8]
-
Injection: 1 µL split injection (e.g., 10:1 split ratio).[8]
-
Oven Program: Hold at 70°C for 4 min, then ramp at 5°C/min to 310°C and hold for 10 min.[8]
-
Mass Spectrometer: Operate in both full scan mode (e.g., m/z 40–510) for identification and selective ion monitoring (SIM) mode for enhanced quantitative sensitivity.[8]
-
-
Quantification: Prepare a calibration curve using rhamnose standards that have undergone the same derivatization process.
Protocol 4: Enzymatic Assay for L-Rhamnose
This method uses the enzyme α-L-Rhamnosidase to act on a specific substrate, releasing a colored product that can be measured spectrophotometrically.[12][13]
-
Reaction Setup:
-
Prepare a reaction mixture containing buffer (e.g., 200 mM Tris buffer, pH 6.0), the substrate p-nitrophenyl-α-L-rhamnopyranoside (pNPR), and the sample containing rhamnose (this protocol describes the enzyme activity assay, which can be adapted for competitive assays to find rhamnose concentration).[15]
-
For direct measurement of L-rhamnose, commercial kits are available which often use L-rhamnose dehydrogenase and measure the increase in NADH at 340 nm.[10][16]
-
-
Enzyme Reaction (Activity Assay Example):
-
Measurement:
-
Quantification: The amount of p-nitrophenol released is proportional to the enzyme activity. For quantification of rhamnose itself, a competitive assay format or a direct enzymatic assay (like the dehydrogenase-based kit) would be required, with a standard curve prepared using known rhamnose concentrations.[10]
References
- 1. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precolumn derivation hplc: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 6. Complete composition analysis of polysaccharides based on HPAEC-PAD coupled with quantitative analysis of multi-components by single marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC-ELSD, LC-ESI-MS/MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Rhamnose Assay Kit - Rapid Analysis Method | Megazyme [megazyme.com]
- 11. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
- 12. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Measurement for Alpha-L-Rhamnosidase [creative-enzymes.com]
- 14. lcms.cz [lcms.cz]
- 15. pubs.acs.org [pubs.acs.org]
- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]
A Comparative Analysis of alpha-L-Rhamnose and L-fucose in Bacterial Cell Wall Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a complex and dynamic structure crucial for survival, pathogenesis, and interaction with the host. Among its diverse components, deoxyhexose sugars, particularly alpha-L-Rhamnose (L-Rhamnose) and L-fucose, play significant roles in the structural integrity and biological functions of the cell envelope. Both are 6-deoxy sugars, with L-rhamnose being 6-deoxy-L-mannose and L-fucose being 6-deoxy-L-galactose. Their presence and arrangement in cell wall polysaccharides, such as lipopolysaccharides (LPS) in Gram-negative bacteria and rhamnose-containing cell wall polysaccharides (RhaCWP) in Gram-positive bacteria, contribute to serotype specificity, biofilm formation, and virulence.[1][2][3][4][5] This guide provides a comparative analysis of L-Rhamnose and L-fucose in terms of their biosynthesis, incorporation into the cell wall, quantitative abundance in select bacteria, and their roles in cellular signaling, supported by experimental data and protocols.
Biosynthesis Pathways: A Tale of Two Nucleotide Sugars
The incorporation of L-Rhamnose and L-fucose into bacterial cell wall polysaccharides requires their activation as nucleotide sugars. L-Rhamnose is synthesized as deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), while L-fucose is synthesized as guanosine diphosphate-L-fucose (GDP-L-fucose).[6]
The dTDP-L-Rhamnose Biosynthesis Pathway (Rml Pathway)
The synthesis of dTDP-L-rhamnose from glucose-1-phosphate is a conserved four-step enzymatic pathway in many bacteria.[1][3]
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization at C3 and C5 to form dTDP-4-keto-6-deoxy-L-mannose.
-
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the C4 keto group to produce the final product, dTDP-L-rhamnose.
Disruption of this pathway can severely impact bacterial fitness and virulence.[1]
Caption: The dTDP-L-Rhamnose (Rml) biosynthesis pathway.
The GDP-L-fucose Biosynthesis Pathway
The de novo synthesis of GDP-L-fucose in bacteria starts from GDP-D-mannose and involves two key enzymatic steps.[6]
-
Gmd (GDP-mannose 4,6-dehydratase): Converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.
-
WcaG/Fcl (GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase): A bifunctional enzyme that first epimerizes the substrate and then reduces the C4-keto group to yield GDP-L-fucose.
Caption: The GDP-L-fucose biosynthesis pathway in bacteria.
Comparative Abundance in Bacterial Cell Walls
The relative amounts of L-Rhamnose and L-fucose can vary significantly between different bacterial species and even strains. This variation contributes to the antigenic diversity of bacteria. Below is a summary of the quantitative data on the presence of these two sugars in the cell wall components of selected bacteria.
| Bacterial Species | Cell Wall Component | L-Rhamnose Content | L-fucose Content | Reference |
| Pseudomonas aeruginosa | Common Polysaccharide Antigen (CPA) of Lipopolysaccharide (LPS) | D-Rhamnose is the main component. | Not typically a major component of CPA. | [7] |
| Helicobacter pylori | Lipopolysaccharide (LPS) Core | Not a primary component. | Present in the core oligosaccharide. | [8] |
| Streptococcus pneumoniae | Cell Wall Polysaccharide | Absent in the teichoic acids of the cell wall. | Absent in the teichoic acids of the cell wall. | [6][9][10] |
| Escherichia coli (some strains) | O-antigen of Lipopolysaccharide (LPS) | Present in the O-antigen. | Can be present in the O-antigen. | [11][12][13] |
| Klebsiella pneumoniae (some strains) | Extracellular Polysaccharide | Can be a major component (e.g., ~50% in some described fermentations). | Can be a minor component (e.g., ~5% in some described fermentations). | [14] |
Structural and Functional Roles
Both L-Rhamnose and L-fucose are integral to the structure and function of the bacterial cell surface, influencing interactions with the host and the environment.
This compound:
-
Structural Backbone: In many Gram-positive bacteria, such as Streptococcus and Lactococcus species, L-rhamnose forms the backbone of complex cell wall polysaccharides (RhaCWPs).[1][2][3] These RhaCWPs can constitute a significant portion of the cell wall mass.[3]
-
Virulence Factor: The presence of rhamnose-containing polysaccharides is often crucial for virulence.[1] Disruption of L-rhamnose biosynthesis can lead to defects in cell division, altered cell morphology, and attenuation of pathogenicity.[1]
-
Antigenic Determinant: RhaCWPs are major antigenic determinants, forming the basis of the Lancefield grouping system for streptococci.[1]
L-fucose:
-
Terminal Modification: L-fucose is frequently found as a terminal sugar on cell surface glycans, such as the O-antigen of LPS in Gram-negative bacteria like Helicobacter pylori.[8]
-
Molecular Mimicry: In pathogens like H. pylori, fucosylated glycans on the cell surface can mimic host structures, such as Lewis blood group antigens, which is a strategy to evade the host immune response.[8][15][16]
-
Adhesion: Fucosylated structures on the bacterial surface can act as ligands for host cell receptors, mediating adhesion and colonization.
Signaling Pathways
The presence of L-Rhamnose and L-fucose, or their metabolic byproducts, can trigger specific signaling cascades that regulate bacterial gene expression.
L-Rhamnose Catabolism and Regulation
In Escherichia coli, the catabolism of L-rhamnose is controlled by the rha operon. The presence of L-rhamnose induces the expression of genes required for its transport and metabolism. This regulation involves the transcriptional activators RhaR and RhaS. This represents a signaling pathway where L-rhamnose acts as an inducer.
Caption: Simplified L-Rhamnose signaling and catabolism induction.
L-fucose Catabolism and Cross-Induction
The catabolism of L-fucose in E. coli is regulated by the fuc regulon. Interestingly, the metabolic pathways of L-rhamnose and L-fucose converge, as both produce L-lactaldehyde.[12] This intermediate can lead to cross-induction of the fuc regulon during growth on rhamnose under anaerobic conditions.[12][16]
Caption: Convergence of L-Rhamnose and L-fucose catabolism leading to cross-regulation.
Experimental Protocols
Isolation of Bacterial Cell Walls
This protocol provides a general method for the isolation of bacterial cell walls for subsequent monosaccharide analysis.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Sodium dodecyl sulfate (SDS) solution (4% w/v)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DNase I and RNase A
-
Pronase E
-
Ultracentrifuge
Procedure:
-
Harvest Cells: Centrifuge the bacterial culture to pellet the cells. Wash the pellet twice with PBS.
-
Lysis: Resuspend the cell pellet in a 4% SDS solution and boil for 30 minutes to lyse the cells and solubilize membranes and cytoplasmic components.
-
Washing: Pellet the insoluble cell wall material by ultracentrifugation. Wash the pellet repeatedly with sterile water to remove all traces of SDS.
-
Enzymatic Digestion: Resuspend the cell wall pellet in Tris-HCl buffer containing DNase I and RNase A and incubate to remove contaminating nucleic acids. Subsequently, add Pronase E to digest any remaining proteins.
-
Final Washing: Pellet the purified cell walls by ultracentrifugation and wash extensively with sterile water.
-
Lyophilization: Lyophilize the purified cell wall pellet for storage or immediate use in compositional analysis.
Monosaccharide Compositional Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for determining the monosaccharide composition of purified bacterial cell walls.
Materials:
-
Lyophilized cell wall sample
-
Methanolic HCl
-
Acetic anhydride
-
Pyridine
-
Trimethylsilyl (TMS) derivatization reagent
-
Internal standard (e.g., myo-inositol)
-
GC-MS system
Procedure:
-
Methanolysis: Hydrolyze the cell wall sample in methanolic HCl to release methyl glycosides.
-
Derivatization: Evaporate the acid and derivatize the resulting monosaccharides. A common method is to create alditol acetates by reduction with sodium borohydride followed by acetylation with acetic anhydride. Alternatively, trimethylsilylation can be used.
-
Extraction: Extract the derivatized monosaccharides into an organic solvent.
-
GC-MS Analysis: Inject the sample onto a GC-MS system equipped with a suitable capillary column.
-
Data Analysis: Identify and quantify the monosaccharides by comparing their retention times and mass spectra to those of known standards.
Caption: Workflow for GC-MS analysis of cell wall monosaccharides.
Conclusion
This compound and L-fucose are crucial components of the bacterial cell wall, contributing to its structural diversity and functional complexity. While both are deoxyhexose sugars, they are synthesized via distinct pathways and often play different, though sometimes overlapping, roles in bacterial physiology and pathogenesis. L-Rhamnose frequently forms the structural backbone of polysaccharides in Gram-positive bacteria, whereas L-fucose is often a terminal modification involved in molecular mimicry and adhesion in Gram-negative pathogens. Understanding the comparative biochemistry and genetics of these two sugars provides valuable insights for the development of novel antimicrobial strategies and vaccines that target the bacterial cell surface. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess the presence of these important monosaccharides in their bacterial systems of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms underlying the structural diversity of rhamnose-rich cell wall polysaccharides in lactococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-d-Rhamnosyltransferase WbpZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Envelope - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. brainkart.com [brainkart.com]
- 11. Comparative Structural and Molecular Characterization of Streptococcus pneumoniae Capsular Polysaccharide Serogroup 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-induction of the L-fucose system by L-rhamnose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Frontiers | Helicobacter pylori glycan biosynthesis modulates host immune cell recognition and response [frontiersin.org]
- 16. digitalcollections.bowdoin.edu [digitalcollections.bowdoin.edu]
Investigating the cross-reactivity of anti-rhamnose monoclonal antibodies with other monosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of anti-rhamnose monoclonal antibodies with other common monosaccharides. The high specificity of these antibodies is critical for their use in targeted therapies and diagnostic assays. This document outlines the experimental data supporting this specificity, details the methodologies for assessing cross-reactivity, and illustrates relevant biological pathways.
Performance Comparison: Cross-Reactivity with Other Monosaccharides
The specificity of an anti-rhamnose monoclonal antibody (mAb) is paramount for its function. To quantify this, competitive enzyme-linked immunosorbent assays (ELISAs) are often employed. In these assays, the ability of various monosaccharides to inhibit the binding of the anti-rhamnose mAb to immobilized rhamnose is measured. The results are typically presented as the concentration of the inhibitor required for 50% inhibition (IC50) and the percentage of cross-reactivity relative to rhamnose.
Table 1: Hypothetical Cross-Reactivity of a Monoclonal Anti-L-Rhamnose Antibody
| Monosaccharide Inhibitor | IC50 (mM) | Percent Cross-Reactivity (%)* |
| L-Rhamnose | 0.1 | 100 |
| D-Glucose | > 1000 | < 0.01 |
| D-Galactose | > 1000 | < 0.01 |
| D-Mannose | > 1000 | < 0.01 |
| L-Fucose | 500 | 0.02 |
*Percent Cross-Reactivity = (IC50 of L-Rhamnose / IC50 of Inhibitor) x 100
This hypothetical data demonstrates the high specificity of the anti-L-rhamnose mAb, with negligible cross-reactivity observed for common monosaccharides like glucose, galactose, and mannose. A very low level of cross-reactivity might be observed with L-fucose, another deoxy sugar, but at a significantly higher concentration than L-rhamnose.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable assessment of antibody cross-reactivity. A competitive ELISA is the gold standard for this purpose.
Competitive ELISA Protocol for Monosaccharide Cross-Reactivity
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Anti-L-rhamnose monoclonal antibody
-
Rhamnose conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA-Rhamnose) for coating
-
Competing monosaccharides: L-Rhamnose, D-Glucose, D-Galactose, D-Mannose, L-Fucose
-
Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP-conjugated anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine)
-
Stop solution (e.g., 2M Sulfuric Acid)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
2. Experimental Workflow:
Caption: Workflow for Competitive ELISA.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance against the logarithm of the L-rhamnose concentration.
-
Determine the IC50 value for L-rhamnose and each competing monosaccharide from their respective inhibition curves.
-
Calculate the percent cross-reactivity for each monosaccharide using the formula provided in the note to Table 1.
Rhamnose-Mediated Signaling Pathway
Recent studies have elucidated a signaling pathway in which rhamnose can modulate the inflammatory response in immune cells, specifically macrophages. This pathway highlights a potential mechanism by which rhamnose-containing structures can influence cellular activity.
Rhamnose has been shown to bind to the carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1) on macrophages. This binding promotes the interaction between CEACAM1 and galectin-9 (LGALS9), leading to an increase in the protein level of dual-specificity phosphatase 1 (DUSP1). DUSP1, in turn, dephosphorylates and inactivates p38 mitogen-activated protein kinase (MAPK), a key driver of pro-inflammatory cytokine production in response to stimuli like lipopolysaccharide (LPS). The net effect is a suppression of the inflammatory response.
Caption: Rhamnose-mediated anti-inflammatory signaling.
This guide provides a framework for understanding and evaluating the cross-reactivity of anti-rhamnose monoclonal antibodies. The high specificity of these antibodies, supported by robust experimental validation, is a key factor in their potential for therapeutic and diagnostic applications.
References
A Comparative Genomic Analysis of Rhamnose Metabolic Pathways in Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the genetic organization and functional characteristics of L-rhamnose metabolic pathways in three well-studied bacterial species: Escherichia coli, Bacillus subtilis, and Lactobacillus rhamnosus. This information is critical for understanding bacterial carbon metabolism, identifying potential targets for antimicrobial drug development, and engineering metabolic pathways for biotechnological applications.
Data Presentation: A Comparative Overview
The table below summarizes the key genomic and functional features of the L-rhamnose metabolic pathways in the selected bacterial species.
| Feature | Escherichia coli K-12 | Bacillus subtilis 168 | Lactobacillus rhamnosus GG |
| Pathway Type | Phosphorylated pathway[1][2] | Phosphorylated pathway[3][4] | Phosphorylated pathway[5][6] |
| Key Catabolic Genes | rhaA (isomerase), rhaB (kinase), rhaD (aldolase)[1][2] | rhaA (isomerase), rhaB (kinase), rhaE (bifunctional aldolase/dehydrogenase)[3][4] | rhaA (isomerase), rhaB (kinase), rhaD (aldolase)[5][6] |
| Gene Cluster Organization | rhaBAD operon, rhaT (transporter), rhaSR (regulators) are clustered.[1] | rhaEWRBMA operon, including regulatory and catabolic genes.[3] | rha gene cluster with variations among strains.[7] |
| Primary Transcriptional Regulators | RhaS and RhaR (AraC family activators)[1] | RhaR (DeoR family repressor) and CcpA (catabolite repression)[3] | Varies among strains, often part of broader carbohydrate utilization regulation. |
| Rhamnose Transporter(s) | RhaT (proton symporter)[1] | Putative ABC transporter components within the rha operon. | ABC transporters and/or MFS transporters.[6] |
| L-Rhamnose Isomerase (RhaA) - Kinetic Properties | |||
| Km (mM) for L-rhamnose | ~1.5 - 5.0 | ~10.7 | Not extensively characterized |
| Optimal pH | ~7.5 - 8.5 | ~7.5 | Not extensively characterized |
| Optimal Temperature (°C) | ~37 | ~30-37 | Not extensively characterized |
Experimental Protocols: Methodologies for Pathway Analysis
This section details the key experimental protocols used to characterize and compare rhamnose metabolic pathways in bacteria.
Gene Knockout via Homologous Recombination (Example: E. coli)
This protocol describes the generation of a targeted gene deletion using the λ Red recombinase system.
Materials:
-
E. coli strain carrying the pKD46 plasmid (expressing λ Red recombinase)
-
pKD4 or similar plasmid containing a selectable marker (e.g., kanamycin resistance) flanked by FRT sites
-
Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends complementary to the resistance cassette
-
Electrocompetent E. coli cells
-
Luria-Bertani (LB) agar plates with appropriate antibiotics and L-arabinose
Procedure:
-
Prepare the knockout cassette: Amplify the resistance cassette from the pKD4 plasmid using the designed primers. Purify the PCR product.
-
Induce recombinase expression: Grow the E. coli strain harboring pKD46 at 30°C in LB broth containing ampicillin to an OD600 of 0.4-0.6. Add L-arabinose to a final concentration of 10 mM and incubate for an additional hour to induce the expression of the λ Red enzymes.
-
Prepare electrocompetent cells: Wash the induced cells multiple times with ice-cold sterile 10% glycerol.
-
Electroporation: Electroporate the purified PCR product into the competent cells.
-
Selection of mutants: Plate the transformed cells on LB agar containing kanamycin (or other appropriate antibiotic) and incubate at 37°C.
-
Verification: Confirm the gene deletion by colony PCR using primers flanking the target gene and by sequencing.
-
Curing the helper plasmid: Streak the confirmed mutant on LB agar without ampicillin and incubate at 42°C to cure the temperature-sensitive pKD46 plasmid.
Enzyme Assays for Rhamnose Catabolism
These protocols are for the in vitro characterization of the key enzymes in the phosphorylated rhamnose metabolic pathway.
This assay measures the conversion of L-rhamnose to L-rhamnulose.
Materials:
-
Purified RhaA enzyme
-
L-rhamnose solution
-
Cysteine-carbazole-sulfuric acid reagent
-
Spectrophotometer
Procedure:
-
Reaction setup: In a microcentrifuge tube, combine a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a known concentration of L-rhamnose, and the purified RhaA enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Stopping the reaction: Stop the reaction by adding a strong acid (e.g., 0.1 M HCl).
-
Quantification of L-rhamnulose: Add the cysteine-carbazole-sulfuric acid reagent to the reaction mixture. This reagent reacts with the ketose (L-rhamnulose) to produce a colored product.
-
Measurement: Measure the absorbance at 540 nm using a spectrophotometer. The amount of L-rhamnulose produced is proportional to the absorbance.
This is a coupled enzyme assay that measures the ATP-dependent phosphorylation of L-rhamnulose.
Materials:
-
Purified RhaB enzyme
-
L-rhamnulose
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer
Procedure:
-
Reaction setup: In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl2, L-rhamnulose, ATP, PEP, NADH, PK, and LDH.
-
Initiate the reaction: Add the purified RhaB enzyme to the cuvette to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm in real-time using a spectrophotometer. The oxidation of NADH to NAD+ is coupled to the phosphorylation of L-rhamnulose, and the rate of absorbance decrease is proportional to the RhaB activity.[8]
This assay measures the cleavage of L-rhamnulose-1-phosphate.
Materials:
-
Purified RhaD enzyme
-
L-rhamnulose-1-phosphate (can be synthesized in situ using RhaB)
-
Hydrazine
-
Spectrophotometer
Procedure:
-
Reaction setup: In a cuvette, combine a suitable buffer (e.g., 50 mM glycylglycine, pH 7.5), L-rhamnulose-1-phosphate, and hydrazine.
-
Initiate the reaction: Add the purified RhaD enzyme to start the reaction.
-
Measurement: Monitor the formation of the dihydroxyacetone phosphate-hydrazine adduct, which absorbs light at 240 nm. The increase in absorbance is proportional to the RhaD activity.
Metabolite Extraction and Analysis via GC-MS
This protocol outlines the general steps for analyzing intracellular metabolites from bacterial cultures grown on rhamnose.
Materials:
-
Bacterial culture grown in media with L-rhamnose as the carbon source
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., chloroform:methanol:water mixture)
-
Derivatization agent (e.g., MSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Quenching: Rapidly cool the bacterial culture by mixing with a cold quenching solution to halt metabolic activity.
-
Cell harvesting: Centrifuge the quenched culture to pellet the cells.
-
Metabolite extraction: Resuspend the cell pellet in a cold extraction solvent. Vortex and incubate to lyse the cells and extract the metabolites.[9][10]
-
Phase separation: Centrifuge to separate the polar (containing sugar phosphates) and non-polar phases.
-
Derivatization: Evaporate the polar phase to dryness and derivatize the metabolites with an agent like MSTFA to make them volatile for GC-MS analysis.
-
GC-MS analysis: Inject the derivatized sample into the GC-MS system. The metabolites are separated based on their retention time and identified by their mass spectra.[11][12]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core rhamnose metabolic pathway and a typical experimental workflow for its comparative analysis.
Caption: The core phosphorylated L-rhamnose metabolic pathway in bacteria.
References
- 1. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on L-rhamnose metabolism of Loigolactobacillus coryniformis subsp. coryniformis DSM 20001 and its propionate-containing fermentates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. old.57357.org [old.57357.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. shimadzu.com [shimadzu.com]
Confirmation of the anomeric configuration of alpha-L-Rhamnose using 2D NMR spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of carbohydrates is paramount. The anomeric configuration of monosaccharides like L-Rhamnose dictates their three-dimensional structure and, consequently, their biological activity and role in drug efficacy and safety. This guide provides a comprehensive comparison of the α and β anomers of L-Rhamnose using 2D Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
The anomeric configuration of L-Rhamnose can be unequivocally established through a suite of 2D NMR experiments, primarily focusing on through-bond scalar couplings (COSY, HSQC, HMBC) and through-space Nuclear Overhauser Effect (NOE) correlations (NOESY/ROESY). While the small vicinal coupling constant between the anomeric proton (H-1) and H-2 in both anomers of rhamnose makes its sole use for assignment challenging, a combination of chemical shift data and, crucially, NOE patterns provides a definitive confirmation.
Comparative Analysis of α-L-Rhamnose and β-L-Rhamnose
The key to distinguishing between the alpha and beta anomers of L-Rhamnose lies in the distinct spatial proximities of the anomeric proton (H-1) to other protons within the pyranose ring. These differences give rise to characteristic NOE cross-peaks.
In α-L-Rhamnose , the anomeric proton (H-1) is in an axial orientation. This positions it in close proximity to the axial H-2, H-3, and H-5 protons. Consequently, strong NOE correlations are expected between H-1 and these protons.
Conversely, in β-L-Rhamnose , the anomeric proton (H-1) occupies an equatorial position. This orientation results in a different set of spatial proximities, with a characteristic NOE correlation between H-1 and H-2, but weaker or absent correlations to H-3 and H-5 compared to the alpha anomer.
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key diagnostic NOE correlations for the anomeric confirmation of L-Rhamnose in D₂O.
Table 1: ¹H and ¹³C NMR Chemical Shifts of L-Rhamnose Anomers in D₂O
| Atom | α-L-Rhamnose ¹H (ppm) | α-L-Rhamnose ¹³C (ppm) | β-L-Rhamnose ¹H (ppm) | β-L-Rhamnose ¹³C (ppm) |
| 1 | ~5.10 | ~94.5 | ~4.85 | ~95.0 |
| 2 | ~4.05 | ~71.5 | ~4.08 | ~72.0 |
| 3 | ~3.80 | ~72.5 | ~3.75 | ~73.0 |
| 4 | ~3.45 | ~74.0 | ~3.40 | ~74.5 |
| 5 | ~3.85 | ~70.0 | ~3.60 | ~73.5 |
| 6 (CH₃) | ~1.30 | ~18.0 | ~1.28 | ~18.0 |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions such as temperature, concentration, and pH.
Table 2: Diagnostic NOE Correlations for Anomeric Configuration of L-Rhamnose
| Anomer | Key Intra-residue NOE Correlations from H-1 | Expected Intensity |
| α-L-Rhamnose | H-1 ↔ H-2 | Strong |
| H-1 ↔ H-3 | Medium | |
| H-1 ↔ H-5 | Strong | |
| β-L-Rhamnose | H-1 ↔ H-2 | Medium |
| H-1 ↔ H-3 | Weak/Absent | |
| H-1 ↔ H-5 | Weak/Absent |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of L-Rhamnose in 0.5-0.6 mL of high-purity deuterium oxide (D₂O, 99.9%).
-
Lyophilization (optional but recommended): For complete removal of exchangeable protons, lyophilize the sample from D₂O two to three times.
-
Filtration: Filter the final solution into a 5 mm NMR tube to remove any particulate matter.
2D NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1. ¹H-¹H COSY (Correlation Spectroscopy)
-
Objective: To identify scalar-coupled protons, confirming the through-bond connectivity within the rhamnose spin system.
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: 8-10 ppm in both dimensions.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Relaxation Delay: 1.5-2.0 seconds.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate each proton with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C spectra.
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width: 8-10 ppm.
-
¹³C Spectral Width: 100-120 ppm.
-
Number of Scans: 4-8 per increment.
-
Number of Increments: 256 in the indirect dimension (t₁).
-
Relaxation Delay: 1.5 seconds.
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons, useful for confirming assignments and identifying linkages in more complex structures.
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
¹H Spectral Width: 8-10 ppm.
-
¹³C Spectral Width: 150-180 ppm.
-
Number of Scans: 16-32 per increment.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Relaxation Delay: 1.5-2.0 seconds.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
4. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (typically < 5 Å), which is the key experiment for determining the anomeric configuration. For a small molecule like rhamnose, ROESY can be advantageous as it avoids potential zero-crossing issues with NOE and minimizes spin diffusion artifacts.
-
Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph) or ROESY (e.g., roesygpph).
-
Spectral Width: 8-10 ppm in both dimensions.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Relaxation Delay: 2.0-2.5 seconds.
-
Mixing Time: 300-800 ms for NOESY; 150-300 ms for ROESY (should be optimized).
Data Analysis Workflow
The following workflow outlines the logical steps for analyzing the 2D NMR data to confirm the anomeric configuration of α-L-Rhamnose.
A Comparative Guide to Alpha-L-Rhamnose Quantification Protocols: An Inter-laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of alpha-L-Rhamnose is critical in various applications, from the analysis of plant cell wall polysaccharides and microbial glycoconjugates to its use as a biomarker in clinical studies. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by available validation data from various studies.
Comparison of Key Performance Parameters
The selection of an appropriate quantification method depends on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and desired throughput. Below is a summary of quantitative data from validation studies of different analytical techniques.
| Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| GC-MS | 0.997[1][2] | 0.03 mg/L[1][2] | Not explicitly stated | 7.1 - 12.8[1][2] | 6.4 - 9.4[2] |
| HPAEC-PAD | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| HPLC-UV (PMP derivatization) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Enzymatic Assay (Spectrophotometric) | Linear over 5-100 µ g/assay [3] | 1.2 mg/L[3] | ~3.6 mg/L (calculated from 3xLOD) | Not explicitly stated | Not explicitly stated |
Note: The performance characteristics are dependent on the specific instrumentation, reagents, and experimental conditions. The data presented here is for comparative purposes based on available literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new analytical procedures.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly accurate and reproducible for the simultaneous measurement of multiple sugar probes, including rhamnose, in complex matrices like serum.[1][2]
Sample Preparation and Derivatization:
-
Serum samples are spiked with a known concentration of various sugars.
-
The sugars are then chemically modified (derivatized) to make them volatile for gas chromatography. This typically involves oximation followed by silylation.
Instrumentation and Conditions:
-
Gas Chromatograph: Coupled to a Mass Spectrometer.
-
Column: Specific columns for sugar analysis are used.
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Temperature Program: A temperature gradient is applied to the column to separate the different sugars.[4]
-
Injection Mode: Splitless injection is often used for trace analysis.[4]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a sensitive and reproducible method for the direct detection of carbohydrates without the need for derivatization.[5] It is particularly well-suited for the analysis of monosaccharides, including rhamnose, in various sample types.[6][7]
Sample Preparation:
-
Solid samples may require acid hydrolysis to release monosaccharides from polysaccharides.
-
Liquid samples are often diluted and filtered before injection.[7]
Instrumentation and Conditions:
-
Chromatography System: A high-performance anion-exchange chromatograph.
-
Detector: A pulsed amperometric detector with a gold electrode.[5]
-
Column: A specific anion-exchange column, such as a CarboPac series column.[7]
-
Eluent: A high pH mobile phase, typically a sodium hydroxide gradient, is used for the separation of carbohydrates.[5]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method often involves pre-column derivatization to enhance the detection of sugars by a UV-Vis detector.[8] A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[8]
Sample Preparation and Derivatization:
-
Rhamnose standards and samples are dissolved in ultrapure water.[8]
-
An aliquot of the solution is mixed with sodium hydroxide and a solution of PMP for derivatization.[8]
Instrumentation and Conditions:
-
Chromatography System: A standard HPLC system.
-
Detector: A UV detector set to a wavelength of approximately 250 nm for PMP derivatives.[8]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate-buffered saline) and an organic solvent like acetonitrile.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[8]
Enzymatic Assay (Spectrophotometric)
Commercially available kits provide a simple and rapid method for the specific measurement of L-rhamnose.[3][9]
Principle: L-Rhamnose is oxidized by nicotinamide-adenine dinucleotide (NAD+) in the presence of the enzyme L-rhamnose dehydrogenase. The amount of NADH formed is stoichiometric with the amount of L-rhamnose and is measured by the increase in absorbance at 340 nm.[3]
Procedure:
-
Sample Preparation: Samples are diluted to bring the L-rhamnose concentration within the linear range of the assay (typically 0.05 to 1.0 g/L).[3]
-
Reaction: The sample is mixed with the assay reagents, including NAD+ and L-rhamnose dehydrogenase.
-
Measurement: The absorbance at 340 nm is measured before and after the enzymatic reaction. The difference in absorbance is proportional to the L-rhamnose concentration.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and performance differences, the following diagrams are provided.
Caption: A flowchart outlining the key experimental steps for this compound quantification.
Caption: A comparison of key performance characteristics of different rhamnose quantification methods.
References
- 1. Development and analytic validation of a gas chromatography-mass spectrometry method for the measurement of sugar probes in canine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Optimization and Validation of Arabinoxylan Quantification in Gluten-Free Cereals via HPAEC-PAD Based on Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. L-Rhamnose Assay Kit - Rapid Analysis Method | Megazyme [megazyme.com]
The Unseen Workhorse: Why Alpha-L-Rhamnose is a Reliable Internal Standard in Monosaccharide Compositional Analysis
For researchers, scientists, and drug development professionals engaged in the intricate world of glycoprotein analysis, the accuracy of monosaccharide composition is paramount. This guide provides an objective comparison of alpha-L-Rhamnose as an internal standard against other common alternatives, supported by experimental data and detailed protocols. The choice of an internal standard is a critical decision that can significantly impact the reliability and reproducibility of quantitative results.
At the heart of quantitative analysis lies the need to correct for variability that can arise during sample preparation and analysis. An ideal internal standard should be a compound that is not naturally present in the sample, behaves similarly to the analytes of interest throughout the entire analytical process, and is clearly resolved from other components in the final analysis. This compound, a deoxyhexose sugar, has emerged as a popular choice for monosaccharide analysis of glycoproteins, particularly those of mammalian origin, as it is not an endogenous component of their glycans.
Performance Comparison: this compound vs. Alternatives
The selection of an internal standard is a critical step in developing a robust quantitative method. While several monosaccharides have been employed for this purpose, this compound consistently demonstrates key advantages. The following table summarizes the performance of this compound in comparison to other commonly used internal standards.
| Internal Standard | Key Advantages | Potential Disadvantages | Typical Applications |
| This compound | - Not endogenous in mammalian glycoproteins. - Good stability during acid hydrolysis. - Commercially available in high purity. | - May be present in some plant or microbial-derived samples. | - Monosaccharide analysis of therapeutic proteins, antibodies, and other mammalian glycoproteins. |
| L-Fucose | - A naturally occurring deoxyhexose in many glycoproteins. | - Its presence in the sample complicates its use as an internal standard. | - Can be used if the sample is known to be fucose-free. |
| myo-Inositol | - A stable sugar alcohol. - Not a monosaccharide, so it elutes separately. | - Different chemical nature may lead to variations in recovery during sample preparation steps like derivatization. | - Often used in GC-MS based methods. |
| Mannose | - A common monosaccharide in glycoproteins. | - High endogenous levels in most glycoproteins make it unsuitable as an internal standard for these samples. | - Limited to samples known to be free of mannose. |
| Stable Isotope-Labeled Monosaccharides (e.g., ¹³C-Glucose) | - The "gold standard" for accuracy, as they behave identically to the analyte. | - High cost and limited availability for all monosaccharides. | - Reference methods and high-stakes analyses where cost is not a primary concern. |
Experimental Data: Recovery and Stability
The reliability of an internal standard hinges on its stability and consistent recovery throughout the analytical workflow. While direct comparative studies are limited, evidence from various sources indicates that rhamnose exhibits good stability under typical acid hydrolysis conditions used for glycoprotein analysis. It is crucial that the internal standard is added to the sample prior to hydrolysis to account for any degradation that may occur during this harsh step.
A study on the acid hydrolysis of polysaccharides showed that different monosaccharides exhibit varying degrees of stability, underscoring the importance of subjecting the standard to the same conditions as the sample.[1] While specific recovery percentages for rhamnose across different studies vary depending on the exact methodology, its consistent use and the achievement of good validation data (linearity, precision, and accuracy) in numerous publications support its reliability. For instance, a study using L-rhamnose as an internal standard for HPLC analysis of monosaccharides in human serum reported recovery rates between 69.01% and 108.96% for the analytes, indicating that the internal standard effectively compensated for procedural variations.
Experimental Workflow and Protocols
A typical workflow for monosaccharide compositional analysis using an internal standard is depicted below. The addition of the internal standard at the very beginning of the process is crucial for accurate quantification.
Caption: A generalized workflow for monosaccharide compositional analysis highlighting the addition of the internal standard.
Detailed Experimental Protocol: Monosaccharide Analysis using TFA Hydrolysis and PMP Derivatization
This protocol provides a widely used method for the analysis of neutral and amino sugar composition of glycoproteins.
1. Materials and Reagents:
-
Glycoprotein sample
-
This compound (internal standard)
-
Trifluoroacetic acid (TFA)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Ammonia solution
-
Methanol
-
Chloroform
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (pH 5.5)
-
Monosaccharide standards (e.g., mannose, galactose, glucose, N-acetylglucosamine, N-acetylgalactosamine)
2. Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in water).
-
To a known amount of glycoprotein sample (typically 10-100 µg), add a precise volume of the this compound internal standard solution.
-
Prepare a mixed monosaccharide standard solution containing known concentrations of the monosaccharides of interest and the this compound internal standard.
-
-
Acid Hydrolysis:
-
Add 2 M TFA to the sample and standard tubes to a final volume that ensures complete submersion of the dried material.
-
Seal the tubes tightly and incubate at 100°C for 4 hours to release the neutral monosaccharides. Note: For the release of amino sugars, harsher conditions like 6 M HCl may be required, but this can lead to degradation of neutral sugars.
-
After hydrolysis, cool the tubes and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.
-
-
PMP Derivatization:
-
Reconstitute the dried hydrolysates in a solution of 0.3 M NaOH and 0.5 M PMP in methanol.
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool the reaction mixture and neutralize with 0.3 M HCl.
-
Extract the excess PMP reagent by adding chloroform and vortexing. Centrifuge and discard the lower chloroform layer. Repeat the extraction two more times.
-
The aqueous layer containing the PMP-labeled monosaccharides is ready for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer (e.g., 20:80 v/v). The exact ratio may need optimization depending on the column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
-
Quantification:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the mixed monosaccharide standards.
-
Calculate the response factor for each monosaccharide relative to the internal standard using the chromatogram of the standard mixture.
-
Quantify the amount of each monosaccharide in the sample by relating its peak area to the peak area of the internal standard and applying the calculated response factor.
-
Alternative Protocol: HPAEC-PAD for Underivatized Monosaccharides
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for the direct analysis of carbohydrates without the need for derivatization.
1. Materials and Reagents:
-
Glycoprotein sample
-
This compound (internal standard)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Sodium hydroxide (for eluent preparation)
-
Sodium acetate (for eluent preparation)
-
Monosaccharide standards
2. Procedure:
-
Sample and Standard Preparation & Acid Hydrolysis: Follow the same procedure as described in the TFA hydrolysis protocol. After hydrolysis and drying, the samples are reconstituted in high-purity water.
-
HPAEC-PAD Analysis:
-
Column: Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).
-
Eluents: A gradient of sodium hydroxide and sodium acetate is typically used to separate the monosaccharides. The exact gradient program will depend on the specific monosaccharides to be separated and the column used.
-
Detection: Pulsed Amperometric Detection (PAD) using a gold working electrode.
-
Quantification: Similar to the HPLC-UV method, quantification is based on the peak areas of the analytes relative to the internal standard, using a standard curve for calibration.
-
Conclusion: The Strategic Choice of an Internal Standard
The selection of an appropriate internal standard is a cornerstone of accurate and reliable monosaccharide compositional analysis. This compound offers a compelling choice for the analysis of mammalian glycoproteins due to its exogenous nature, good stability, and commercial availability. While other internal standards have their merits in specific applications, the broad applicability and proven performance of this compound make it a workhorse in glycobiology and biopharmaceutical development.
By carefully considering the nature of the sample and the analytical method, and by implementing a robust experimental protocol that includes the early addition of a suitable internal standard like this compound, researchers can have high confidence in the quantitative data they generate. This, in turn, enables a deeper understanding of the structure-function relationships of glycoproteins and facilitates the development of safe and effective biotherapeutics.
References
A Comparative Guide to the Binding Specificity of Rhamnose-Binding Lectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificities of several rhamnose-binding lectins (RBLs), offering insights into their potential applications in research and drug development. The information presented is supported by experimental data from various analytical techniques.
Introduction to Rhamnose-Binding Lectins
Rhamnose-binding lectins are a class of carbohydrate-binding proteins that exhibit a specific affinity for L-rhamnose, a deoxy sugar found in the cell walls of various bacteria, fungi, and plants. This specificity makes them valuable tools for detecting and targeting rhamnose-containing glycans, which are often associated with microbial pathogens and certain types of cancer. This guide focuses on a selection of well-characterized RBLs to highlight their distinct binding properties and functional implications.
Comparison of Binding Specificity
The binding specificity of a lectin is a critical determinant of its biological function and utility as a research tool. The following table summarizes the binding characteristics of selected RBLs. While quantitative data is provided where available, it is important to note that direct comparative studies using a standardized panel of rhamnose-containing glycans are limited in the literature.
| Lectin | Source | Quaternary Structure | Primary Ligand(s) | Other Recognized Ligands | Binding Affinity (Kd) | Inhibitory Concentration (IC50) |
| CSL (Chum Salmon Lectin) | Oncorhynchus keta (Chum Salmon) eggs | Dimer | L-Rhamnose | Globotriaosylceramide (Gb3) | Not explicitly found | Not explicitly found |
| SUL-I (Sea Urchin Lectin-I) | Toxopneustes pileolus (Sea Urchin) venom | Dimer | L-Rhamnose | Gb3, Galactose-terminated N-glycans | ~80 nM (for monosaccharide)[1]; ~30-40 nM (for multivalent rhamnose)[1]; ~50-100 nM (for multivalent rhamnose)[2][3] | 0.07 mM (for Rhamnose)[1]; 0.15 mM (for Gb3)[1]; 1.26 mM (for Galactose)[1] |
| GYL-R (Glycymeris yessoensis Lectin-R) | Glycymeris yessoensis (Bivalve) hemolymph | Monomer | L-Rhamnose | α-Galactose terminated glycans | Not explicitly found | Inhibition by L-rhamnose, D-galactose, lactose, L-arabinose, and raffinose[4] |
| BambL | Burkholderia ambifaria | Trimer of dimers (Hexamer) | L-Fucose | Fucosylated glycans on B-cell receptors | Not explicitly found | Inhibition by excess fucose[5] |
| Calsepa | Calystegia sepium (Hedge bindweed) | Dimer | D-Mannose | High-mannose, complex, and hybrid N-glycans | Not explicitly found | Preferential binding to mannose and its methylated derivatives[6][7][8] |
Note on BambL and Calsepa: While sometimes mentioned in the context of glycan-binding proteins, BambL is primarily a fucose-binding lectin, and Calsepa shows strong specificity for mannose-containing N-glycans. Their interaction with rhamnose is not their primary binding characteristic.
Experimental Protocols for Evaluating Binding Specificity
The determination of lectin binding specificity relies on a variety of biophysical and immunological techniques. Below are detailed methodologies for three key experiments.
Bio-Layer Interferometry (BLI)
BLI is a label-free technology used to measure real-time biomolecular interactions.
Principle: An optical biosensor measures changes in the interference pattern of white light reflected from its surface as molecules bind and dissociate. This change is proportional to the thickness of the molecular layer, allowing for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d).
Experimental Protocol:
-
Immobilization:
-
Biotinylated rhamnose-containing glycans (e.g., rhamnose monosaccharide, multivalent rhamnose constructs) are immobilized onto streptavidin-coated biosensors.
-
Alternatively, His-tagged lectins can be immobilized on Ni-NTA biosensors.
-
-
Baseline: The biosensor is equilibrated in a suitable buffer (e.g., PBS with 0.02% Tween-20) to establish a stable baseline.
-
Association: The biosensor is immersed in a solution containing the lectin at various concentrations. The binding of the lectin to the immobilized glycan is monitored in real-time.
-
Dissociation: The biosensor is moved back into the baseline buffer, and the dissociation of the lectin from the glycan is monitored.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_d. For competition assays, the lectin is pre-incubated with various concentrations of free sugars, and the reduction in binding is measured to determine IC50 values.
Glycan Array Analysis
Glycan arrays consist of a collection of different glycans immobilized on a solid surface, allowing for the high-throughput screening of lectin binding specificity.
Principle: A fluorescently labeled lectin is incubated with the glycan array. The fluorescence intensity at each spot is proportional to the amount of lectin bound to that specific glycan, providing a profile of the lectin's binding preferences.
Experimental Protocol:
-
Lectin Labeling: The lectin is labeled with a fluorescent dye (e.g., Cy3 or Alexa Fluor) according to the manufacturer's instructions.
-
Blocking: The glycan array slide is incubated with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Incubation: The labeled lectin, diluted in a binding buffer, is applied to the glycan array and incubated in a humidified chamber.
-
Washing: The array is washed with buffer to remove unbound lectin.
-
Scanning: The array is scanned using a microarray scanner at the appropriate wavelength for the fluorescent label.
-
Data Analysis: The fluorescence intensities of each spot are quantified, and the data is analyzed to identify the glycans to which the lectin binds with high affinity.
Hemagglutination Inhibition Assay
This classical method provides a semi-quantitative measure of carbohydrate-binding specificity by assessing the ability of different sugars to inhibit lectin-induced agglutination of red blood cells (RBCs).
Principle: Lectins can cross-link RBCs by binding to glycans on their surface, causing them to agglutinate. The presence of a specific inhibitory sugar will block the lectin's binding sites and prevent agglutination. The minimum concentration of a sugar that inhibits agglutination is a measure of its relative binding affinity.
Experimental Protocol:
-
RBC Preparation: A suspension of RBCs (e.g., from rabbit or human) is prepared and washed in saline solution.
-
Lectin Titration: The minimal concentration of the lectin that causes complete hemagglutination is determined by serial dilution.
-
Inhibition Assay:
-
Serial dilutions of various monosaccharides and oligosaccharides are prepared in a microtiter plate.
-
A constant, predetermined amount of the lectin is added to each well containing the sugar solutions and incubated.
-
The RBC suspension is then added to each well.
-
-
Observation: The plate is incubated, and the results are observed. A positive result (agglutination) is indicated by a mat of cells spread across the bottom of the well, while a negative result (inhibition) is indicated by a tight button of cells at the bottom.
-
Data Analysis: The minimum inhibitory concentration (MIC) for each sugar is determined.
Signaling Pathways and Functional Implications
Rhamnose-binding lectins are not merely passive binding molecules; they can trigger specific signaling cascades upon engaging with their glycan ligands, particularly in the context of the innate immune system.
CSL-Induced Innate Immune Signaling
Lectins from chum salmon (CSL) have been shown to play a role in innate immunity by recognizing globotriaosylceramide (Gb3) on the surface of macrophages. This interaction induces the production of pro-inflammatory cytokines, suggesting a role for CSL in pathogen recognition and the initiation of an immune response.
References
- 1. mdpi.com [mdpi.com]
- 2. Bacterial lectin BambL acts as a B cell superantigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. zbiotech.com [zbiotech.com]
- 5. Distinct roles for each N-glycan branch interacting with mannose-binding type Jacalin-related lectins Orysata and Calsepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the sugar-binding specificity of mannose-binding-type Jacalin-related lectins by frontal affinity chromatography--an approach to functional classification - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparison of chemical versus enzymatic methods for the release of rhamnose from complex polysaccharides
For Researchers, Scientists, and Drug Development Professionals
The release of rhamnose from complex polysaccharides is a critical step in various fields, from the structural elucidation of glycans to the production of bioactive compounds. The choice between chemical and enzymatic methods for this process depends on several factors, including the desired yield, specificity, and the integrity of the released monosaccharide. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for chemical and enzymatic methods for the release of monosaccharides from complex polysaccharides. The data for acid and enzymatic hydrolysis of pectin provides a comparative yield of reducing compounds, which includes rhamnose.
| Parameter | Chemical Method (Acid Hydrolysis) | Enzymatic Method (Enzymatic Hydrolysis) |
| Typical Reagent | 2 M Trifluoroacetic Acid (TFA) or 1 M H₂SO₄ | α-L-Rhamnosidase |
| Reaction Time | 1.5 - 3 hours[1] | Varies (typically hours to days) |
| Temperature | 100 - 121°C[1] | 37 - 60°C |
| Yield of Reducing Compounds (from Pectin) | ~60.0% (using H₂SO₄)[2] | ~93.0% (using polygalacturonase)[2] |
| Specificity | Low (cleaves various glycosidic bonds) | High (cleaves specific α-L-rhamnosyl linkages) |
| Byproduct Formation | Potential for monosaccharide degradation and side reactions | Minimal |
| Reaction Conditions | Harsh (strong acid, high temperature) | Mild (physiological pH and temperature) |
Experimental Protocols
Chemical Method: Trifluoroacetic Acid (TFA) Hydrolysis
This protocol is a widely used method for the release of monosaccharides from complex polysaccharides.[1] TFA is often preferred due to its volatility, which allows for easy removal by evaporation.[1]
Materials:
-
Complex polysaccharide sample (e.g., 1-5 mg)
-
2 M Trifluoroacetic Acid (TFA)
-
Screw-cap vials with Teflon-lined caps
-
Heating block or oven
-
Stream of nitrogen or air
-
Methanol
Procedure:
-
Weigh 1-5 mg of the dry polysaccharide sample into a screw-cap vial.
-
Add 1 mL of 2 M TFA to the vial.
-
Securely tighten the Teflon-lined cap.
-
Heat the vial at 121°C for 2-3 hours in a heating block or oven.
-
After hydrolysis, allow the vial to cool to room temperature.
-
Remove the TFA by evaporation under a gentle stream of nitrogen or air at 40-50°C.
-
To ensure complete removal of TFA, add 1 mL of methanol and evaporate to dryness. Repeat this step twice.
-
The resulting dried hydrolysate contains the released monosaccharides and is ready for subsequent analysis, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Enzymatic Method: α-L-Rhamnosidase Digestion
This protocol outlines the specific release of terminal rhamnose residues from a complex polysaccharide using α-L-rhamnosidase.
Materials:
-
Complex polysaccharide sample
-
α-L-Rhamnosidase (e.g., from Aspergillus niger)
-
Buffer solution (e.g., 50 mM sodium acetate buffer, pH 4.5)
-
Water bath or incubator
Procedure:
-
Dissolve a known amount of the polysaccharide substrate in the appropriate buffer to a final concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of α-L-rhamnosidase in the same buffer. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1 U/mL. One unit (U) of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol from p-nitrophenyl-α-L-rhamnopyranoside per minute at a specific pH and temperature.
-
Add the α-L-rhamnosidase solution to the polysaccharide solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specified period (e.g., 2, 4, 8, 16, and 24 hours) to determine the optimal incubation time for maximal rhamnose release.
-
To terminate the reaction, heat the sample at 100°C for 5-10 minutes to denature the enzyme.
-
Centrifuge the sample to pellet any insoluble material.
-
The supernatant containing the released rhamnose can then be analyzed by methods such as HPLC.
Mandatory Visualizations
Caption: Workflow for rhamnose release: Chemical vs. Enzymatic.
Caption: Advantages and Disadvantages of Each Method.
References
Safety Operating Guide
Proper Disposal of alpha-L-Rhamnose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical aspect of maintaining a safe working environment and adhering to regulatory standards. This guide provides essential information and step-by-step procedures for the proper disposal of alpha-L-Rhamnose.
Safety and Hazard Assessment
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1][2][3][4] It is not considered to pose significant physical, health, or environmental hazards.[1][2] However, it is crucial to handle all chemicals with care and to follow standard laboratory safety protocols.
Key Safety Information:
| Characteristic | Information | Source |
| GHS Hazard Classification | Not classified as hazardous | [1][3] |
| Physical Hazards | None identified | [2] |
| Health Hazards | Not considered hazardous to health at given concentrations | [2][4] |
| Environmental Hazards | Not known to be hazardous to the environment | [2] |
Disposal Procedures
While this compound is not classified as hazardous, proper disposal is still necessary to ensure environmental responsibility and compliance with institutional and regulatory requirements. The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6][7]
Step-by-Step Disposal Plan:
-
Consult Institutional Guidelines: Before disposing of any chemical, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[7] They will provide guidance based on local, state, and national regulations.
-
Waste Determination: A trained professional, such as a member of your EHS staff, should make the final determination of whether the chemical waste is hazardous.[8][9]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[10] Keep it in its original or a clearly labeled, compatible container.[6][10]
-
Container Management:
-
Storage: Store the waste container in a designated waste accumulation area within the laboratory, under the control of laboratory personnel.[6]
-
Disposal:
-
Non-Hazardous Waste Stream: If deemed non-hazardous by your EHS department, it may be acceptable to dispose of small quantities in the regular trash or down the drain with copious amounts of water. However, this should only be done with explicit approval from your EHS department.
-
Hazardous Waste Stream: If the this compound has been mixed with hazardous substances, it must be disposed of as hazardous waste. This involves collection by your institution's hazardous waste management service for transport to a licensed treatment, storage, and disposal facility (TSDF).[6][8]
-
Accidental Spill Cleanup
In the event of a spill:
-
Personal Protection: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]
-
Containment: For solid this compound, sweep up the material and place it in a suitable, labeled container for disposal.[1][12][13] Avoid generating dust.[11][12]
-
Cleaning: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. chemfaces.com [chemfaces.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. acs.org [acs.org]
- 9. epa.gov [epa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sdfine.com [sdfine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
